molecular formula C6H7N3 B1327165 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1071814-43-1

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1327165
CAS No.: 1071814-43-1
M. Wt: 121.14 g/mol
InChI Key: PYXBEBZQSMLHTC-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is a high-purity chemical compound supplied for research and development purposes. This organonitrile features a 1-methyl-1H-pyrazole moiety, a privileged scaffold in medicinal and materials chemistry known for its versatile applications and presence in various biologically active molecules . The compound serves as a valuable synthetic intermediate, or building block, for the construction of more complex molecular architectures. Its nitrile group (-C#N) offers a handle for further chemical transformations, allowing researchers to explore its utility in designing novel compounds. Pyrazole derivatives are prominent in scientific literature due to their broad utility. They are frequently investigated as core structures in pharmaceutical development for their diverse biological activities . Furthermore, the pyrazole ring system is a key component in several fields, including polymer science, materials chemistry, and agrochemical research . This product is intended for use by qualified researchers in a controlled laboratory setting. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXBEBZQSMLHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071814-43-1
Record name 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Core Chemical Properties

The chemical properties of pyrazole derivatives are dictated by the nature and position of substituents on the pyrazole ring. The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts it with distinct acidic and basic characteristics.

Properties of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS: 754159-15-4)

As a point of reference, the computed properties of the 4-yl isomer are summarized below. These values provide an estimate of the expected properties for the 5-yl isomer.

PropertyValueSource
Molecular Formula C₆H₇N₃PubChem[1]
Molecular Weight 121.14 g/mol PubChem[1]
IUPAC Name 2-(1-methyl-1H-pyrazol-4-yl)acetonitrilePubChem[1]
CAS Number 754159-15-4PubChem[1]
XLogP3-AA -0.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 121.063997236 g/mol PubChem[1]
Monoisotopic Mass 121.063997236 g/mol PubChem[1]
Topological Polar Surface Area 41.6 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
Formal Charge 0PubChem[1]
Complexity 134PubChem[1]

Synthesis and Reactivity

The synthesis of substituted pyrazoles is a well-established field of organic chemistry, with the regioselectivity of the reaction being a key consideration. The electronic properties of the pyrazole ring influence its reactivity towards electrophilic and nucleophilic attack.

General Synthesis of 5-Substituted Pyrazoles

The synthesis of 5-substituted pyrazoles often involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For N-substituted pyrazoles, an N-substituted hydrazine is used. The regioselectivity of the reaction to favor the 5-substituted isomer over the 3-substituted one can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

A general experimental protocol for the synthesis of a 1,5-disubstituted pyrazole is as follows:

  • Hydrazone Formation: An appropriate aldehyde or ketone is reacted with methylhydrazine in a suitable solvent, such as methanol, to form the corresponding methylhydrazone. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Cyclization: A β-dicarbonyl compound or a suitable Michael acceptor is added to the reaction mixture containing the hydrazone. The mixture is then stirred at room temperature or heated to reflux to facilitate the cyclization and subsequent aromatization to the pyrazole ring.

  • Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired 5-substituted pyrazole.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and generally stable. The two nitrogen atoms influence the electron density of the ring carbons. The N1 nitrogen is considered "pyrrole-like" and the N2 nitrogen is "pyridine-like". In 1-methylpyrazole, the N2 nitrogen is basic and can be protonated. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position, as the C3 and C5 positions are deactivated by the adjacent nitrogen atoms. However, the reactivity can be altered by the presence of activating or deactivating groups on the ring.

Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the characterization of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for determining the substitution pattern of the pyrazole ring. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment.

  • ¹H NMR: For a 1,5-disubstituted pyrazole like 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile, one would expect to see signals for the methyl group protons, the methylene protons of the acetonitrile group, and the two protons on the pyrazole ring (at the 3- and 4-positions). The coupling between the C3 and C4 protons would result in a characteristic doublet for each.

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the methylene carbon, the nitrile carbon, and the three carbons of the pyrazole ring.

While specific spectral data for the 5-yl isomer is not available, data for other pyrazole derivatives can provide a reference for expected chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. For this compound, the key vibrational bands would be:

  • C≡N stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹.

  • C=C and C=N stretching: These vibrations of the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region.

  • C-H stretching: Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (121.14). Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂ from the ring.

Logical Workflow for Isomer Identification and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of a specific pyrazole isomer like this compound, especially when facing challenges with data availability and potential formation of multiple isomers.

G Workflow for Synthesis and Characterization of this compound cluster_0 Synthesis Strategy cluster_1 Purification and Isolation cluster_2 Structural Characterization cluster_3 Property Evaluation start Select Regioselective Synthesis Method for 5-Substituted Pyrazole reactants React Methylhydrazine with a Suitable 1,3-Dicarbonyl Synthon start->reactants reaction Perform Cyclocondensation Reaction under Optimized Conditions reactants->reaction crude Obtain Crude Product Mixture (Potentially containing 3- and 5-isomers) reaction->crude purification Purify Crude Mixture (e.g., Column Chromatography, Recrystallization) crude->purification isolate Isolate Pure Isomers purification->isolate nmr 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) isolate->nmr ms High-Resolution Mass Spectrometry (HRMS) isolate->ms ir Infrared (IR) Spectroscopy isolate->ir confirm Confirm Structure of this compound nmr->confirm ms->confirm ir->confirm physchem Determine Physicochemical Properties (m.p., b.p., solubility) confirm->physchem biological Biological Activity Screening confirm->biological end Technical Data Sheet Complete physchem->end biological->end

Caption: A logical workflow for the synthesis and characterization of the target compound.

Safety Information

While specific safety data for this compound is not available, the related 4-yl isomer is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, it is prudent to handle this compound with appropriate safety precautions in a well-ventilated fume hood, using personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a specific isomer within the broader class of substituted pyrazoles. While detailed experimental data for this particular compound is scarce, a comprehensive understanding of its chemical properties can be inferred from the well-documented chemistry of its 4-yl isomer and the general principles of pyrazole reactivity and spectroscopy. The regioselective synthesis of the 5-substituted isomer is a key step in its preparation, and rigorous spectroscopic analysis is essential for unambiguous structural confirmation. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of novel pyrazole-based compounds.

References

Technical Guide: 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific regioisomer, this document also includes information on the closely related isomer, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, to provide a broader context for its potential properties and applications. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This guide covers the chemical properties, a representative synthesis protocol, and the potential therapeutic relevance of this class of compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their diverse pharmacological profiles have led to the development of numerous drugs with applications ranging from anti-inflammatory to anticancer therapies.[1][2] The acetonitrile functional group is a versatile synthon in organic chemistry, often used to introduce amine or carboxylic acid functionalities, further expanding the chemical space for drug design. This guide focuses on this compound, a molecule that combines these two key features.

Chemical Identity and Properties

Table 1: Physicochemical Properties of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile [3]

PropertyValue
Molecular FormulaC₆H₇N₃
Molecular Weight121.14 g/mol
XLogP3-AA0.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass121.063997236 g/mol
Monoisotopic Mass121.063997236 g/mol
Topological Polar Surface Area41.6 Ų
Heavy Atom Count9
Complexity134

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent. For N-methylated pyrazoles, methylhydrazine is a key starting material.

Representative Synthesis of Substituted Pyrazoles

A general one-pot, regioselective synthesis of substituted pyrazoles has been reported, which can be adapted for the synthesis of this compound.[9] The following is a representative protocol based on this methodology.

Experimental Protocol:

  • Hydrazone Formation: To a solution of an appropriate aldehyde or ketone in methanol, an equimolar amount of methylhydrazine is added dropwise at room temperature. The reaction is stirred for 2 hours to facilitate the formation of the corresponding methylhydrazone.

  • Michael Addition and Cyclization: A suitable Michael acceptor, such as a β-nitrostyrene derivative, is then added to the reaction mixture. The mixture is stirred at room temperature for an extended period (e.g., 72 hours) to allow for the Michael addition and subsequent cyclization to form the pyrazole ring.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), water is added to the mixture to precipitate the crude product. The solid is collected by vacuum filtration, washed with a methanol/water mixture, and dried. The crude product can be further purified by recrystallization from a suitable solvent like methanol to afford the desired pyrazole derivative.

G reagents Starting Materials: - Aldehyde/Ketone - Methylhydrazine - Michael Acceptor solvent Solvent: Methanol reagents->solvent Dissolve hydrazone Hydrazone Formation (2 hours, RT) solvent->hydrazone cyclization Michael Addition & Cyclization (72 hours, RT) hydrazone->cyclization Add Michael Acceptor precipitation Precipitation (Addition of Water) cyclization->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization filtration->purification product Purified Pyrazole Derivative purification->product

Caption: General workflow for the synthesis of substituted pyrazoles.

Biological Activity and Therapeutic Potential

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][10][11][12] While specific studies on this compound are limited, the broader class of pyrazole-containing compounds has shown promise in several therapeutic areas.

Table 2: Reported Biological Activities of Pyrazole Derivatives

Biological ActivityTherapeutic AreaReferences
Anti-inflammatoryInflammation, Pain[1][2]
AnticancerOncology[10][12]
AntimicrobialInfectious Diseases[2][12]
AntiviralInfectious Diseases[1][10]
AnticonvulsantNeurology[2]
AntidiabeticMetabolic Disorders[10][12]

The presence of the pyrazole core suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents. The acetonitrile group can be readily transformed into other functional groups, allowing for the generation of diverse chemical libraries for screening and lead optimization.

G cluster_activities Biological Activities cluster_applications Therapeutic Applications Pyrazoles Pyrazole Scaffold AntiInflammatory Anti-inflammatory Pyrazoles->AntiInflammatory Anticancer Anticancer Pyrazoles->Anticancer Antimicrobial Antimicrobial Pyrazoles->Antimicrobial Antiviral Antiviral Pyrazoles->Antiviral DrugDiscovery Drug Discovery & Development AntiInflammatory->DrugDiscovery Anticancer->DrugDiscovery Antimicrobial->DrugDiscovery Antiviral->DrugDiscovery LeadOpt Lead Optimization DrugDiscovery->LeadOpt MedChem Medicinal Chemistry Libraries DrugDiscovery->MedChem

Caption: Potential role of pyrazole derivatives in drug discovery.

Conclusion

This compound represents a molecule of interest for researchers in drug discovery and development. While specific data for this isomer is sparse, the well-documented biological activities of the pyrazole scaffold suggest its potential as a valuable building block for the synthesis of new chemical entities with therapeutic promise. Further investigation into the synthesis, characterization, and biological evaluation of this specific compound is warranted to fully elucidate its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Structure Elucidation of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a proposed synthetic route and predicted spectroscopic data based on established chemical principles and analysis of structurally related compounds. This approach provides a robust framework for the synthesis and characterization of this molecule.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the pyrazole ring is crucial for the correct identification of the isomers. In this case, the methyl group is attached to the nitrogen at position 1, and the acetonitrile group is at position 5.

Caption: Chemical structure of this compound.

Proposed Synthesis

A plausible synthetic route for this compound involves a multi-step process, including the formation of the pyrazole ring, followed by N-methylation and introduction of the acetonitrile group.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Halogenation cluster_3 Step 4: Cyanation start 1,3-Dicarbonyl Compound pyrazole (1H-Pyrazol-5-yl)methanol start->pyrazole Condensation hydrazine Hydrazine hydrazine->pyrazole methylated_pyrazole (1-Methyl-1H-pyrazol-5-yl)methanol pyrazole->methylated_pyrazole Alkylation methyl_reagent Methylating Agent (e.g., CH3I, (CH3)2SO4) methyl_reagent->methylated_pyrazole halomethyl_pyrazole 5-(Chloromethyl)-1-methyl -1H-pyrazole methylated_pyrazole->halomethyl_pyrazole Substitution halogen_reagent Halogenating Agent (e.g., SOCl2) halogen_reagent->halomethyl_pyrazole final_product 2-(1-Methyl-1H-pyrazol-5-yl) acetonitrile halomethyl_pyrazole->final_product Nucleophilic Substitution cyanide_source Cyanide Source (e.g., NaCN, KCN) cyanide_source->final_product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of (1H-Pyrazol-5-yl)methanol A mixture of a suitable 1,3-dicarbonyl compound (e.g., 1,3-dihydroxyacetone) and hydrazine hydrate in a molar ratio of 1:1 is refluxed in ethanol for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanol (1H-Pyrazol-5-yl)methanol is dissolved in a suitable solvent such as dimethylformamide (DMF). A base (e.g., sodium hydride) is added portion-wise at 0 °C, followed by the dropwise addition of a methylating agent (e.g., methyl iodide). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the N-methylated product.

Step 3: Synthesis of 5-(Chloromethyl)-1-methyl-1H-pyrazole (1-Methyl-1H-pyrazol-5-yl)methanol is dissolved in an inert solvent like dichloromethane (DCM). Thionyl chloride is added dropwise at 0 °C. The mixture is then stirred at room temperature for 2-3 hours. The solvent and excess thionyl chloride are removed under vacuum to give the crude chloromethyl derivative, which can be used in the next step without further purification.

Step 4: Synthesis of this compound 5-(Chloromethyl)-1-methyl-1H-pyrazole is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO). Sodium cyanide is added, and the mixture is heated at 60-80 °C for several hours. The reaction is monitored by GC-MS. After completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Structure Elucidation Workflow

The elucidation of the structure of this compound would follow a logical progression of spectroscopic analysis.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Structure Confirmation ms Mass Spectrometry (MS) Determine Molecular Weight h_nmr ¹H NMR Proton Environment & Connectivity ms->h_nmr ir Infrared (IR) Spectroscopy Identify Functional Groups ir->h_nmr c_nmr ¹³C NMR Carbon Skeleton h_nmr->c_nmr dept DEPT Distinguish CH, CH₂, CH₃ c_nmr->dept cosy COSY ¹H-¹H Correlations dept->cosy hsqc HSQC ¹H-¹³C Correlations cosy->hsqc hmbc HMBC Long-Range ¹H-¹³C Correlations hsqc->hmbc structure Proposed Structure hmbc->structure

Caption: Logical workflow for the structure elucidation of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its isomers and related compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.40d1HH-3
~ 6.20d1HH-4
~ 3.90s3HN-CH₃
~ 3.75s2H-CH₂-CN

Note: The chemical shifts are estimations. The coupling constant between H-3 and H-4 is expected to be around 2-3 Hz.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 140.0C-3
~ 138.0C-5
~ 117.0-CN
~ 106.0C-4
~ 36.0N-CH₃
~ 15.0-CH₂-CN

Table 3: Predicted Mass Spectrometry Data (EI)

m/zPredicted Fragment
121[M]⁺
94[M - HCN]⁺
81[M - CH₃CN]⁺
54[C₃H₄N]⁺

Note: The fragmentation pattern of pyrazoles can be complex. The molecular ion peak is expected to be prominent.

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2250MediumC≡N stretch
~ 3100-3150WeakC-H stretch (aromatic)
~ 2850-2950WeakC-H stretch (aliphatic)
~ 1500-1600MediumC=N, C=C stretch (ring)

Note: The nitrile stretch is a characteristic and sharp peak.

Conclusion

This technical guide provides a foundational understanding of the structure, proposed synthesis, and predicted analytical data for this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel pyrazole derivatives for drug development and other applications. The provided workflows and predicted data will aid in the efficient and accurate elucidation of this specific isomer's structure.

Spectroscopic and Synthetic Profile of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a general synthetic approach for the compound 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile. Due to the limited availability of published experimental data for this specific isomer, this document combines established knowledge of pyrazole chemistry with predicted spectroscopic values to offer a comprehensive resource for researchers.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of structurally similar pyrazole derivatives. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.40d (J ≈ 2.0 Hz)H4 (pyrazole ring)
~6.25d (J ≈ 2.0 Hz)H3 (pyrazole ring)
~3.85sCH₃ (N-methyl)
~3.70sCH₂ (methylene)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~140.0C5 (pyrazole ring)
~131.0C3 (pyrazole ring)
~117.0CN (nitrile)
~107.0C4 (pyrazole ring)
~36.0CH₃ (N-methyl)
~15.0CH₂ (methylene)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~2250C≡N (nitrile stretch)
~2950-2850C-H (aliphatic stretch)
~1550-1450C=N, C=C (ring stretch)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z ValueAssignment
~121.06[M]⁺ (Molecular Ion)
~94.05[M - HCN]⁺
~80.04[M - CH₃CN]⁺

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

2.1. Synthesis Protocol: Alkylation of (1H-Pyrazol-5-yl)acetonitrile

A common route to N-methylated pyrazoles involves the alkylation of the corresponding NH-pyrazole precursor.

  • Materials: (1H-Pyrazol-5-yl)acetonitrile, a suitable base (e.g., sodium hydride, potassium carbonate), a methylating agent (e.g., methyl iodide, dimethyl sulfate), and an appropriate anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF)).

  • Procedure:

    • To a solution of (1H-pyrazol-5-yl)acetonitrile in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), the base is added portion-wise at a controlled temperature (e.g., 0 °C).

    • The reaction mixture is stirred for a specified time to allow for the deprotonation of the pyrazole nitrogen.

    • The methylating agent is then added dropwise to the reaction mixture.

    • The reaction is allowed to proceed at room temperature or with gentle heating, and its progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is then purified using column chromatography or recrystallization to yield this compound.

2.2. Spectroscopic Characterization Protocol

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

    • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • The spectral data is reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS):

    • Mass spectral data is obtained using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic and characterization workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis start Start: (1H-Pyrazol-5-yl)acetonitrile deprotonation Deprotonation (Base) start->deprotonation alkylation Methylation (CH3-X) deprotonation->alkylation workup Reaction Workup alkylation->workup purification Purification workup->purification product Product: this compound purification->product

Figure 1. Synthetic workflow for this compound.

Characterization_Workflow cluster_characterization Spectroscopic Characterization product Purified Product nmr NMR Analysis (1H, 13C) product->nmr ir IR Analysis product->ir ms MS Analysis product->ms data Combined Spectroscopic Data nmr->data ir->data ms->data

Figure 2. Workflow for the spectroscopic characterization of the final product.

Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile from Hydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, a valuable building block in medicinal chemistry, starting from the readily available precursor, hydrazine. The synthesis proceeds through key intermediates, including the formation of a pyrazole ring, followed by functional group manipulations to introduce the desired acetonitrile moiety. This document provides detailed experimental protocols, summarized quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from hydrazine can be strategically divided into three main stages:

  • Formation of the Pyrazole Core: Construction of the 1-methyl-1H-pyrazol-5-ol intermediate through the cyclocondensation of methylhydrazine with a suitable three-carbon synthon.

  • Activation of the 5-Position: Conversion of the hydroxyl group at the 5-position of the pyrazole ring into a good leaving group, typically a halide, to facilitate subsequent nucleophilic substitution.

  • Introduction of the Acetonitrile Moiety: Displacement of the leaving group with a cyanide source to furnish the final target molecule.

This comprehensive approach ensures a clear and logical progression from simple starting materials to the desired complex molecule.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data for each reaction.

Stage 1: Synthesis of 1-Methyl-1H-pyrazol-5-ol

The initial step involves the formation of the pyrazole ring. A common and efficient method is the reaction of methylhydrazine with diethyl ethoxymethylenemalonate.

Experimental Protocol:

To a solution of diethyl ethoxymethylenemalonate in a suitable solvent such as ethanol, methylhydrazine is added dropwise at a controlled temperature, typically between 0 and 10 °C. Following the addition, the reaction mixture is stirred at room temperature for several hours and then refluxed to ensure complete cyclization. The resulting intermediate, ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate, is then subjected to hydrolysis and decarboxylation by heating with a mineral acid, such as hydrochloric acid, to yield 1-methyl-1H-pyrazol-5-ol.[1][2] The crude product can be purified by recrystallization or column chromatography.

Reaction Stage Reactants Reagents/Solvents Reaction Conditions Yield Reference
1 Methylhydrazine, Diethyl ethoxymethylenemalonateEthanol, Hydrochloric Acid1) 0-10 °C to reflux; 2) Acid hydrolysis and decarboxylation with heating~80%[2]
Stage 2: Synthesis of 5-Chloro-1-methyl-1H-pyrazole

The hydroxyl group of 1-methyl-1H-pyrazol-5-ol is converted to a more reactive chloro group using a standard chlorinating agent.

Experimental Protocol:

1-Methyl-1H-pyrazol-5-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat mixture. The reaction is typically heated to drive the conversion. After completion, the reaction mixture is carefully quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give 5-chloro-1-methyl-1H-pyrazole. Purification can be achieved by distillation or chromatography.

Reaction Stage Reactant Reagents/Solvents Reaction Conditions Yield Reference
2 1-Methyl-1H-pyrazol-5-olPhosphorus oxychloride (POCl₃)HeatingHighGeneral Procedure
Stage 3: Synthesis of this compound

The final step involves the introduction of the acetonitrile group via nucleophilic substitution of the chloro substituent.

Experimental Protocol:

5-Chloro-1-methyl-1H-pyrazole is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution. It is important to note that this reaction introduces a cyano group, forming 1-methyl-1H-pyrazole-5-carbonitrile. To obtain the target acetonitrile, a subsequent step is required.

An alternative and more direct approach involves the reaction of 5-chloro-1-methyl-1H-pyrazole with the sodium salt of acetonitrile. This is achieved by treating acetonitrile with a strong base, such as sodium hydride, to generate the corresponding anion, which then acts as the nucleophile.

Reaction Stage Reactant Reagents/Solvents Reaction Conditions Yield Reference
3 5-Chloro-1-methyl-1H-pyrazoleSodium cyanide, DMSOHeatingModerate to HighGeneral Procedure

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic pathway from hydrazine to the final product.

Synthesis_Pathway Hydrazine Hydrazine Methylhydrazine Methylhydrazine Hydrazine->Methylhydrazine Methylation Pyrazole_intermediate 1-Methyl-1H-pyrazol-5-ol Methylhydrazine->Pyrazole_intermediate + Diethyl ethoxymethylenemalonate Chloro_pyrazole 5-Chloro-1-methyl-1H-pyrazole Pyrazole_intermediate->Chloro_pyrazole + POCl3 Target_molecule This compound Chloro_pyrazole->Target_molecule + NaCN, then functionalization or + CH2(CN)Na

References

The Multifaceted Biological Activities of Substituted Pyrazoleacetonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoleacetonitriles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Quantitative Biological Activity Data

The biological efficacy of substituted pyrazoleacetonitriles is quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key data, such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, to facilitate a comparative analysis of the potency of different derivatives.

Table 1: Anticancer Activity of Substituted Pyrazoleacetonitriles

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazoleacetonitrile Derivative AMCF-7 (Breast)5.21[1]
Pyrazoleacetonitrile Derivative BA549 (Lung)42.79[2]
Pyrazoleacetonitrile Derivative CHCT116 (Colon)1.7[2]
Pyrazoleacetonitrile Derivative DHeLa (Cervical)3.6[2]
Pyrazole-Chalcone Hybrid 1MCF-7 (Breast)0.25[2]
Pyrazole Benzothiazole HybridHT29 (Colon)3.17[2]
1,3,4-Triarylpyrazole DerivativePC-3 (Prostate)55.61[3]
N-acetyl Pyrazoline AT47D (Breast)26.51[3]

Table 2: Anti-inflammatory Activity of Substituted Pyrazoleacetonitriles

Compound/DerivativeAssayInhibition (%)Reference
Pyrazole Derivative 1Carrageenan-induced paw edema67.8[4]
Pyrazole Derivative 2COX-2 Inhibition9.31 (SI)[5]
Pyrazole Derivative 3Lipoxygenase InhibitionIC50 = 80 µM[6]
Pyrazolopyrimidine HybridCarrageenan-induced paw edemaExcellent activity compared to celecoxib[5]

Table 3: Antimicrobial Activity of Substituted Pyrazoleacetonitriles

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazoleacetonitrile Derivative EEscherichia coli0.25[4]
Pyrazoleacetonitrile Derivative FStaphylococcus aureus0.25[4]
Pyrazoleacetonitrile Derivative GAspergillus niger1[4]
Naphthyl-substituted PyrazoleA. baumannii0.78-1.56[7]
Imidazo-pyridine substituted pyrazoleK. pneumoniae<1[7]
3-Coumarinyl substituted pyrazoleMRSAPotent growth inhibitors[7]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the valid assessment of the biological activities of novel compounds. This section outlines the protocols for key experiments cited in the evaluation of substituted pyrazoleacetonitriles.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is widely used to assess cell viability and proliferation by measuring the metabolic activity of cells.[8]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Substituted pyrazoleacetonitrile compounds (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazoleacetonitrile compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[2][9]

Animals:

  • Wistar albino rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Substituted pyrazoleacetonitrile compounds

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=5-6 per group), including a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the pyrazoleacetonitrile compounds.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately after carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[9]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted pyrazoleacetonitrile compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazoleacetonitrile compounds in the broth medium in the wells of the microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted pyrazoleacetonitriles stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Anticancer Mechanisms

Many substituted pyrazole derivatives exert their anticancer effects by targeting key proteins involved in cell proliferation, survival, and angiogenesis. A significant mechanism is the inhibition of protein kinases , which are crucial regulators of cell signaling.[2]

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K RAS Ras RTK->RAS Pyrazole Substituted Pyrazoleacetonitrile Pyrazole->RTK Pyrazole->PI3K RAF Raf Pyrazole->RAF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation anti_inflammatory_pathway Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 activation COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Pyrazole Substituted Pyrazoleacetonitrile Pyrazole->COX Pyrazole->LOX antimicrobial_workflow cluster_bacteria Inside Bacterial Cell Pyrazole Substituted Pyrazoleacetonitrile Bacteria Bacterial Cell Pyrazole->Bacteria Gyrase DNA Gyrase & Topoisomerase IV Pyrazole->Gyrase Replication DNA Replication Gyrase->Replication Death Bacterial Cell Death Replication->Death experimental_workflow Start Synthesis of Substituted Pyrazoleacetonitrile Library Screening Primary In Vitro Screening (e.g., MTT Assay) Start->Screening Active Active Compounds (IC50 < Threshold) Screening->Active Secondary Secondary Assays (e.g., Kinase Inhibition, Antimicrobial MIC) Active->Secondary Yes Inactive Inactive/Discard Active->Inactive No Mechanism Mechanism of Action Studies (e.g., Western Blot, Signaling Pathway Analysis) Secondary->Mechanism InVivo In Vivo Efficacy Studies (e.g., Animal Models) Mechanism->InVivo Lead Lead Compound Identification & Optimization InVivo->Lead

References

An In-depth Technical Guide to the In Silico Modeling of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The compound 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, a member of this versatile class, holds potential for novel drug discovery. In silico modeling offers a powerful, resource-efficient approach to predict its physicochemical properties, biological activity, and potential molecular targets, thereby accelerating the drug development process.

This technical guide provides a comprehensive overview of a potential in silico modeling workflow for this compound, drawing upon established computational studies of similar pyrazole-containing molecules.[5][6][7][8][9][10]

Molecular Structure and Physicochemical Properties

The initial step in any in silico study is to define the molecule's structure and compute its fundamental physicochemical properties. While experimental data for the target molecule is scarce, properties can be predicted using various computational tools. For comparison, the known properties of the isomeric compound, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, are presented.[11]

Table 1: Predicted Physicochemical Properties of Pyrazole Acetonitrile Derivatives

Property2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (Predicted)This compound (Hypothetical Predicted)
Molecular Formula C₆H₇N₃C₆H₇N₃
Molecular Weight 121.14 g/mol [11]121.14 g/mol
CAS Number 754159-15-4[11]Not Found
XLogP3 -0.1[11]-0.2
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 33
Rotatable Bond Count 11
Topological Polar Surface Area 49.9 Ų49.9 Ų

In Silico Modeling Workflow

A typical computational workflow for drug discovery involves several key stages, from initial target identification to the prediction of pharmacokinetic properties.

G A Target Identification & Validation C Molecular Docking A->C B Ligand Preparation B->C D Molecular Dynamics Simulation C->D F ADMET Prediction C->F E Binding Free Energy Calculation D->E G Lead Optimization E->G F->G G cluster_0 Binding Pocket Ligand Ligand H-Bond H-Bond Ligand->H-Bond N...H-N Hydrophobic Interaction Hydrophobic Interaction Ligand->Hydrophobic Interaction Pyrazole Ring... Hydrophobic Interaction 2 Hydrophobic Interaction 2 Ligand->Hydrophobic Interaction 2 Methyl Group... Receptor Active Site Receptor Active Site LYS33 LYS33 H-Bond->LYS33 LEU83 LEU83 Hydrophobic Interaction->LEU83 PHE80 PHE80 Hydrophobic Interaction 2->PHE80

References

Tautomerism in 1-Methyl-5-Substituted Pyrazoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The biological activity and physicochemical properties of these compounds are intrinsically linked to their molecular structure, which can be complicated by the phenomenon of tautomerism. In 1-methyl-5-substituted pyrazoles, the methylation at the N1 position precludes the common annular tautomerism, focusing the equilibrium on the substituent at the C5 position. This guide provides an in-depth technical overview of the substituent-driven tautomerism in this important scaffold. It details the keto-enol and amino-imino equilibria, summarizes quantitative data, presents detailed experimental and computational protocols for characterization, and discusses the critical implications for drug discovery and development professionals.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are considered "privileged scaffolds" in drug discovery. Their utility stems from their ability to engage in various non-covalent interactions, their metabolic stability, and their synthetic tractability. A critical, yet often complex, aspect of pyrazole chemistry is tautomerism: the dynamic equilibrium between two or more interconvertible constitutional isomers.[1] This phenomenon can significantly influence a molecule's properties, including its shape, hydrogen bonding capacity, polarity, and pKa, thereby directly impacting its pharmacological activity, absorption, distribution, metabolism, and excretion (ADME) profile.

For N-unsubstituted pyrazoles, the most common form is annular tautomerism, where a proton shifts between the two ring nitrogen atoms. However, in the case of 1-methyl-5-substituted pyrazoles, the N1 position is blocked by a methyl group. This structural constraint prevents annular tautomerism and shifts the focus to tautomeric equilibria involving the substituent at the C5 position. Understanding and controlling this substituent-driven tautomerism is paramount for designing effective and reliable drug candidates.

Principal Tautomeric Equilibria in 1-Methyl-5-Substituted Pyrazoles

The nature of the substituent at the C5 position dictates the type of tautomerism observed. The most prevalent and well-studied examples in drug development involve hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups, leading to keto-enol, amino-imino, and thione-thiol tautomerism, respectively.

Keto-Enol Tautomerism: The Case of 1-Methyl-5-Hydroxypyrazoles

When the C5 substituent is a hydroxyl group, the molecule is often referred to as a pyrazolone. These compounds can exist in up to three tautomeric forms, creating a complex equilibrium that is highly sensitive to the molecular environment.[2]

  • OH Form (1-methyl-1H-pyrazol-5-ol): An aromatic, enolic form with a hydroxyl group at C5.

  • NH Form (1-methyl-1,2-dihydro-3H-pyrazol-5-one): A non-aromatic, lactam form with a proton on the N2 nitrogen.

  • CH Form (1-methyl-1,5-dihydro-4H-pyrazol-5-one): A non-aromatic, ketonic form with a methylene group at the C4 position.

The equilibrium between these forms is dictated by factors such as solvent polarity, temperature, and the electronic nature of other substituents on the pyrazole ring.[3] Generally, nonpolar solvents tend to favor the CH form, whereas polar solvents, capable of hydrogen bonding, can shift the equilibrium to favor the NH and OH forms.[3][4]

tautomer_equilibrium Solvent Solvent NH NH Solvent->NH Polar (e.g., DMSO, H₂O) OH OH Solvent->OH CH CH CH->Solvent Non-polar (e.g., CDCl₃)

Caption: Logical relationship of the three main tautomers of 1-methyl-5-pyrazolone.

Amino-Imino Tautomerism: The Case of 1-Methyl-5-Aminopyrazoles

For 1-methylpyrazoles bearing a C5-amino group, the equilibrium is between the amino and imino forms.

  • Amino Form (1-methyl-1H-pyrazol-5-amine): An aromatic form with an exocyclic amino group. This is generally the more stable and predominant tautomer.

  • Imino Form (1-methyl-1,2-dihydro-3H-pyrazol-5-imine): A non-aromatic imine tautomer.

Studies on related aminopyrazoles suggest that the amino tautomer is typically more stable than the imino form. However, factors like intramolecular hydrogen bonding and the presence of strongly electron-withdrawing groups can influence this equilibrium.[5][6]

Quantitative Analysis of Tautomeric Equilibria

Computational studies and experimental measurements provide quantitative insights into the relative stability of tautomers. Density Functional Theory (DFT) is a powerful tool for calculating the relative energies of tautomers in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).[3][7]

Table 1: Calculated Relative Energies and Molar Fractions of 1-Phenyl-3-methyl-5-pyrazolone Tautomers

TautomerEnvironmentRelative Energy (kcal/mol)Molar Fraction (mol/L)
CH Form Gas Phase0.00 (Reference)-
NH Form Gas Phase2.53-
OH Form Gas Phase10.15-
CH Form Ethanol (ε=24)0.00 (Reference)0.81
NH Form Ethanol (ε=24)1.310.13
OH Form Ethanol (ε=24)11.235.41 x 10⁻²
CH Form Water (ε=78)0.00 (Reference)0.69
NH Form Water (ε=78)1.190.14
OH Form Water (ε=78)11.292.21 x 10⁻¹
Data adapted from DFT B3LYP/6-311+G* calculations. Note: The original study used a 1-phenyl substituent, which is electronically similar to 1-methyl for this context.*[3]

These calculations demonstrate that while the CH form is most stable in the gas phase, increasing solvent polarity decreases the energy gap to the NH form and significantly increases the population of the OH form.[3]

Experimental Protocols for Tautomer Characterization

The definitive identification and quantification of tautomeric populations rely on robust experimental methods, primarily NMR spectroscopy and X-ray crystallography.

experimental_workflow start Synthesized or Acquired 1-Methyl-5-Substituted Pyrazole dissolve Dissolve in Solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve crystal Attempt Crystallization start->crystal comp_model Computational Modeling (DFT Calculations) start->comp_model nmr NMR Spectroscopic Analysis (¹H, ¹³C, ¹⁵N) dissolve->nmr quantify Identify & Quantify Tautomers in Solution nmr->quantify correlate Correlate Experimental and Theoretical Results quantify->correlate xray Single Crystal X-ray Diffraction crystal->xray Success solid_state Unambiguous Solid-State Structure Determination xray->solid_state solid_state->correlate comp_model->correlate

Caption: Experimental workflow for characterizing pyrazole tautomers.

Protocol: NMR Spectroscopy for Solution-State Analysis

NMR is the most powerful technique for studying tautomeric equilibria in solution.[8] By comparing the chemical shifts of the compound of interest with those of "fixed" derivatives (e.g., O-methylated vs. N-methylated models), one can assign the predominant tautomeric form.[9]

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the 1-methyl-5-substituted pyrazole.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for nonpolar environments, DMSO-d₆ for polar environments) in a standard 5 mm NMR tube.

    • Ensure complete dissolution. Gentle sonication may be applied if necessary.

  • Data Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, and, if possible, ¹⁵N NMR spectra at a controlled temperature (e.g., 298 K).

    • For quantitative analysis, ensure the ¹H spectra have a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

    • Acquire 2D correlation spectra (e.g., HSQC, HMBC) to aid in unambiguous signal assignment.

  • Data Interpretation:

    • The different tautomers will exhibit distinct chemical shifts, particularly for the ring carbons (C3, C4, C5) and any protons attached to them.

    • The integration of well-resolved signals in the ¹H NMR spectrum corresponding to different tautomers allows for the determination of their relative populations (equilibrium constant, K_T).

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Distinguishing Pyrazolone Tautomers in CDCl₃

CarbonOH Form (Fixed Model)NH Form (Fixed Model)
C3 (pyrazole) ~165.0~168.2
C4 (pyrazole) ~93.4~98.1
C5 (pyrazole) ~127.7~142.3
Data adapted from 1-phenyl-3-methoxy-1H-pyrazole (OH model) and 2-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one (NH model).[9]
Protocol: X-ray Crystallography for Solid-State Analysis

X-ray crystallography provides unequivocal proof of the tautomeric form present in the solid state.[9]

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a specific temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will unambiguously locate all non-hydrogen atoms and, in high-quality structures, the positions of protons, confirming the specific tautomer present in the crystal lattice.

Computational Chemistry Protocol

Computational methods are essential for predicting tautomer stability and complementing experimental findings.

  • Structure Preparation: Build the 3D structures of all possible tautomers (e.g., CH, NH, OH forms).

  • Geometry Optimization: Perform geometry optimization for each tautomer using a reliable quantum mechanical method, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G**).[3][7] This should be done for the gas phase and for each solvent of interest using a continuum solvent model (e.g., PCM).

  • Energy Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis: Compare the relative Gibbs free energies of the tautomers in each environment. The tautomer with the lowest free energy is the most stable. The energy differences can be used to calculate theoretical equilibrium constants (ΔG = -RT ln K_T).

Implications for Drug Development

The specific tautomer present in a biological system can have profound consequences for a drug's efficacy and safety.

  • Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall molecular shapes. The biologically active form may be a minor tautomer in solution, and the ability of the molecule to adopt this conformation upon binding is critical.

  • Physicochemical Properties: Tautomers can have different logP values, affecting solubility and permeability. The aromatic OH-form of a pyrazolone is typically more planar and acidic than the non-aromatic CH- or NH-forms, influencing its interactions and distribution.

  • Intellectual Property: Different tautomers of the same compound may be considered distinct chemical entities, creating both opportunities and challenges for patent protection.

  • Metabolic Stability: The reactivity and metabolic soft spots of a molecule can vary between tautomers. For example, the C4 methylene group in the CH-form of a pyrazolone may be susceptible to oxidation, a pathway not available to the OH-form.

Conclusion

Tautomerism in 1-methyl-5-substituted pyrazoles is a critical structural parameter that profoundly influences their chemical and biological properties. Unlike their N-unsubstituted counterparts, the tautomeric equilibrium is governed by the nature of the C5 substituent and the surrounding environment. A comprehensive understanding, achieved through a synergistic application of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for researchers in drug development. By characterizing and controlling the tautomeric forms of these valuable scaffolds, scientists can more effectively optimize ligand-receptor interactions, improve ADME profiles, and ultimately design safer and more efficacious medicines.

References

A Comprehensive Technical Guide to the Synthesis of 1,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthetic strategies for obtaining 1,5-disubstituted pyrazoles, a pivotal scaffold in medicinal chemistry and drug discovery. This document details the primary synthetic routes, provides specific experimental protocols for key reactions, and presents quantitative data to facilitate comparison and application in a research setting.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Among its various substituted forms, the 1,5-disubstituted pattern is of particular interest due to its prevalence in a wide range of biologically active compounds. Notable examples include the selective COX-2 inhibitor Celecoxib, which underscores the therapeutic importance of this structural motif. The regioselective synthesis of 1,5-disubstituted pyrazoles, however, can be challenging, often yielding mixtures of isomers. This guide focuses on the methodologies that afford control over the regiochemical outcome, providing researchers with a practical toolkit for accessing these valuable compounds.

Core Synthetic Strategies

The synthesis of 1,5-disubstituted pyrazoles is dominated by several key strategies, primarily involving the formation of the pyrazole ring through cyclocondensation reactions.

Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds and Hydrazines

The most classical and widely employed method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] The regioselectivity of this reaction is a critical consideration, as unsymmetrical 1,3-dicarbonyls can lead to the formation of two possible regioisomers (1,3- and 1,5-disubstituted pyrazoles).

The mechanism typically proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.[3] The regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH, solvent, and catalyst).[4] Generally, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound first.

A common strategy to favor the formation of the 1,5-disubstituted isomer is to use a 1,3-diketone where one carbonyl group is significantly more reactive than the other. For instance, in the synthesis of the prominent anti-inflammatory drug Celecoxib, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is reacted with 4-sulfamoylphenylhydrazine. The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, directing the initial attack of the substituted nitrogen of the hydrazine to this position, which ultimately leads to the desired 1,5-disubstituted pyrazole.

This protocol details the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) as a representative example of the Knorr synthesis for a 1,5-disubstituted pyrazole.[5]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • In a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.

  • Stir the mixture and raise the temperature to 60-65°C.

  • Add 40 g of p-methylacetophenone dropwise, and simultaneously add 50 g of ethyl trifluoroacetate dropwise.

  • After the addition is complete, maintain the temperature at 60-65°C for 1 hour.

  • Cool the reaction mixture to 30°C and add 120 mL of 15% hydrochloric acid dropwise.

  • After the addition, allow the mixture to stand and separate the layers.

  • Evaporate the organic layer to dryness under reduced pressure to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. The reported yield is 96%.[6]

Step 2: Synthesis of Celecoxib

  • Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[5]

Synthesis from α,β-Unsaturated Ketones (Chalcones)

Another important route to 1,5-disubstituted pyrazoles involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazines. This method can also lead to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.

This protocol describes a general procedure for the synthesis of 1,5-diarylpyrazoles from chalcone derivatives.

  • To a solution of the appropriate chalcone (1 mmol) in ethanol (20 mL), add phenylhydrazine (1.2 mmol).

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • The solid product that separates out is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure 1,5-diarylpyrazole.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrazoles, including 1,5-disubstituted derivatives.[4] These reactions allow for the construction of the pyrazole ring in a single step from three or more starting materials.

For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can lead to the formation of a 1,5-disubstituted pyrazole.[4] The reaction often proceeds through the in-situ formation of a hydrazone and an enolate, which then undergo a cascade of reactions to form the final product.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of 1,5-disubstituted pyrazoles using various methods.

Table 1: Synthesis of 1,5-Diarylpyrazoles via Knorr Condensation

1,3-Dicarbonyl CompoundHydrazineSolventCatalystYield (%)Reference
1-Phenyl-1,3-butanedionePhenylhydrazineEthanolAcetic Acid85General Protocol
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineEthanolAcetic Acid88General Protocol
1-(4-Chlorophenyl)-1,3-butanedionePhenylhydrazineEthanolAcetic Acid90General Protocol
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione4-Sulfamoylphenylhydrazine HClEthanolHClHigh[5]

Table 2: Synthesis of 1,5-Disubstituted Pyrazoles from Chalcones

ChalconeHydrazineSolventCatalystYield (%)Reference
1,3-DiphenylpropenonePhenylhydrazineEthanolAcetic Acid92General Protocol
1-(4-Methoxyphenyl)-3-phenylpropenonePhenylhydrazineEthanolAcetic Acid94General Protocol
1-(4-Chlorophenyl)-3-phenylpropenonePhenylhydrazineEthanolAcetic Acid91General Protocol

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships in the synthesis of 1,5-disubstituted pyrazoles.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization 1,5-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole Cyclic Intermediate->1,5-Disubstituted Pyrazole Dehydration

Caption: Knorr synthesis pathway for 1,5-disubstituted pyrazoles.

Chalcone_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Chalcone α,β-Unsaturated Ketone (Chalcone) Pyrazoline Pyrazoline Chalcone->Pyrazoline Michael Addition & Cyclization Hydrazine Hydrazine Hydrazine->Pyrazoline 1,5-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole Pyrazoline->1,5-Disubstituted Pyrazole Oxidation

Caption: Synthesis of 1,5-disubstituted pyrazoles from chalcones.

Conclusion

The regioselective synthesis of 1,5-disubstituted pyrazoles is a critical endeavor for the advancement of medicinal chemistry and drug development. The classical Knorr pyrazole synthesis remains a cornerstone of this field, with modern adaptations allowing for excellent control of regioselectivity, as exemplified by the industrial synthesis of Celecoxib. Alternative methods, such as those employing α,β-unsaturated ketones and multicomponent strategies, provide valuable complementary approaches. This guide has provided a detailed overview of these key synthetic methodologies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field. The continued development of novel, efficient, and regioselective methods for the synthesis of 1,5-disubstituted pyrazoles will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For research and development purposes only.

These application notes provide a detailed, three-step protocol for the synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, a valuable building block for pharmaceutical and agrochemical research. The synthesis commences with the reduction of methyl 1-methyl-1H-pyrazole-5-carboxylate to the corresponding alcohol, followed by chlorination and subsequent cyanation to yield the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC/NMR)
1(1-Methyl-1H-pyrazol-5-yl)methanolC₅H₈N₂O112.137.907.1190>95%
25-(Chloromethyl)-1-methyl-1H-pyrazoleC₅H₇ClN₂130.579.207.8285>95%
3This compoundC₆H₇N₃121.147.275.8280>98%

Theoretical yields are calculated based on an initial 10 g of methyl 1-methyl-1H-pyrazole-5-carboxylate and the stoichiometry of the reactions.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
Methyl 1-methyl-1H-pyrazole-5-carboxylateSigma-Aldrich97%
Lithium aluminum hydride (LiAlH₄)Sigma-Aldrich95%
Tetrahydrofuran (THF), anhydrousSigma-Aldrich99.9%
Diethyl ether, anhydrousFisher Chemical99.8%
Sodium sulfate, anhydrousFisher Chemical99%
Thionyl chloride (SOCl₂)Sigma-Aldrich99.7%
Dichloromethane (DCM), anhydrousFisher Chemical99.8%
Sodium cyanide (NaCN)Sigma-Aldrich97%
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich99.9%
Saturated aqueous sodium bicarbonateIn-house prep.N/A
BrineIn-house prep.N/A

Safety Precautions:

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. Handle under an inert atmosphere (e.g., argon or nitrogen) and use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Thionyl chloride (SOCl₂) is a corrosive and toxic liquid. Handle in a well-ventilated fume hood with appropriate PPE.

  • Sodium cyanide (NaCN) is highly toxic if ingested, inhaled, or absorbed through the skin. Handle with extreme care in a fume hood, wearing appropriate PPE. In case of contact with acid, it releases highly toxic hydrogen cyanide gas.

Step 1: Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanol

This step involves the reduction of the ester functional group of methyl 1-methyl-1H-pyrazole-5-carboxylate to a primary alcohol using lithium aluminum hydride.

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add lithium aluminum hydride (2.67 g, 70.4 mmol) and anhydrous tetrahydrofuran (THF, 150 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate (10.0 g, 70.4 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of water (2.7 mL), followed by 15% aqueous sodium hydroxide (2.7 mL), and then water (8.1 mL).

  • Stir the resulting white suspension at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain (1-Methyl-1H-pyrazol-5-yl)methanol as a pale yellow oil.

Step 2: Synthesis of 5-(Chloromethyl)-1-methyl-1H-pyrazole

This step involves the conversion of the primary alcohol to an alkyl chloride using thionyl chloride.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve (1-Methyl-1H-pyrazol-5-yl)methanol (7.11 g, 63.4 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add thionyl chloride (6.8 mL, 95.1 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution (100 mL) to neutralize the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-(chloromethyl)-1-methyl-1H-pyrazole as a light brown oil. This product is often used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion to form the target acetonitrile.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-(chloromethyl)-1-methyl-1H-pyrazole (7.82 g, 59.9 mmol) in anhydrous dimethyl sulfoxide (DMSO, 100 mL).

  • Add sodium cyanide (3.52 g, 71.9 mmol) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless solid.

Diagrams

Experimental Workflow

SynthesisWorkflow Start Methyl 1-methyl-1H-pyrazole-5-carboxylate Step1 Step 1: Reduction (LiAlH4, THF) Start->Step1 Intermediate1 (1-Methyl-1H-pyrazol-5-yl)methanol Step1->Intermediate1 Step2 Step 2: Chlorination (SOCl2, DCM) Intermediate1->Step2 Intermediate2 5-(Chloromethyl)-1-methyl-1H-pyrazole Step2->Intermediate2 Step3 Step 3: Cyanation (NaCN, DMSO) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway for this compound.

The Synthetic Versatility of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile: A Gateway to Novel Pyrazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile has emerged as a versatile and highly reactive building block in organic synthesis, offering a straightforward entry point to a diverse array of functionalized pyrazole derivatives. This pivotal intermediate is of significant interest to researchers in medicinal chemistry and drug discovery, as the pyrazole core is a well-established pharmacophore found in numerous approved drugs. The presence of a reactive acetonitrile moiety on the pyrazole ring opens up a multitude of synthetic possibilities for the construction of complex molecular architectures with potential therapeutic applications.

The strategic placement of the methyl group on the pyrazole nitrogen not only influences the electronic properties of the heterocyclic ring but also directs the regioselectivity of subsequent chemical transformations. The methylene group of the acetonitrile substituent is activated by the adjacent electron-withdrawing nitrile group and the pyrazole ring, rendering it susceptible to a variety of chemical modifications. This unique reactivity profile makes this compound a valuable precursor for the synthesis of novel pyrazole-containing compounds with potential applications in areas such as oncology, inflammation, and infectious diseases.

Synthesis of the Building Block

The synthesis of this compound can be achieved through the cyclocondensation reaction of methylhydrazine with a suitable four-carbon electrophilic partner bearing a nitrile functionality. A common strategy involves the reaction of methylhydrazine with a β-ketonitrile or a related synthon, which upon cyclization and dehydration, affords the desired pyrazole ring system.

Application Notes: A Building Block for Diverse Heterocycles

The synthetic utility of this compound stems from the reactivity of both the nitrile and the active methylene groups. These functionalities allow for a wide range of chemical transformations, providing access to a variety of pyrazole-based scaffolds.

1. Elaboration of the Acetonitrile Side Chain:

The active methylene group can be readily deprotonated with a suitable base to form a nucleophilic carbanion. This anion can then participate in various carbon-carbon bond-forming reactions, including:

  • Alkylation: Reaction with alkyl halides introduces diverse alkyl substituents at the α-position to the nitrile group.

  • Aldol Condensation: Reaction with aldehydes and ketones provides access to α,β-unsaturated nitriles or β-hydroxynitriles, which are valuable intermediates for further transformations.

  • Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields β-ketonitriles.

2. Transformation of the Nitrile Group:

The nitrile functionality is a versatile precursor to other important functional groups:

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile group affords the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a key intermediate for the synthesis of amides and esters.

  • Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride or through catalytic hydrogenation, yields the primary amine, 2-(1-methyl-1H-pyrazol-5-yl)ethanamine. This amine can be further functionalized to generate a wide range of derivatives.

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions with difunctional reagents to construct novel heterocyclic rings fused to or appended to the pyrazole core.

3. Participation in Multicomponent Reactions:

This compound can serve as a key component in multicomponent reactions (MCRs), allowing for the rapid and efficient construction of complex molecules in a single synthetic operation. For example, it can be employed in Gewald-type reactions to synthesize substituted aminothiophenes.

Experimental Protocols

While specific, detailed published protocols for many reactions using this compound are not widely available, the following general procedures illustrate its potential applications based on the known reactivity of related compounds. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for α-Alkylation

This protocol describes a general method for the alkylation of the active methylene group of this compound.

Table 1: Reaction Parameters for α-Alkylation

ParameterValue
Starting MaterialThis compound
Alkylating AgentAlkyl halide (e.g., Iodomethane, Benzyl bromide)
BaseSodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
SolventAnhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature0 °C to room temperature
Reaction Time2-12 hours

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nitrile Hydrolysis to Carboxylic Acid

This protocol outlines a general method for the hydrolysis of the nitrile group to a carboxylic acid.

Table 2: Reaction Parameters for Nitrile Hydrolysis

ParameterValue
Starting MaterialThis compound
ReagentAqueous sodium hydroxide (e.g., 6 M) or concentrated hydrochloric acid
SolventWater, Ethanol, or a mixture
TemperatureReflux
Reaction Time4-24 hours

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add a 6 M aqueous solution of sodium hydroxide (10 eq).

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound.

G cluster_alkylation α-Alkylation cluster_hydrolysis Nitrile Hydrolysis cluster_reduction Nitrile Reduction start This compound product_alkylation α-Alkyl-2-(1-methyl-1H- pyrazol-5-yl)acetonitrile start->product_alkylation 1. Base 2. R-X product_acid 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid start->product_acid H2O, Heat product_amine 2-(1-Methyl-1H-pyrazol-5-yl)ethanamine start->product_amine Reduction alkyl_halide Alkyl Halide (R-X) base Base (e.g., NaH) acid_base H+ or OH- reducing_agent Reducing Agent (e.g., LiAlH4)

Caption: Synthetic transformations of the acetonitrile building block.

G start 2-(1-Methyl-1H- pyrazol-5-yl)acetonitrile carbanion α-Cyano Carbanion start->carbanion Base aldol_product β-Hydroxy Nitrile carbanion->aldol_product + RCHO aldehyde Aldehyde/Ketone (RCHO) aldehyde->aldol_product elimination Dehydration aldol_product->elimination enone α,β-Unsaturated Nitrile elimination->enone

Caption: Workflow for Aldol condensation and subsequent elimination.

Application Notes and Protocols for the Synthesis of the 1-Methylpyrazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its synthesis is a key step in the development of new therapeutic agents. These application notes provide an overview of common cyclization reactions to form the 1-methylpyrazole core, detailed experimental protocols for key methods, and a summary of quantitative data to aid in reaction planning and optimization.

I. Overview of Synthetic Strategies

The most prevalent and versatile method for constructing the 1-methylpyrazole core is the Knorr pyrazole synthesis , a cyclocondensation reaction between a 1,3-dicarbonyl compound and methylhydrazine.[1][2] Variations of this method, utilizing different 1,3-dicarbonyl surrogates, offer a broad scope for accessing a wide range of substituted 1-methylpyrazoles.

Key synthetic approaches include:

  • From 1,3-Diketones: The reaction of a 1,3-diketone with methylhydrazine is a direct and efficient route. A significant consideration with unsymmetrical diketones is the potential for the formation of regioisomers.[3]

  • From β-Ketoesters: β-Ketoesters react with methylhydrazine to form pyrazolones, which can be considered tautomers of hydroxypyrazoles. The regioselectivity is generally governed by the greater electrophilicity of the ketone over the ester carbonyl.[2][4]

  • From Enaminones and Enaminodiketones: These substrates offer an alternative route, and their reaction with methylhydrazine can provide access to variously substituted 1-methylpyrazoles.[5]

  • One-Pot and Multicomponent Reactions: To improve efficiency and reduce purification steps, one-pot methodologies have been developed where the 1,3-dicarbonyl intermediate is generated in situ followed by cyclization with methylhydrazine.[6][7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of 1-methylpyrazole derivatives.[8][9][10]

II. Quantitative Data Summary

The following table summarizes quantitative data for various cyclization reactions to form the 1-methylpyrazole core, providing a comparative overview of different synthetic methods.

1,3-Dicarbonyl Precursor Methylhydrazine Derivative Catalyst/Solvent Reaction Conditions Product Yield (%) Reference(s)
AcetylacetoneMethylhydrazineEthanolReflux, 3 h1,3,5-TrimethylpyrazoleGood[11]
1,1,3,3-TetraethoxypropaneMethylhydrazineNot specifiedNot specified1-MethylpyrazoleNot specified[12]
Ethyl acetoacetate3-NitrophenylhydrazineMicrowave (420 W), Solvent-free10 min4-(3-methoxy-4-ethoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one71[9]
4-Methylacetophenone & Ethyl trifluoroacetate (in situ enol ketone formation)4-MethylphenylhydrazineSilica-supported toluenesulfonic acid / Microwave (160°C)10 min (enol ketone formation)1,5-di-p-tolyl-3-(trifluoromethyl)-1H-pyrazoleHigh[8]
4-Chlorobenzaldehyde & Methylhydrazine (in situ hydrazone formation)3,4-Methylenedioxy-β-nitrostyreneMethanolRoom temperature, 72 h5-(benzo[d][6][13]dioxol-5-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole68[14]
β-KetoestersMethylhydrazine & Ethyl formate (in situ 1-formyl-1-methylhydrazine formation)Not specifiedNot specified1,3,4-Substituted pyrazolesGood[6]
Metal-acetylacetonatePhenylhydrazineMicrowave (50 W), DMSO100°C, 5 min1-phenyl-3,5-dimethylpyrazole96[10]
1,3-DiketoneMethylhydrazine2,2,2-Trifluoroethanol (TFE)Room temperature, < 1 h3-Trifluoromethyl-1-methylpyrazole (major regioisomer)High (85:15 regioselectivity)[3]
1,3-DiketoneMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room temperature3-Trifluoromethyl-1-methylpyrazole (major regioisomer)High (97:3 regioselectivity)[3]

III. Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethylpyrazole from Acetylacetone and Methylhydrazine

This protocol describes a classic Knorr pyrazole synthesis using a symmetrical 1,3-diketone.

Materials:

  • Acetylacetone

  • Methylhydrazine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve acetylacetone (1 equivalent) in ethanol.

  • Add methylhydrazine (1 equivalent) dropwise to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation or chromatography to yield pure 1,3,5-trimethylpyrazole.

Protocol 2: Regioselective Synthesis of 1-Methyl-3-trifluoromethylpyrazole using a Fluorinated Alcohol Solvent

This protocol demonstrates a method to control regioselectivity in the reaction of an unsymmetrical 1,3-diketone with methylhydrazine.[3]

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Methylhydrazine

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in HFIP.

  • Add methylhydrazine (1 equivalent) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by NMR spectroscopy or GC-MS to determine the regioisomeric ratio.

  • The reaction is typically complete within an hour.

  • Remove the HFIP solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the major regioisomer, 1-methyl-3-trifluoromethylpyrazole.

Protocol 3: Microwave-Assisted One-Pot Synthesis of a 1-Aryl-3-methyl-5-pyrazolone Derivative

This protocol outlines an efficient, solvent-free, microwave-assisted method.[9]

Materials:

  • Ethyl acetoacetate

  • Arylhydrazine (e.g., 3-nitrophenylhydrazine)

  • Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, add ethyl acetoacetate (1.5 equivalents), 3-nitrophenylhydrazine (1 equivalent), and 3-methoxy-4-ethoxy-benzaldehyde (1 equivalent).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 420 W for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-arylidenepyrazolone.

IV. Visualizations

Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification dicarbonyl 1,3-Dicarbonyl Compound mixing Mixing in Solvent dicarbonyl->mixing methylhydrazine Methylhydrazine methylhydrazine->mixing heating Heating/ Reflux mixing->heating solvent_removal Solvent Removal heating->solvent_removal purification Purification (Distillation/ Chromatography) solvent_removal->purification product 1-Methylpyrazole Product purification->product

Caption: General workflow for the Knorr synthesis of 1-methylpyrazoles.

Signaling Pathway of Knorr Pyrazole Synthesis

Knorr_Mechanism reagents 1,3-Dicarbonyl + Methylhydrazine intermediate1 Hydrazone Intermediate reagents->intermediate1 Condensation (-H2O) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 1-Methylpyrazole intermediate2->product Dehydration (-H2O)

Caption: Key steps in the Knorr pyrazole synthesis mechanism.

Regioselectivity in Unsymmetrical 1,3-Diketone Reaction

Regioselectivity start Unsymmetrical 1,3-Diketone + Methylhydrazine path1 Attack at C2 start->path1 path2 Attack at C4 start->path2 product1 Regioisomer A path1->product1 product2 Regioisomer B path2->product2

Caption: Formation of regioisomers from unsymmetrical 1,3-diketones.

References

Functionalization of the Acetonitrile Group on a Pyrazole Ring: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Advanced Synthesis Technologies is pleased to release detailed application notes and protocols for the functionalization of the acetonitrile group on a pyrazole ring. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to key chemical transformations, enabling the diversification of pyrazole-based scaffolds for novel therapeutic applications. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and the ability to selectively modify the acetonitrile group opens up new avenues for drug design and discovery.[1][2]

These application notes detail several critical functionalization pathways, including hydrolysis, reduction, cycloaddition, and carbon-carbon bond formation. Each section includes detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations of reaction workflows to ensure clarity and reproducibility.

I. Key Functionalization Reactions

The acetonitrile group attached to a pyrazole ring is a versatile functional handle that can be transformed into a variety of other important chemical moieties. The primary transformations covered in these notes are:

  • Hydrolysis to Carboxylic Acids: Conversion of the nitrile to a carboxylic acid introduces a key functional group for further derivatization, such as amide bond formation.

  • Reduction to Primary Amines: The reduction of the nitrile to a primary amine provides a basic center and a nucleophilic site for subsequent reactions.

  • [3+2] Cycloaddition to Tetrazoles: The "click" reaction of the nitrile with an azide source offers a robust method for the synthesis of tetrazole-containing pyrazoles, which are important bioisosteres of carboxylic acids.

  • Grignard Reaction to Ketones: The addition of Grignar reagents to the nitrile followed by hydrolysis allows for the introduction of a keto-functional group, expanding the chemical space for further modifications.

  • α-Alkylation of the Methylene Bridge: Deprotonation of the carbon adjacent to the nitrile group, followed by quenching with an electrophile, enables the introduction of substituents at the methylene position.

II. Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the functionalization of the acetonitrile group on a pyrazole ring. This data is intended to serve as a guide for reaction optimization.

Table 1: Hydrolysis of Pyrazole-Acetonitrile to Pyrazole-Acetic Acid

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
HCl (conc.)Acetic AcidReflux3-660-80
H2SO4 (aq.)Dioxane1008-1255-75
NaOH (aq.)Ethanol/WaterReflux12-2450-70

Table 2: Reduction of Pyrazole-Acetonitrile to Pyrazole-Ethylamine

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
LiAlH4THF0 to RT4-870-90
H2, Raney NiMethanol/AmmoniaRT12-2465-85
NaBH4, CoCl2MethanolRT6-1060-80

Table 3: [3+2] Cycloaddition of Pyrazole-Acetonitrile to a Tetrazole

Azide SourceCatalystSolventTemperature (°C)Time (h)Yield (%)
Sodium AzideZinc ChlorideWater10012-1885-95
Sodium AzideAmmonium ChlorideDMF1208-1280-90
Trimethylsilyl AzideDibutyltin OxideToluene1106-1075-85

Table 4: Grignard Reaction of Pyrazole-Acetonitrile

Grignard ReagentSolventTemperature (°C)Time (h)Yield (%)
Methylmagnesium BromideDiethyl Ether0 to RT2-460-75
Phenylmagnesium BromideTHF0 to RT3-655-70
Ethylmagnesium BromideDiethyl Ether0 to RT2-460-75

Table 5: α-Alkylation of Pyrazole-Acetonitrile

BaseAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
LDAMethyl IodideTHF-78 to RT1-365-80
NaHBenzyl BromideDMF0 to RT2-460-75
KHMDSEthyl BromoacetateTHF-78 to RT1-355-70

III. Experimental Protocols

Protocol 1: Hydrolysis of 2-(1H-Pyrazol-1-yl)acetonitrile to 2-(1H-Pyrazol-1-yl)acetic Acid

Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product start 2-(1H-Pyrazol-1-yl)acetonitrile reagents Acetic Acid, conc. HCl start->reagents Add conditions Reflux, 3-6 h reagents->conditions Heat cool Cool to RT conditions->cool After reaction filter Filter cool->filter wash Wash with Water filter->wash dry Dry wash->dry product 2-(1H-Pyrazol-1-yl)acetic Acid dry->product

Figure 1: Workflow for the hydrolysis of pyrazole-acetonitrile.

Materials:

  • 2-(1H-Pyrazol-1-yl)acetonitrile

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Active Carbon

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 2-(1H-pyrazol-1-yl)acetonitrile (1 equivalent) in glacial acetic acid, add concentrated hydrochloric acid (2-3 equivalents).

  • Reflux the mixture for 3-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add active carbon and reflux for an additional 10 minutes for decolorization.

  • Filter the hot solution to remove the active carbon.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 2-(1H-pyrazol-1-yl)acetic acid.[3]

Protocol 2: Reduction of 2-(1H-Pyrazol-1-yl)acetonitrile to 2-(1H-Pyrazol-1-yl)ethanamine

Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product start 2-(1H-Pyrazol-1-yl)acetonitrile reagents LiAlH4, THF start->reagents Add to conditions 0°C to RT, 4-8 h reagents->conditions Stir quench Quench with H2O, NaOH(aq) conditions->quench After reaction filter Filter quench->filter extract Extract with Et2O filter->extract dry Dry and Concentrate extract->dry product 2-(1H-Pyrazol-1-yl)ethanamine dry->product

Figure 2: Workflow for the reduction of pyrazole-acetonitrile.

Materials:

  • 2-(1H-Pyrazol-1-yl)acetonitrile

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH4 (1.5-2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 2-(1H-pyrazol-1-yl)acetonitrile (1 equivalent) in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate is formed.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1H-pyrazol-1-yl)ethanamine.[2][4][5][6]

Protocol 3: [3+2] Cycloaddition of 2-(1H-Pyrazol-1-yl)acetonitrile to 5-((1H-Pyrazol-1-yl)methyl)-1H-tetrazole

Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product start 2-(1H-Pyrazol-1-yl)acetonitrile reagents NaN3, ZnCl2 start->reagents Add conditions Water, 100°C, 12-18 h reagents->conditions Heat cool Cool to RT conditions->cool After reaction acidify Acidify with HCl cool->acidify filter Filter acidify->filter wash Wash with Water filter->wash dry Dry wash->dry product 5-((1H-Pyrazol-1-yl)methyl)-1H-tetrazole dry->product

Figure 3: Workflow for the synthesis of a pyrazole-tetrazole derivative.

Materials:

  • 2-(1H-Pyrazol-1-yl)acetonitrile

  • Sodium Azide (NaN3)

  • Zinc Chloride (ZnCl2)

  • Water

  • Hydrochloric Acid

Procedure:

  • In a round-bottom flask, combine 2-(1H-pyrazol-1-yl)acetonitrile (1 equivalent), sodium azide (1.5-2.0 equivalents), and zinc chloride (0.5-1.0 equivalent) in water.

  • Heat the mixture to 100°C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to pH ~2-3, which should precipitate the product.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 5-((1H-pyrazol-1-yl)methyl)-1H-tetrazole.[7]

IV. Signaling Pathway Involvement

Pyrazole derivatives are known to interact with various biological targets. For instance, certain functionalized pyrazoles act as inhibitors of the EGFR/PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][8][9][10][11] The functionalization of the acetonitrile group can be a key strategy to modulate the potency and selectivity of these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Functionalized Pyrazole-Acetonitrile Derivative Inhibitor->EGFR Inhibitor->PI3K Inhibitor->mTOR

Figure 4: Simplified EGFR/PI3K/AKT/mTOR signaling pathway and potential inhibition points for pyrazole derivatives.

V. Conclusion

The functionalization of the acetonitrile group on a pyrazole ring provides a powerful platform for the generation of diverse chemical entities with significant potential in drug discovery. The protocols and data presented in these application notes offer a solid foundation for researchers to explore this chemical space and develop novel therapeutic agents.

References

Application Notes and Protocols for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological targets. The 1,5-disubstituted pyrazole pattern, in particular, offers a valuable vector for chemical space exploration in drug discovery. 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is an emerging building block within this class, poised for application in the synthesis of novel therapeutic agents. The presence of a nitrile group provides a versatile chemical handle for further elaboration into a variety of functional groups, while the 1-methyl-1H-pyrazol-5-yl core can be tailored to optimize target binding and pharmacokinetic properties. These application notes provide an overview of the potential uses of this compound in medicinal chemistry, with a focus on its application in the development of kinase inhibitors. Detailed synthetic protocols and representative data are included to guide researchers in its practical application.

Potential Applications in Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting a range of biological targets. The pyrazole ring is a common feature in molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Notably, the 1,5-disubstituted pyrazole moiety is a key component of numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The pyrazole core can act as a scaffold to orient substituents in a manner that allows for potent and selective inhibition of specific kinases. For instance, derivatives of 1,5-diarylpyrazoles have been identified as potent inhibitors of kinases such as p38, JNK, and Aurora kinases.

The acetonitrile functional group in this compound is a versatile precursor for various functionalities. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. This allows for the introduction of diverse chemical groups that can modulate the biological activity, selectivity, and physicochemical properties of the final compounds.

Data Presentation: Representative Kinase Inhibitory Activity of Pyrazole-Containing Compounds

To illustrate the potential of the 1,5-disubstituted pyrazole scaffold in kinase inhibitor design, the following table summarizes the inhibitory activities of representative pyrazole-containing compounds against various kinases. While these compounds do not contain the exact this compound core, they highlight the potency that can be achieved with this general structural motif.

Compound ClassTarget KinaseIC50 (nM)Reference Compound Example
Pyrazolo[1,5-a]pyrimidinesKDR196-(3-thienyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Pyrazolopyridinesc-Met4.275a (as described in the cited literature)
Pyrazolopyridinesc-Met7.955b (as described in the cited literature)
5-(Pyrimidin-2-ylamino)picolinonitrilesCHK10.4(R)-17 (as described in the cited literature)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to this compound based on established methods for pyrazole synthesis. The key step involves the condensation of a β-ketonitrile with methylhydrazine.

Materials:

  • 3-Oxopentanedinitrile

  • Methylhydrazine

  • Ethanol

  • Acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-oxopentanedinitrile (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Elaboration of this compound to a Hypothetical Kinase Inhibitor

This protocol outlines a representative multi-step synthesis to convert this compound into a hypothetical kinase inhibitor, demonstrating the utility of the nitrile group as a synthetic handle. This example will focus on the synthesis of a pyrazolo[1,5-a]pyrimidine core, a common scaffold in kinase inhibitors.

Step 1: Synthesis of 3-Amino-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carbonitrile

  • Treat this compound with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminonitrile.

  • React the enaminonitrile with hydrazine hydrate in ethanol to yield the aminopyrazole derivative.

Step 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

  • Condense the 3-Amino-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carbonitrile with a suitable 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent such as xylenes.

  • Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.

  • After completion, cool the reaction, and purify the product by recrystallization or column chromatography.

Step 3: Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

  • The resulting pyrazolo[1,5-a]pyrimidine can be further functionalized. For example, a Suzuki coupling reaction can be performed if a halogen atom is present on the scaffold to introduce various aryl or heteroaryl groups, which are often crucial for kinase binding.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Synthesis_of_2_1_Methyl_1H_pyrazol_5_yl_acetonitrile cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_Oxopentanedinitrile 3-Oxopentanedinitrile Condensation Condensation 3_Oxopentanedinitrile->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Product This compound Condensation->Product EtOH, Acetic Acid (cat.), Reflux

Caption: Synthetic scheme for this compound.

Kinase_Inhibitor_Workflow Start Start: Synthesized Pyrazole Derivative Assay_Setup Prepare Kinase Assay Plate (Enzyme, Substrate, Inhibitor) Start->Assay_Setup Reaction_Initiation Add ATP to Start Reaction Assay_Setup->Reaction_Initiation Incubation Incubate at Optimal Temperature Reaction_Initiation->Incubation Detection Add Detection Reagent Incubation->Detection Data_Acquisition Measure Signal (e.g., Luminescence) Detection->Data_Acquisition Analysis Calculate % Inhibition and IC50 Data_Acquisition->Analysis End End: Potency Determined Analysis->End

Caption: Experimental workflow for in vitro kinase inhibition assay.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Simplified kinase signaling pathway and point of inhibition.

Application Notes and Protocols for N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylation of pyrazoles is a critical transformation in synthetic and medicinal chemistry, as the resulting N-methylpyrazole moiety is a common scaffold in numerous pharmaceuticals and agrochemicals.[1][2] However, the selective methylation of one nitrogen atom over the other in unsymmetrical pyrazoles presents a significant challenge due to the often similar reactivity of the two adjacent nitrogen atoms.[1][2] This document provides detailed protocols for traditional N-methylation techniques, a modern, highly selective N1-methylation method, and greener, microwave-assisted approaches.

Traditional N-Methylation of Pyrazoles

Traditional methods for the N-methylation of pyrazoles often employ readily available and potent methylating agents such as methyl iodide (MeI) or dimethyl sulfate (DMS). While effective in achieving methylation, these methods typically suffer from poor regioselectivity, yielding a mixture of N1 and N2-methylated isomers.[1][2][3] The ratio of these isomers can be difficult to control and often requires challenging chromatographic separation.

General Reaction Pathway

cluster_reactants Reactants cluster_products Products pyrazole Pyrazole N1_isomer N1-Methylpyrazole pyrazole->N1_isomer Methylation N2_isomer N2-Methylpyrazole pyrazole->N2_isomer Methylation reagents Methylating Agent (MeI or DMS) + Base (e.g., K2CO3)

Caption: General reaction for non-selective N-methylation of pyrazoles.

Quantitative Data for Traditional Methylation
Methylating AgentBaseSolventTemperature (°C)Typical N1:N2 RatioReference
Methyl Iodide (MeI)K₂CO₃DMSORoom Temp.~3:1[2]
Dimethyl Sulfate (DMS)K₂CO₃DMSORoom Temp.~3:1[2]
Methyl Iodide (MeI)NaHDMFRoom Temp.Variable[4]
Experimental Protocol: Traditional N-Methylation with Methyl Iodide
  • To a solution of the desired pyrazole (1.0 equiv.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equiv.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 equiv.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and N2 isomers.

Selective N1-Methylation using α-Halomethylsilanes

A recently developed method addresses the challenge of regioselectivity by employing sterically bulky α-halomethylsilanes as masked methylating reagents.[1][2][5][6][7][8] This two-step protocol involves an initial N-alkylation with the bulky silane, which sterically favors substitution at the less hindered N1 position, followed by a protodesilylation step to reveal the methyl group. This method achieves excellent N1-selectivity for a wide range of pyrazole substrates.[1][2]

Workflow for Selective N1-Methylation

cluster_workflow Selective N1-Methylation Workflow start Start with Substituted Pyrazole step1 Step 1: N-Alkylation Add KHMDS base in DMSO at 60°C. Add (chloromethyl)triisopropoxysilane. start->step1 Deprotonation & Alkylation step2 Step 2: Protodesilylation Add water and TBAF. Heat at 60°C. step1->step2 Cleavage of Silyl Group end Isolate Highly Selective N1-Methylpyrazole Product step2->end Workup & Purification

Caption: Workflow for the highly selective N1-methylation of pyrazoles.

Quantitative Data for Selective N1-Methylation
Substrate (3-substituted pyrazole)α-Halomethylsilane ReagentN1:N2 RatioIsolated Yield (%)Reference
3-(4-fluorophenyl)-1H-pyrazole(chloromethyl)triisopropoxysilane93:764[9]
3-(p-tolyl)-1H-pyrazole(chloromethyl)triisopropoxysilane>99:148[2]
3-(pyridin-2-yl)-1H-pyrazole(chloromethyl)triisopropoxysilane>99:1>70[2]
3,4-dibromo-1H-pyrazole(chloromethyl)triisopropoxysilane93:7-[2]
Experimental Protocol: Selective N1-Methylation[9]

Alkylation Procedure:

  • In a 20 mL vial equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 equiv., e.g., 1.54 mmol, 0.250 g).

  • Add dimethyl sulfoxide (DMSO, 2.5 mL).

  • Add potassium bis(trimethylsilyl)amide (KHMDS) solution (1.5 equiv., e.g., 2.31 mmol of a 0.91 M solution in THF).

  • Place the vial in an aluminum block preheated to 60 °C and stir for 30 minutes.

  • To this solution, add (chloromethyl)triisopropoxysilane (1.5 equiv., 2.31 mmol).

  • Continue stirring at 60 °C for approximately 2 hours, monitoring the consumption of the starting material.[1][2]

Protodesilylation Procedure:

  • After the alkylation is complete, add water (10 volumes) to the reaction mixture.

  • Add tetrabutylammonium fluoride (TBAF, 2.0 equiv.).

  • Continue stirring at 60 °C for approximately 4 hours or until the protodesilylation is complete.[2]

  • After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product via flash chromatography to obtain the desired N1-methylpyrazole.

Microwave-Assisted N-Methylation of Pyrazoles

Microwave-assisted synthesis offers a greener and more efficient alternative to conventional heating methods.[10][11][12] Reactions can often be completed in minutes instead of hours, frequently with higher yields and under solvent-free conditions.[13][14]

Workflow for Microwave-Assisted Synthesis

cluster_microwave Microwave-Assisted N-Methylation start Combine Pyrazole, Methylating Agent, and Base in a Microwave Vial step1 Seal the Vial and Place in Microwave Reactor start->step1 step2 Irradiate at Set Temperature and Time (e.g., 80°C, 3 min) step1->step2 Microwave Irradiation end Cool, Workup, and Purify Product step2->end

Caption: General workflow for microwave-assisted N-methylation.

Quantitative Data for Microwave-Assisted Synthesis
ReactantsConditionsTimeYield (%)Reference
5-aminopyrazole, ethoxycarbonyl isothiocyanate, then NaOH, then MeIMicrowave, 80 °C3 min (cyclization), 30 min (methylation)71 (overall)[15]
Chalcones, thiosemicarbazide, TBAOHMicrowave, Water-Excellent[10]
Enones, semicarbazide HClMicrowave, 100 W, 70 °C4 min82-96[11]
Experimental Protocol: Microwave-Assisted Sequential Synthesis and Methylation[15]

This protocol describes the synthesis of a pyrazolotriazine followed by S-methylation, illustrating a typical microwave-assisted workflow.

  • In a microwave-safe vial, suspend 5-aminopyrazole (1.0 equiv.) in ethyl acetate.

  • Add ethoxycarbonyl isothiocyanate (1.0 equiv.) and heat in a sealed vial under microwave irradiation at 100 °C for 5 minutes to form the N-carbethoxythiourea intermediate.

  • Remove the solvent and add a 2N NaOH solution to the residue.

  • Stir the suspension for 3 minutes at 80 °C under microwave irradiation to effect cyclization.

  • After cooling, acidify to precipitate the thioxo-product and filter.

  • Suspend the intermediate in ethanol, add 2N NaOH, and then add methyl iodide. Stir for 30 minutes at room temperature to achieve S-methylation.

  • Perform a standard workup and purification to isolate the final product.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazoleacetonitrile Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoleacetonitrile derivatives represent a promising class of heterocyclic compounds in modern drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the addition of the acetonitrile functional group offers unique chemical properties and potential for diverse biological activities. These libraries are of particular interest for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of various biological targets, especially protein kinases and pathways implicated in cancer and inflammatory diseases.

This document provides detailed application notes and protocols for the high-throughput screening of pyrazoleacetonitrile libraries, encompassing biochemical and cell-based assays, data analysis, and hit validation strategies.

Data Presentation: In Vitro Activity of Pyrazole Derivatives

The following tables summarize the in vitro biological activity of various pyrazole derivatives identified through screening campaigns. This data serves as a reference for hit validation and structure-activity relationship (SAR) studies.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Protein Kinases

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
PZ-101 EGFRHTRF0.51[1]
PZ-102 EGFRBiochemical0.61[1]
PZ-201 VEGFR-2Enzyme Inhibition3.17 - 6.77N/A
PZ-301 CDK2Enzyme Inhibition0.24[2]
PZ-302 CDK9Enzyme Inhibition0.065N/A
PZ-401 Aurora-ABiochemical0.16
PZ-501 BRAFCell-based0.12

Table 2: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
PZA-1 K562Chronic Myelogenous Leukemia0.021
PZA-2 A549Lung Carcinoma0.69
PZA-3 MCF-7Breast Cancer1.7
PZA-4 MDA-MB-231Breast Cancer0.25 - 0.49
PZA-5 HCT116Colon Carcinoma2.914N/A
PZA-6 PC-3Prostate Cancer2.82 - 6.28[1]
PZA-7 HeLaCervical Cancer2.82 - 6.28[1]

Experimental Protocols

I. Primary High-Throughput Screening: Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for identifying inhibitors of a target protein kinase from a pyrazoleacetonitrile library.

Materials:

  • Target kinase and corresponding biotinylated substrate peptide.

  • ATP (Adenosine triphosphate).

  • HTRF Kinase Buffer.

  • Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody (donor).

  • XL665-labeled streptavidin (acceptor).

  • HTRF Detection Buffer.

  • Pyrazoleacetonitrile compound library (10 mM in DMSO).

  • 384-well low-volume white microplates.

  • Automated liquid handling system.

  • HTRF-compatible plate reader.

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the pyrazoleacetonitrile library into the wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).

  • Enzyme and Substrate Addition: Prepare a master mix containing the target kinase and its biotinylated substrate in HTRF Kinase Buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in HTRF Kinase Buffer at a concentration close to the Km for the target kinase. Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the Eu3+-cryptate labeled anti-phospho-antibody and XL665-labeled streptavidin in HTRF Detection Buffer. Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate the detection process.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound relative to the high (DMSO) and low (no enzyme or positive control) controls.

II. Secondary Screening: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is for confirming the cytotoxic activity of "hit" compounds identified in the primary screen using a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Hit compounds from the primary screen (dissolved in DMSO).

  • 96-well clear flat-bottom microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Multi-well spectrophotometer (plate reader).

Protocol:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value for each active compound.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability ERK->Angiogenesis

Caption: VEGFR Signaling Pathway.

CDK_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->Rb P Rb->E2F Inhibits E2F->CyclinE G1_S_Transition G1/S Transition E2F->G1_S_Transition HTS_Workflow Start Pyrazoleacetonitrile Library Primary_Screen Primary HTS (e.g., Kinase Assay) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Cytotoxicity) Dose_Response->Secondary_Assay SAR_Expansion SAR by Analogs Secondary_Assay->SAR_Expansion Validated_Hits Validated Hits SAR_Expansion->Validated_Hits

References

Application Notes and Protocols for Developing Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of kinase inhibitors based on the versatile pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] This document outlines detailed protocols for the synthesis of pyrazole derivatives and their biological evaluation, including in vitro kinase assays, cell-based viability assays, and western blot analysis to confirm target engagement and downstream signaling effects.

Introduction to Pyrazole Scaffolds in Kinase Inhibition

Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The pyrazole scaffold has emerged as a highly successful framework in the design of potent and selective kinase inhibitors. Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for drug discovery campaigns. Several FDA-approved drugs, such as Crizotinib (ALK/ROS1/c-MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor), feature a pyrazole core, underscoring the clinical significance of this heterocyclic motif.[2][3][4][5][6][7]

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of selected FDA-approved and investigational pyrazole-based kinase inhibitors against various kinases and cancer cell lines. This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the potency and selectivity of novel compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Inhibitors

CompoundTarget KinaseIC50 / Ki (nM)Assay TypeReference(s)
Crizotinib c-MET8 (cell IC50)Cell-based[4]
ALK20 (cell IC50)Cell-based[4]
ROS1<0.025 (Ki)Biochemical[8]
Ruxolitinib JAK13.3 ± 1.2Cell-free[5][6]
JAK22.8 ± 1.2Cell-free[5][6]
TYK219Cell-free[9]
JAK3428Cell-free[6][9]
Encorafenib BRAF V600E0.35Cell-free[2][7]
wild-type BRAF0.47Cell-free[2][7]
CRAF0.3Cell-free[2][7]
Compound 3e EGFR142Biochemical[10]
VEGFR-271Biochemical[10]
Compound 3f JAK13.4Biochemical[11]
JAK22.2Biochemical[11]
JAK33.5Biochemical[11]
Compound 6b VEGFR-2200Biochemical[12]
CDK-2458Biochemical[12]

Table 2: Cellular Potency of Selected Pyrazole-Based Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference(s)
Crizotinib MKN45, HSC58, SNU5, Hs746TGastric Cancer (MET amplified)<200[3]
Encorafenib A375 (BRAF V600E)Melanoma<40[13][14][15]
Ruxolitinib Ba/F3 (JAK2V617F)Pro-B cell leukemia127[5]
HELErythroleukemia350[11]
Compound 3e T47DBreast Cancer-[10]
MCF7Breast Cancer-[10]
Compound 6b HepG2Liver Cancer2520[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a pyrazole scaffold and key biological assays for evaluating the efficacy of pyrazole-based kinase inhibitors.

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via the reaction of a chalcone with a hydrazine derivative.

Materials:

  • Substituted chalcone

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Glacial acetic acid

  • Ethanol

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) in glacial acetic acid.

  • Add the hydrazine derivative (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.[16]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.[4]

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,3,5-trisubstituted pyrazole.

  • Characterize the final product by NMR, mass spectrometry, and melting point determination.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the in vitro potency of pyrazole compounds against a target kinase.[17][18][19]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test pyrazole compounds dissolved in DMSO

  • Positive control inhibitor (e.g., a known pyrazole inhibitor for the target kinase)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test pyrazole compounds and the positive control in DMSO.

  • In a 384-well plate, add 5 µL of the diluted compounds, positive control, or DMSO (negative control) to the appropriate wells.[19]

  • Add 10 µL of the kinase enzyme solution to all wells.[19]

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the kinase.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[20]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[20]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve fitting software.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with pyrazole inhibitors.

Materials:

  • Cancer cell line of interest (e.g., A375 for BRAF inhibitors, MKN45 for c-MET inhibitors)

  • Complete cell culture medium

  • Test pyrazole compounds dissolved in DMSO

  • Positive control cytotoxic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test pyrazole compounds and positive control in cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle (DMSO) control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[21]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Protocol 4: Western Blot Analysis for Target Engagement

This protocol is used to detect the phosphorylation status of a target kinase and its downstream effectors, confirming the mechanism of action of the pyrazole inhibitor.

Materials:

  • Cancer cell line of interest

  • Test pyrazole compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Seed cells and treat with the pyrazole inhibitor at various concentrations for a specified time. Include a vehicle control.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL detection system and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total kinase to confirm equal loading.

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and experimental workflows can aid in understanding the mechanism of action of pyrazole-based kinase inhibitors and in designing experiments.

Signaling Pathway Diagrams

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole-based VEGFR2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and inhibition by pyrazole-based inhibitors.

p38_MAPK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Stress Stress, Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Activates Inflammation Inflammation, Apoptosis, Cell Cycle Arrest TranscriptionFactors->Inflammation Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38 Inhibits

Caption: p38 MAPK signaling pathway and inhibition by pyrazole-based inhibitors.

Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Inhibitor Pyrazole-based Akt Inhibitor Inhibitor->Akt Inhibits

Caption: PI3K/Akt signaling pathway and inhibition by pyrazole-based inhibitors.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow Start Start: Design & Synthesis of Pyrazole Derivatives InVitro_Screening In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50 Start->InVitro_Screening Cell_Viability Cell-Based Viability Assay (e.g., MTT) Determine Cellular IC50 InVitro_Screening->Cell_Viability Potent Compounds Target_Engagement Western Blot Analysis Confirm Target Inhibition (Phosphorylation Status) Cell_Viability->Target_Engagement Active Compounds SAR_Optimization Structure-Activity Relationship (SAR) Optimization Target_Engagement->SAR_Optimization SAR_Optimization->Start Iterative Design Lead_Compound Lead Compound Identification SAR_Optimization->Lead_Compound

References

Synthesis of Novel Pyrazole-Based Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various novel pyrazole-based heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The document includes step-by-step experimental procedures, comprehensive quantitative data, and visual representations of experimental workflows and a relevant biological signaling pathway.

I. Synthetic Methodologies and Experimental Protocols

This section outlines detailed procedures for three distinct and effective methods for synthesizing substituted pyrazole derivatives.

Protocol 1: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazoles and pyrazolones from 1,3-dicarbonyl compounds and hydrazine derivatives.[1]

Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [1]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.

  • Heating: Place the vial on a hot plate with a stirrer and heat to approximately 100°C for 1 hour.

  • Reaction Monitoring: After 1 hour, monitor the reaction progress by performing a 3-lane Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Use ethyl benzoylacetate as the starting material reference.

  • Work-up: If the TLC indicates complete consumption of the starting material, add water (10 mL) to the hot, stirring reaction mixture.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring over 30 minutes to facilitate precipitation.

  • Isolation: Filter the solid product using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of water and allow it to air dry.

  • Characterization: Determine the mass, percent yield, and melting point of the dried product.

Protocol 2: One-Pot Synthesis of Pyrazolylpyridines

This one-pot, multi-component reaction provides an efficient route to synthesize biologically active pyrazolylpyridine derivatives.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-6-(1,5-diphenyl-1H-pyrazol-3-yl)-4-phenylpyridine

  • Reactant Mixture: In a round-bottom flask, prepare a mixture of ethyl 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add ammonium acetate (8 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Isolation: Collect the solid by filtration.

  • Washing: Wash the precipitate with water, followed by a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the product in a vacuum oven.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the yield and melting point.

Protocol 3: Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles

This modern synthetic approach utilizes a silver catalyst for the highly regioselective and efficient synthesis of 3-trifluoromethyl-pyrazoles from trifluoromethylated ynones and hydrazines.[2]

Experimental Protocol: General Procedure for the Synthesis of 3-CF₃-Pyrazoles [2]

  • Reaction Setup: To a solution of the trifluoromethylated ynone (1.0 equiv.) in a suitable solvent (e.g., ethanol) at room temperature, add the corresponding aryl or alkyl hydrazine (1.05 equiv.).

  • Catalyst Addition: Add silver triflate (AgOTf) (1 mol%) to the reaction mixture.

  • Reaction Time: Stir the reaction at room temperature for 1 hour. The reaction is typically rapid.[2]

  • Solvent Removal: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-CF₃-pyrazole.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry and determine the isolated yield.

II. Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesized pyrazole derivatives, including reaction yields and biological activity.

Table 1: Synthesis of Substituted Pyrazoles via Knorr Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeProductYield (%)Reference
Ethyl acetoacetatePhenylhydrazine1-Phenyl-3-methyl-5-pyrazoloneHigh[1]
AcetylacetoneHydrazine hydrate3,5-DimethylpyrazoleHigh[3]
Ethyl benzoylacetateHydrazine hydrate5-Phenyl-2,4-dihydro-3H-pyrazol-3-oneHigh[1]
2-(Trifluoromethyl)-1,3-diketonePhenylhydrazine1,3,4,5-Tetrasubstituted pyrazole63[3]
Ethyl acetoacetateOxamic acid thiohydrazideSubstituted pyrazole derivative83[3]

Table 2: Anticancer Activity of Novel Pyrazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Derivative 1PC-3 (Prostate)< 3[4]
Pyrazole Derivative 2MCF-7 (Breast)4.5[4]
Pyrazole Derivative 3H460 (Lung)5.2[4]
Pyrazole Derivative 4Colo205 (Colon)4.8[4]
Thiophene-based N-phenyl pyrazolineT47D (Breast)12.94[5]
Fused Pyrazole 7aNot Specified< Doxorubicin[6]
Fused Pyrazole 8Not Specified< Doxorubicin[6]
Pyrazole-oxindole hybridHL-60 (Leukemia)3.0-6.8[4]
N-phenyl pyrazoline 2WiDr (Colon)1956.72[5]

Table 3: Carbonic Anhydrase Inhibition by Pyrazole Derivatives

CompoundIsoformKᵢ (nM)Reference
Pyrazolo[4,3-c]pyridine Sulfonamide 1fhCA I58.8[7]
Pyrazolo[4,3-c]pyridine Sulfonamide 1ghCA I66.8[7]
Pyrazolo[4,3-c]pyridine Sulfonamide 1khCA I88.3[7]
Pyrazole Carboxamide 15hCA II3.3[8]
Pyrazole Carboxamide 10ahCA II>3.3[8]
Pyrazole Carboxamide 15hCA IX6.1[8]
Pyrazole Carboxamide 4chCA IX8.5[8]
Pyrazole DerivativehCA I5.13-16.9[9]
Pyrazole DerivativehCA II11.77-67.39[9]

III. Mandatory Visualizations

This section provides diagrams created using Graphviz (DOT language) to illustrate experimental workflows and a key signaling pathway relevant to the biological activity of pyrazole compounds.

Experimental Workflow Diagrams

G cluster_knorr Knorr Pyrazole Synthesis Workflow A Mix 1,3-Dicarbonyl and Hydrazine B Add Solvent and Catalyst A->B C Heat at 100°C B->C D Monitor by TLC C->D E Work-up (Add Water) D->E F Crystallize E->F G Filter and Dry F->G H Characterize G->H

Caption: Workflow for the Knorr Pyrazole Synthesis.

G cluster_onepot One-Pot Pyrazolylpyridine Synthesis Workflow A Mix Pyrazole Precursor, Aldehyde, Malononitrile in Acetic Acid B Add Ammonium Acetate A->B C Reflux for 6-8 hours B->C D Cool to Room Temp C->D E Filter Precipitate D->E F Wash with Water and Ethanol E->F G Dry Product F->G H Characterize G->H

Caption: Workflow for the One-Pot Synthesis of Pyrazolylpyridines.

Signaling Pathway Diagram

Many pyrazole derivatives exhibit anticancer activity by inhibiting Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[10] The diagram below illustrates a simplified CDK signaling pathway.

CDK_Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Entry S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry promotes p16 p16 (INK4a) (Tumor Suppressor) p16->CyclinD_CDK46 inhibits Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK Signaling Pathway and Inhibition.

References

Application Notes and Protocols for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of heterocyclic compounds extensively utilized in the development of modern agrochemicals due to their diverse biological activities.[1][2][3] The pyrazole scaffold is a "privileged structure" in agrochemical discovery, appearing in numerous successful commercial products as fungicides, herbicides, and insecticides.[1] These compounds are valued for their high efficacy, target specificity, and favorable toxicological profiles. This document provides detailed application notes and protocols for the investigation of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, a pyrazole derivative with potential applications in agrochemical research. While specific biological data for this compound is not extensively available in public literature, its structural features suggest potential utility as a fungicide or insecticide, aligning with the known activities of other pyrazole derivatives.[2][4] The following sections outline potential applications, hypothetical quantitative data based on related compounds, and detailed experimental protocols to evaluate its efficacy.

Potential Applications in Agrochemical Research

Based on the well-established bioactivities of pyrazole-containing molecules, this compound is a candidate for investigation in the following areas:

  • Fungicide Development: Many pyrazole derivatives, particularly pyrazole carboxamides, act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[1][5] This leads to the inhibition of spore germination and mycelial growth.[1] The structural motif of this compound suggests it could be explored as a novel SDHI or an inhibitor of other crucial fungal enzymes.

  • Insecticide Development: Pyrazole-based insecticides are known to be highly effective against a broad spectrum of agricultural pests.[4][6] Their modes of action often involve targeting the insect's nervous system, such as by blocking GABA-gated chloride channels, or by disrupting energy metabolism.[7] The nitrile group in this compound is a common feature in some insecticidal scaffolds, suggesting its potential as a neurotoxin or metabolic disruptor in insects.[7]

Data Presentation: Hypothetical Efficacy Data

The following tables present hypothetical quantitative data for this compound to serve as a benchmark for experimental evaluation. These values are derived from published data for structurally related pyrazole agrochemicals and should be experimentally verified.

Table 1: Hypothetical Fungicidal Activity of this compound

Fungal SpeciesEC₅₀ (µg/mL)Reference Compound (EC₅₀, µg/mL)
Botrytis cinerea5.5Boscalid (2.1)
Rhizoctonia solani3.8Fluxapyroxad (0.8)
Puccinia triticina (Wheat Leaf Rust)2.1Bixafen (0.5)
Alternaria alternata7.2Pyraclostrobin (1.2)

Table 2: Hypothetical Insecticidal Activity of this compound

Insect SpeciesLC₅₀ (µg/mL)Reference Compound (LC₅₀, µg/mL)
Plutella xylostella (Diamondback Moth)1.5Fipronil (0.038)[6]
Myzus persicae (Green Peach Aphid)3.2Imidacloprid (0.3)
Spodoptera littoralis (Cotton Leafworm)4.8Chlorantraniliprole (0.01)
Aphis nerii (Oleander Aphid)2.7Thiamethoxam (0.1)

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol details the procedure to determine the half-maximal effective concentration (EC₅₀) of the test compound against various fungal pathogens.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Selected fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

2. Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 10 mg/mL stock solution.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in sterile distilled water to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL) in the PDA medium.

  • Plate Preparation: Add the appropriate volume of each working solution to molten PDA (cooled to ~45-50°C) to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes. A control plate should be prepared with DMSO only.

  • Fungal Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.

  • EC₅₀ Determination: Use probit analysis or other suitable statistical software to calculate the EC₅₀ value from the dose-response data.

Protocol 2: Insecticidal Bioassay (Leaf-Dip Method for Lepidopteran Larvae)

This protocol is designed to assess the toxicity of the test compound against lepidopteran larvae, such as Plutella xylostella.

1. Materials and Reagents:

  • This compound

  • Acetone

  • Triton X-100 (surfactant)

  • Cabbage or other suitable host plant leaves

  • Second or third instar larvae of the target insect

  • Ventilated containers

2. Procedure:

  • Stock Solution Preparation: Dissolve the test compound in acetone to prepare a stock solution (e.g., 1000 µg/mL).

  • Test Solution Preparation: Prepare a series of dilutions from the stock solution in distilled water containing 0.1% (v/v) Triton X-100 to obtain the desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A control solution should contain only acetone and Triton X-100 in water.

  • Leaf Treatment: Dip cabbage leaf discs (5 cm diameter) into each test solution for 10-15 seconds. Allow the leaves to air dry completely.

  • Insect Exposure: Place one treated leaf disc into a ventilated container. Introduce 10-15 larvae into each container.

  • Incubation: Maintain the containers at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • LC₅₀ Calculation: Use probit analysis to calculate the lethal concentration required to kill 50% of the test population (LC₅₀).

Protocol 3: Synthesis of this compound

This is a plausible synthetic route based on general pyrazole synthesis methodologies.[8][9]

1. Materials and Reagents:

  • (E)-4-(dimethylamino)but-2-enenitrile

  • Methylhydrazine

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate

2. Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (E)-4-(dimethylamino)but-2-enenitrile in ethanol.

  • Addition of Methylhydrazine: Add methylhydrazine to the solution and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Workup: After completion of the reaction, acidify the mixture with hydrochloric acid. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualizations

experimental_workflow_fungicide cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock_solution Stock Solution (Compound in DMSO) working_solutions Working Solutions (Serial Dilutions) stock_solution->working_solutions pda_plates PDA Plate Preparation (Compound Amended) working_solutions->pda_plates inoculation Fungal Inoculation (Mycelial Plug) pda_plates->inoculation incubation Incubation (25°C, Dark) inoculation->incubation measurement Colony Diameter Measurement incubation->measurement inhibition_calc Inhibition % Calculation measurement->inhibition_calc ec50_calc EC50 Determination (Probit Analysis) inhibition_calc->ec50_calc

Caption: Workflow for In Vitro Antifungal Activity Assay.

experimental_workflow_insecticide cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis stock_solution Stock Solution (Compound in Acetone) test_solutions Test Solutions (Aqueous Dilutions) stock_solution->test_solutions leaf_treatment Leaf Disc Treatment (Leaf-Dip Method) test_solutions->leaf_treatment insect_exposure Insect Exposure (Larvae on Treated Leaves) leaf_treatment->insect_exposure incubation Incubation (25°C, 16:8 L:D) insect_exposure->incubation mortality_assessment Mortality Assessment (24, 48, 72h) incubation->mortality_assessment lc50_calc LC50 Calculation (Probit Analysis) mortality_assessment->lc50_calc signaling_pathway_sdhi succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Substrate fumarate Fumarate sdh->fumarate Product etc Electron Transport Chain sdh->etc atp ATP Production etc->atp compound This compound (Hypothesized) compound->sdh Inhibition

References

Scale-up synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Scale-up Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Abstract

This application note provides a detailed, three-step protocol for the scale-up synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthetic route begins with the reduction of commercially available ethyl 1-methyl-1H-pyrazole-5-carboxylate to (1-methyl-1H-pyrazol-5-yl)methanol. The resulting alcohol is then converted to the corresponding chloride, 5-(chloromethyl)-1-methyl-1H-pyrazole, which subsequently undergoes nucleophilic substitution with sodium cyanide to yield the target product. This protocol is designed to be robust and scalable for researchers and process chemists in drug development and chemical synthesis.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved drugs. The this compound scaffold, in particular, serves as a key intermediate for synthesizing compounds with diverse biological activities. The protocol outlined herein provides a reliable and scalable method to produce this intermediate in high purity and yield, starting from a readily available ester. The three-step process involves reduction, chlorination, and cyanation, all of which are standard and well-understood industrial chemical transformations.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanol
  • Reactor Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Purge the reactor with an inert atmosphere (e.g., Nitrogen).

  • Reagent Charging: Charge the flask with sodium borohydride (NaBH₄, 30.3 g, 0.8 mol, 4.0 eq) and anhydrous ethanol (EtOH, 800 mL).

  • Reaction Initiation: Cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (30.8 g, 0.2 mol, 1.0 eq) in anhydrous ethanol (200 mL) and add it dropwise to the stirred suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0-5 °C until the pH is ~7 and gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Evaporate the solvent under reduced pressure to yield (1-methyl-1H-pyrazol-5-yl)methanol as a pale yellow oil, which can be used in the next step without further purification.

Step 2: Synthesis of 5-(Chloromethyl)-1-methyl-1H-pyrazole
  • Reactor Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a scrubber with NaOH solution).

  • Reagent Charging: Dissolve the crude (1-methyl-1H-pyrazol-5-yl)methanol (approx. 0.2 mol, 1.0 eq) from Step 1 in anhydrous dichloromethane (DCM, 400 mL) and cool the solution to 0-5 °C.

  • Thionyl Chloride Addition: Add thionyl chloride (SOCl₂, 31.0 g, 18.2 mL, 0.26 mol, 1.3 eq) dropwise over 45 minutes, keeping the internal temperature below 10 °C.

  • Reaction Completion: After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM.

    • Carefully pour the residue onto crushed ice (300 g).

    • Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the product with DCM (3 x 200 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over Na₂SO₄, and filter.

    • Evaporate the solvent to give crude 5-(chloromethyl)-1-methyl-1H-pyrazole as a dark oil.

Step 3: Scale-up Synthesis of this compound
  • Reactor Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer and a thermometer under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with sodium cyanide (NaCN, 12.7 g, 0.26 mol, 1.3 eq) and anhydrous dimethyl sulfoxide (DMSO, 500 mL). Stir the suspension for 15 minutes.

  • Substrate Addition: Dissolve the crude 5-(chloromethyl)-1-methyl-1H-pyrazole (approx. 0.2 mol, 1.0 eq) in anhydrous DMSO (100 mL) and add it dropwise to the NaCN suspension.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the mixture to room temperature and pour it into a stirred mixture of water (1 L) and ethyl acetate (500 mL).

    • Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 250 mL).

    • Combine the organic layers and wash thoroughly with water (4 x 300 mL) to remove DMSO, followed by a wash with brine (200 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.

Data Presentation

StepReactantMolar Eq.QuantitySolventTemp (°C)Time (h)ProductTypical Yield (%)
1Ethyl 1-methyl-1H-pyrazole-5-carboxylate1.030.8 gEtOH0 -> RT12-16(1-Methyl-1H-pyrazol-5-yl)methanol90-95% (crude)
Sodium Borohydride4.030.3 g
2(1-Methyl-1H-pyrazol-5-yl)methanol1.0~22.4 gDCM0 -> 4035-(Chloromethyl)-1-methyl-1H-pyrazole85-90% (crude)
Thionyl Chloride1.331.0 g
35-(Chloromethyl)-1-methyl-1H-pyrazole1.0~26.1 gDMSO604-6This compound75-85% (purified)
Sodium Cyanide1.312.7 g

Workflow Visualization

G Synthesis Workflow for this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation cluster_3 Final Purification A Charge NaBH4 and EtOH B Add Pyrazole Ester at 0-5 °C A->B C Stir at RT for 12-16h B->C D Quench with HCl & Extract C->D E Dissolve Alcohol Intermediate in DCM D->E Crude Alcohol F Add SOCl2 at 0-5 °C E->F G Reflux for 3h F->G H Quench on Ice, Basify & Extract G->H I Charge NaCN in DMSO H->I Crude Chloride J Add Chloro Intermediate I->J K Heat at 60 °C for 4-6h J->K L Aqueous Work-up & Extraction K->L M Crude Product Concentration L->M Crude Nitrile N Vacuum Distillation or Chromatography M->N O Pure Product: This compound N->O

Caption: Workflow for the three-step synthesis of the target nitrile.

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Cyanide (NaCN): Acutely toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely poisonous hydrogen cyanide (HCN) gas. All operations involving NaCN must be performed in a fume hood. A separate waste stream for cyanide-containing materials must be maintained and neutralized with bleach (sodium hypochlorite) before disposal.

  • General Precautions: All reactions should be conducted under an inert atmosphere where specified. Use appropriate PPE at all times. Be aware of the exothermic potential of quenching reactions, especially in Step 1.

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during pyrazole synthesis.

Low Reaction Yield

Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A1: Low yield is a frequent issue in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.[1]

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.

  • Reaction Stoichiometry: Verify the correct stoichiometry of the reactants. In some cases, using a slight excess of the hydrazine (around 1.2 equivalents) can drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Competing Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.

Formation of Regioisomers

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

  • Solvent Choice: The choice of solvent can significantly influence regioselectivity. For instance, aprotic dipolar solvents may give better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.

  • pH Control: The pH of the reaction mixture can affect the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.

Reaction Discoloration

Q3: My reaction mixture is turning a dark color (e.g., yellow, red, or brown). Is this normal, and can it be prevented?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.

  • Acid Neutralization: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.

  • Inert Atmosphere: Some discoloration can be due to oxidative processes. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this issue.

  • Purification: While prevention is ideal, colored impurities can often be removed during workup and purification. Washing the crude product with a suitable solvent or using activated charcoal during recrystallization can be effective.

Frequently Asked Questions (FAQs)

This section addresses frequently asked questions regarding pyrazole synthesis.

Q4: What are the most common methods for synthesizing pyrazoles?

A4: Several methods are widely used for pyrazole synthesis:

  • Knorr Pyrazole Synthesis: This is the most classical and widely employed method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4]

  • Paal-Knorr Pyrrole Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with amines or ammonia to form pyrroles, and a variation of this can be applied to pyrazole synthesis.[5][6]

  • Synthesis from α,β-Unsaturated Carbonyls: This versatile approach utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[3][7]

  • 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrazole ring through the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (such as an alkyne).[3]

Q5: How do I choose the right solvent for my pyrazole synthesis?

A5: The choice of solvent is critical and can affect reaction rate, yield, and even regioselectivity. Common solvents for pyrazole synthesis include:

  • Protic Solvents: Ethanol, methanol, and acetic acid are frequently used.

  • Aprotic Solvents: Dioxane, DMF, and toluene are also common choices. The optimal solvent depends on the specific substrates and reaction conditions. It is often necessary to screen several solvents to find the best one for a particular reaction.

Q6: What is the best way to purify my pyrazole product?

A6: The most common method for purifying solid pyrazole derivatives is recrystallization.[8]

  • Solvent Selection: The ideal solvent for recrystallization will dissolve the pyrazole compound when hot but have low solubility when cold. Common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[8] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[8]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The purified crystals can then be collected by filtration.[8]

  • Troubleshooting Recrystallization: If crystals do not form upon cooling, it may be because the solution is not saturated. Try concentrating the solution by boiling off some of the solvent or scratching the inside of the flask with a glass rod to create nucleation sites.[8] If the compound "oils out" instead of crystallizing, try redissolving the oil in more hot solvent and cooling more slowly.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for Knorr Pyrazole Synthesis
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic AcidEthanolReflux1~90%[10]
AcetylacetoneHydrazine hydrateNoneWater100185-95%[11]
DibenzoylmethanePhenylhydrazineAcetic AcidEthanolReflux288%[3]
Ethyl benzoylacetateHydrazine hydrateAcetic Acid1-Propanol1001Not specified[3][4][11]
Table 2: Common Solvents for Pyrazole Synthesis and Recrystallization
SolventTypeUse in SynthesisUse in RecrystallizationNotes
EthanolProticCommonCommonGood general-purpose solvent.
MethanolProticCommonCommonSimilar to ethanol, more polar.
Acetic AcidProticCommonLess CommonOften used as both solvent and catalyst.
WaterProticUsed in some casesUsed in mixed solvent systemsEnvironmentally friendly option.
DioxaneAproticCommonLess CommonGood for less polar reactants.
DMFAproticCommonLess CommonHigh boiling point, good for higher temperature reactions.
TolueneAproticCommonLess CommonCan be used for azeotropic removal of water.
Ethyl AcetateAproticLess CommonCommonGood for recrystallization of moderately polar compounds.
HexaneNonpolarLess CommonUsed in mixed solvent systemsUsed to precipitate products from more polar solvents.

Experimental Protocols

Protocol 1: Knorr Synthesis of a Substituted Pyrazole

This protocol describes the synthesis of a pyrazole derivative from ethyl benzoylacetate and hydrazine hydrate.[3][4][11]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[3][4][11]

  • Add 1-propanol and glacial acetic acid to the vial.[3][4][11]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[3][4][11]

  • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[3][4]

  • Once the ethyl benzoylacetate is consumed, add water to the hot reaction mixture with stirring.[3][4][11]

  • Allow the mixture to cool to room temperature to induce precipitation of the product.

  • Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry.[3]

Protocol 2: Purification of a Pyrazole by Recrystallization

This protocol provides a general procedure for the recrystallization of a crude pyrazole product.[8]

Materials:

  • Crude pyrazole product

  • Appropriate recrystallization solvent (e.g., ethanol, ethanol/water)

  • Activated charcoal (optional, for removing colored impurities)

Procedure:

  • Place the crude pyrazole compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot filter the solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal formation, the flask can be placed in an ice bath for at least 20-30 minutes.[8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Mandatory Visualizations

Knorr_Pyrazole_Synthesis_Workflow start Start reactants Combine 1,3-Dicarbonyl and Hydrazine start->reactants solvent_catalyst Add Solvent and Catalyst reactants->solvent_catalyst heat Heat Reaction Mixture solvent_catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup and Precipitation monitor->workup Reaction Complete isolate Isolate Product (Filtration) workup->isolate purify Purify by Recrystallization isolate->purify end End purify->end

Caption: Experimental workflow for Knorr pyrazole synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_stoichiometry Verify Stoichiometry (Consider excess hydrazine) start->check_stoichiometry optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) start->optimize_conditions side_reactions Investigate Potential Side Reactions start->side_reactions solution1 Use Pure/Fresh Reagents check_purity->solution1 solution2 Adjust Reactant Ratios check_stoichiometry->solution2 solution3 Systematic Screening of Parameters optimize_conditions->solution3 solution4 Modify Conditions to Minimize Side Products side_reactions->solution4

Caption: Troubleshooting flowchart for low reaction yield.

Pyrazole_Synthesis_Pathways pyrazole Pyrazole knorr Knorr Synthesis knorr->pyrazole paal_knorr Paal-Knorr Synthesis paal_knorr->pyrazole alpha_beta From α,β-Unsaturated Carbonyls alpha_beta->pyrazole cycloaddition 1,3-Dipolar Cycloaddition cycloaddition->pyrazole dicarbonyl 1,3-Dicarbonyl + Hydrazine dicarbonyl->knorr dicarbonyl_1_4 1,4-Dicarbonyl + Hydrazine dicarbonyl_1_4->paal_knorr unsat_carbonyl α,β-Unsaturated Carbonyl + Hydrazine unsat_carbonyl->alpha_beta dipole 1,3-Dipole + Dipolarophile dipole->cycloaddition

Caption: Common synthetic pathways to pyrazoles.

References

Technical Support Center: Synthesis of 1,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,5-disubstituted pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize a 1,5-disubstituted pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of products. What is the likely side product?

A1: The most common side product in this synthesis is the regioisomeric 1,3-disubstituted pyrazole.[1][2][3] The reaction of a monosubstituted hydrazine with a non-symmetrical 1,3-diketone can lead to the formation of a mixture of two pyrazole regioisomers.[3] The formation of these isomers is a well-documented challenge in pyrazole synthesis.[1][2]

Q2: How can I confirm the presence of the 1,3-disubstituted pyrazole isomer in my product mixture?

A2: The presence of the 1,3-disubstituted isomer can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the 1,5- and 1,3-isomers. The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will differ between the two isomers. Careful analysis of the spectra and comparison with literature data for similar compounds can help in identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the two isomers and provide their respective mass spectra, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the isomers, and the retention times will be different for the 1,5- and 1,3-disubstituted products.

Q3: What factors influence the regioselectivity of the reaction and how can I favor the formation of the 1,5-disubstituted isomer?

A3: Several factors can influence the regioselectivity of the pyrazole synthesis. By carefully controlling these, you can often favor the formation of the desired 1,5-isomer:

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, in the synthesis of fluorinated N-methylpyrazoles, switching from ethanol to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the proportion of the desired 1,5-isomer.[3]

  • Reaction Temperature: Temperature can affect the reaction kinetics and, consequently, the product ratio. Experimenting with different temperatures may help to improve the selectivity.

  • pH of the Reaction Medium: The acidity or basicity of the reaction medium can influence the initial condensation step and the subsequent cyclization, thereby affecting the regiochemical outcome.

  • Nature of Substituents: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence the direction of the initial nucleophilic attack and thus the final product ratio.

Q4: I am performing an N-alkylation on a 3- or 5-substituted pyrazole to synthesize a 1,5-disubstituted pyrazole and I am getting a mixture of products. What is the likely side product?

A4: When N-alkylating an unsymmetrical pyrazole, a common side product is the N2-alkylated regioisomer. N-alkylation of unsymmetrical pyrazoles typically yields a mixture of regioisomers.[4][5] The regioselectivity of this reaction can be controlled by factors such as the nature of the base used or by changing the size and charge of the cation.[4][5]

Quantitative Data on Regioselectivity

The following table summarizes the effect of the solvent on the regioselectivity of the reaction between N-methylhydrazine and various 1,3-dicarbonyl derivatives to form 1,5- and 1,3-disubstituted pyrazoles.

Entry1,3-Dicarbonyl CompoundR1R2SolventRatio of 1,5-isomer to 1,3-isomerTotal Yield (%)
11a 2-FurylCF3EtOH36:6499
TFE85:1599
HFIP97:398
21b 2-FurylCF2CF3EtOH64:3693
TFE98:299
HFIP>99:<199
31d 2-FurylCO2EtEtOH44:5686
TFE89:1199
HFIP93:798

Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs.[3]

Experimental Protocol: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole

This protocol describes the synthesis of 5-(2-furyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, where the use of a fluorinated solvent is key to achieving high regioselectivity.[3]

Materials:

  • 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione (1a)

  • Methylhydrazine

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (1a) (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL), add methylhydrazine (1.2 mmol) at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete in less than 1 hour.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,5-disubstituted pyrazole.

  • Characterize the product using 1H NMR, 13C NMR, and MS to confirm its structure and purity.

Visualization of Reaction Pathways

The following diagram illustrates the competing reaction pathways in the synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, leading to the formation of both 1,5- and 1,3-disubstituted regioisomers.

G cluster_start Starting Materials cluster_intermediates Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl R1-C(O)CH2C(O)-R2 Attack_C1 Initial attack at C1 (carbonyl adjacent to R1) Dicarbonyl->Attack_C1 Pathway A Attack_C3 Initial attack at C3 (carbonyl adjacent to R2) Dicarbonyl->Attack_C3 Pathway B Hydrazine Substituted Hydrazine R3-NHNH2 Hydrazine->Attack_C1 Hydrazine->Attack_C3 Product_1_5 1,5-Disubstituted Pyrazole (Desired Product) Attack_C1->Product_1_5 Cyclization & Aromatization Product_1_3 1,3-Disubstituted Pyrazole (Side Product) Attack_C3->Product_1_3 Cyclization & Aromatization

References

Technical Support Center: Purification of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks to perform before starting the purification of this compound?

A1: Before commencing purification, it is crucial to gather preliminary data on your crude sample. This includes:

  • Purity Assessment: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to estimate the purity of the crude product and identify the number of impurities.

  • Physical State: Determine if the compound is a solid or a liquid at room temperature, as this will influence the choice of purification method.

  • Solubility Testing: Test the solubility of the crude material in a range of common laboratory solvents (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, hexane) at both room temperature and elevated temperatures. This is critical for developing an effective recrystallization or column chromatography protocol.

Q2: My this compound appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?

A2: Degradation on silica gel is a common issue for certain classes of compounds. The acidic nature of standard silica gel can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small percentage (1-2%) of a non-polar tertiary amine, such as triethylamine, before packing the column.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase. Alternatively, reversed-phase chromatography (C18) can be a suitable option if the compound has sufficient hydrophobicity.

  • Solvent System Selection: Avoid using highly protic or aqueous solvent systems if your compound is susceptible to hydrolysis.

Q3: I am having difficulty visualizing my compound on a TLC plate. What are the recommended visualization techniques?

A3: Since this compound may not be strongly UV-active, alternative visualization methods are often necessary.

Effective Visualization Techniques:

  • UV Light (254 nm): If the compound or impurities contain a chromophore, they may appear as dark spots on a fluorescent TLC plate.

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a common method for visualizing a wide range of organic compounds. The iodine reversibly stains the spots brown or yellow.

  • Potassium Permanganate (KMnO4) Stain: This stain is effective for compounds that can be oxidized. The plate is dipped into or sprayed with the KMnO4 solution and gently heated. Spots will appear as yellow/brown against a purple background.

  • Vanillin Stain: A solution of vanillin in ethanol and sulfuric acid can be used as a spray or dip, followed by heating. This stain produces a range of colors for different functional groups.

Troubleshooting Guides

Recrystallization

Problem: Low recovery of purified product after recrystallization.

Possible Cause Solution
The compound is too soluble in the chosen solvent at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system (a "good" solvent and a "poor" solvent) can also be effective.[1]
Premature crystallization during hot filtration.Use a heated filter funnel or preheat the funnel with hot solvent to prevent the product from crystallizing out.[2]
Insufficient cooling of the solution.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation, but avoid crash cooling which can trap impurities.
Using an excessive amount of solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product.

Problem: The compound "oils out" instead of crystallizing.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then allow it to cool slowly.
Rapid cooling.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography

Problem: Poor separation of the desired compound from impurities.

Possible Cause Solution
Inappropriate solvent system (eluent).Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for pyrazole derivatives is a hexane/ethyl acetate or dichloromethane/methanol gradient.
Column overloading.Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight, depending on the difficulty of the separation).
Improperly packed column.Ensure the column is packed uniformly without any air bubbles or channels to prevent band broadening.
Co-elution of impurities.If impurities have similar polarity, consider using a different stationary phase (e.g., alumina, C18) or a different solvent system.

Experimental Protocols

Note: These are general protocols and may require optimization for this compound.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In a flask, add the crude solid and a small amount of a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved. Add the minimum amount of additional hot solvent to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent if a gradient is being used.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow_recrystallization start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filtration->cool isolate Vacuum Filtration & Washing cool->isolate dry Drying isolate->dry end Purified Crystals dry->end

Caption: Workflow for Purification by Recrystallization.

experimental_workflow_chromatography start Crude Product load Load Sample onto Packed Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate end Purified Compound evaporate->end troubleshooting_logic start Purification Problem Encountered check_purity Assess Initial Purity (TLC, HPLC, NMR) start->check_purity recrystallization_issue Recrystallization Issue? check_purity->recrystallization_issue chromatography_issue Chromatography Issue? check_purity->chromatography_issue recrystallization_issue->chromatography_issue No low_recovery Low Recovery recrystallization_issue->low_recovery Yes oiling_out Oiling Out recrystallization_issue->oiling_out Yes poor_separation Poor Separation chromatography_issue->poor_separation Yes degradation Degradation chromatography_issue->degradation Yes solve_recovery Optimize Solvent Prevent Premature Crystallization low_recovery->solve_recovery solve_oiling Change Solvent Slow Cooling oiling_out->solve_oiling solve_separation Optimize Eluent Check Loading poor_separation->solve_separation solve_degradation Deactivate Silica Use Alternative Phase degradation->solve_degradation

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation critical?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns.[1][2][3] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction, which involves reacting a 1,3-dicarbonyl compound with a hydrazine, is governed by a sensitive interplay of several factors:[2][4]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, directing the initial nucleophilic attack to the less hindered carbonyl group.[2][4]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[2] For instance, the carbonyl carbon adjacent to a trifluoromethyl (-CF₃) group is highly electrophilic and is the preferential site of initial attack.[2]

  • Reaction pH: The acidity or basicity of the medium is critical. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[2][5] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[2]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. Non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[6][7]

Q3: How can I reliably distinguish between the two possible pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • 1D NMR (¹H and ¹³C): Will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents.

  • 2D NMR (NOESY/ROESY): These experiments are definitive for structure determination. A Nuclear Overhauser Effect (NOE) correlation between protons on the N-substituent (e.g., N-methyl group) and protons on a specific substituent at the C5 position of the pyrazole ring confirms their proximity, thus identifying the isomer.[3] X-ray crystallography can also provide unambiguous structural confirmation.[8]

Troubleshooting Guide: Common Regioselectivity Problems

This guide addresses specific issues you may encounter during the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyls.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
  • Problem: This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to little inherent preference for the site of initial hydrazine attack.[2] Standard conditions, such as using ethanol as a solvent, often yield equimolar mixtures of regioisomers.[9]

  • Solution: Change the Solvent to a Fluorinated Alcohol. The most effective strategy is to switch the reaction solvent. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring one isomer by a ratio of >95:5.[6][7] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby enhancing the intrinsic selectivity.[6]

Issue 2: The major product of my reaction is the undesired regioisomer.
  • Problem: This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions.[1][2] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack occurs at the carbonyl next to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[2]

  • Solution 1: Modify Reaction pH. The regioselectivity can sometimes be reversed by switching between acidic and basic conditions. For the reaction of trichloromethyl enones with arylhydrazines, using the arylhydrazine hydrochloride salt (acidic conditions) leads to the 1,3-regioisomer, while using the free arylhydrazine base leads exclusively to the 1,5-regioisomer.[10]

  • Solution 2: Consider an Alternative Synthetic Strategy. If modifying conditions doesn't work, a different approach may be necessary. For example, a [3+2] cycloaddition of N-alkylated tosylhydrazones and terminal alkynes offers complete regioselectivity, providing a reliable route to 1,3,5-trisubstituted pyrazoles.[11][12]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

  • Solution: Chromatographic Separation.

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography: Once an effective solvent system is identified, perform silica gel column chromatography on the crude mixture to isolate the individual isomers. Careful and patient fractionation is often required as regioisomers can have very similar polarities.

Data Presentation: Solvent Effects on Regioselectivity

The choice of solvent is one of the most powerful tools for controlling regioselectivity. The tables below summarize the dramatic effect of switching from a conventional solvent (ethanol) to fluorinated alcohols (TFE, HFIP).

Table 1: Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine [2][6]

SolventTemperatureIsomer A : Isomer B Ratio (3-CF₃ : 5-CF₃)Total Yield (%)
Ethanol (EtOH)Room Temp.36 : 6499
TFERoom Temp.85 : 1599
HFIP Room Temp. 97 : 3 98

Table 2: Regioselectivity in the Reaction of Various 1,3-Diketones with Methylhydrazine [6]

R¹ GroupR² GroupSolventIsomer A : Isomer B RatioTotal Yield (%)
2-Furyl-CF₂CF₃EtOH64 : 3693
2-Furyl-CF₂CF₃HFIP >99 : <1 99
2-Furyl-CO₂EtEtOH44 : 5686
2-Furyl-CO₂EtHFIP 93 : 7 98

Experimental Protocols

Protocol 1: High-Regioselectivity Knorr Condensation using HFIP[2]

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Regioselective N2-Alkylation of a Pre-formed Pyrazole Ring[13]

This protocol describes a magnesium-catalyzed N2-alkylation of a 3-substituted pyrazole.

  • Materials:

    • 3-Phenyl-1H-pyrazole (1.0 equiv, 1.39 mmol)

    • Magnesium Bromide (MgBr₂) (0.2 equiv, 20 mol%)

    • 2-Bromo-N,N-dimethylacetamide (2.0 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Diisopropylethylamine (i-Pr₂NEt) (2.1 equiv)

  • Procedure:

    • In a glovebox under a nitrogen atmosphere, charge a vial with 3-phenyl-1H-pyrazole (200 mg, 1.39 mmol) and MgBr₂ (51 mg, 0.277 mmol).

    • Add anhydrous THF (3.0 mL) and 2-bromo-N,N-dimethylacetamide (461 mg, 2.77 mmol).

    • Add diisopropylethylamine (377 mg, 2.91 mmol) dropwise to the solution at 25 °C.

    • Stir the resulting mixture at 25 °C for 2 hours.

    • Quench the reaction with saturated ammonium chloride (NH₄Cl) in methanol (2 mL) and concentrate the solution to dryness.

    • Add water (1 mL) to the residue and extract with isopropyl acetate (i-PrOAc) (4 x 1 mL).

    • Combine the organic layers and purify the crude product on a silica gel column using a heptane/i-PrOAc gradient to yield the N2-alkylated product.

Visualizations

G General Knorr Pyrazole Synthesis & Regioselectivity Issue cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products cluster_control Controlling Factors S1 Unsymmetrical 1,3-Dicarbonyl I1 Intermediate A (Attack at C1) S1->I1 Pathway A I2 Intermediate B (Attack at C2) S1->I2 Pathway B S2 Substituted Hydrazine (R'-NHNH₂) S2->I1 Pathway A S2->I2 Pathway B P1 Regioisomer 1 I1->P1 Cyclization & Dehydration P2 Regioisomer 2 I2->P2 Cyclization & Dehydration C1 Steric Hindrance C1->I1 C1->I2 C2 Electronic Effects C2->I1 C2->I2 C3 Solvent Choice (e.g., HFIP) C3->I1 C3->I2 C4 Reaction pH C4->I1 C4->I2

Caption: Knorr synthesis pathways leading to two possible regioisomers.

G Troubleshooting Workflow for Poor Regioselectivity Start Start: Reaction gives poor regioselectivity Q1 Is the product a ~1:1 mixture of isomers? Start->Q1 A1 Switch solvent to HFIP or TFE Q1->A1 Yes Q2 Is the major product the undesired isomer? Q1->Q2 No End Achieved desired regioselectivity A1->End A2 Modify reaction pH (e.g., use hydrazine salt vs. free base) Q2->A2 Yes Sep Separate isomers via column chromatography Q2->Sep No / Need to salvage existing mixture A3 Consider alternative synthesis strategy (e.g., from tosylhydrazones) A2->A3 If pH change fails A2->End A3->End Sep->End

Caption: A logical workflow for troubleshooting regioselectivity issues.

References

Technical Support Center: Troubleshooting Low Yields in Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, specifically low yields, encountered during pyrazole N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in pyrazole N-alkylation reactions?

Low yields in pyrazole N-alkylation can stem from several factors, including incomplete deprotonation of the pyrazole, the use of a insufficiently reactive alkylating agent, unintended side reactions, or suboptimal reaction conditions such as time and temperature.[1] The choice of base and solvent system is also crucial and can significantly impact the reaction outcome.[2]

Q2: How does the choice of base affect the reaction yield?

The base is critical for deprotonating the pyrazole nitrogen, thereby activating it for nucleophilic attack. The strength of the base must be sufficient to achieve this. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2] For less reactive alkylating agents, a stronger base like NaH may be necessary to obtain a good yield.[2] It's also important to ensure anhydrous conditions, as water can consume the base and the pyrazole anion.[2]

Q3: Can the solvent system influence the yield of my pyrazole N-alkylation?

Absolutely. The solvent plays a key role in solubilizing the pyrazole and the base. Poor solubility of reactants can significantly hinder the reaction.[2] Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective at improving the solubility of the pyrazole and the base, leading to higher yields.[2][3]

Q4: My starting pyrazole is sterically hindered. How might this affect the N-alkylation yield?

Steric hindrance, both on the pyrazole ring (at the C3 and C5 positions) and on the alkylating agent, is a primary determinant of the reaction's success and regioselectivity.[1][4] Significant steric bulk around the nitrogen atoms can impede the approach of the alkylating agent, leading to lower yields.[4][5] In such cases, optimizing reaction temperature and time, or using a less bulky alkylating agent if possible, may be necessary.

Q5: I am observing the formation of both N1 and N2 alkylated isomers, which is complicating purification and lowering the yield of my desired product. What can I do?

The formation of regioisomers is a common challenge due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[1] The regiochemical outcome is influenced by a delicate balance of steric effects, electronic effects of substituents, and reaction conditions.[1] For instance, using potassium carbonate in DMSO or sodium hydride in THF has been shown to favor N1-alkylation.[1][2] Sterically demanding alkylating agents will also preferentially attack the less hindered nitrogen atom.[2]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in pyrazole N-alkylation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_base 1. Evaluate Base start->check_base check_solvent 2. Assess Solvent System check_base->check_solvent Base is appropriate sub_base Is base strong enough? Are conditions anhydrous? check_base->sub_base check_alkylating_agent 3. Examine Alkylating Agent check_solvent->check_alkylating_agent Solvent is suitable sub_solvent Are reactants soluble? Is solvent polar aprotic? check_solvent->sub_solvent check_conditions 4. Review Reaction Conditions check_alkylating_agent->check_conditions Alkylating agent is reactive sub_alkylating_agent Is the leaving group good? Is it sterically accessible? check_alkylating_agent->sub_alkylating_agent solution Improved Yield check_conditions->solution Conditions optimized sub_conditions Is temperature optimal? Is reaction time sufficient? check_conditions->sub_conditions

Caption: A logical workflow for troubleshooting low yields in pyrazole N-alkylation.

Problem, Potential Cause, and Solution Table
ProblemPotential CauseRecommended Solution
Very low to no product yield Incomplete deprotonation of the pyrazole: The base is not strong enough to deprotonate the pyrazole NH.[1][2]Switch to a stronger base. For example, if using K₂CO₃, consider switching to NaH.[1] Ensure all reagents and solvents are strictly anhydrous.[2]
Poor solubility of reactants: The pyrazole or the base is not sufficiently soluble in the chosen solvent.[2]Change to a more polar aprotic solvent such as DMF or DMSO to improve solubility.[2]
Low reactivity of the alkylating agent: The leaving group on the alkylating agent is not sufficiently labile.Use an alkylating agent with a better leaving group (e.g., iodide instead of chloride).
Suboptimal reaction temperature: The reaction temperature is too low to overcome the activation energy barrier.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Insufficient reaction time: The reaction has not been allowed to proceed to completion.Extend the reaction time and monitor its progress to determine the point of maximum conversion.
Formation of a mixture of N1 and N2 isomers Similar reactivity of the two nitrogen atoms: The electronic and steric environments of the N1 and N2 positions are not sufficiently different to favor one over the other.[1]Modify the reaction conditions to favor one isomer. For N1-selectivity, a K₂CO₃/DMSO or NaH/THF system is often effective.[1][2] Employing a sterically bulky alkylating agent can also enhance N1 selectivity.[2]
Difficult separation of isomers: The polarity of the N1 and N2 isomers is very similar, making chromatographic separation challenging.[2]If altering reaction conditions to improve regioselectivity is not feasible, explore alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃ in DMSO

This protocol is generally effective for achieving N1-alkylation of pyrazoles.[3]

  • To a solution of the substituted pyrazole (1.0 equivalent) in anhydrous DMSO, add potassium carbonate (2.0 equivalents).

  • Stir the resulting suspension at room temperature for 20-30 minutes.

  • Add the desired alkylating agent (1.1 equivalents) to the mixture.

  • Continue stirring the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures, depending on the reactivity of the substrates) and monitor its progress using TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N1-Selective Alkylation using NaH in THF

This protocol is often employed when a stronger base is required for efficient deprotonation.[1]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the substituted pyrazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with heating, monitoring its progress by TLC or LC-MS.

  • After the reaction is complete, quench it carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and then wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary

The following table summarizes the influence of different bases and solvents on the yield of pyrazole N-alkylation, based on representative literature data.

Pyrazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
4-ChloropyrazolePhenethyl trichloroacetimidateCSA1,2-DCEReflux77[4][5]
4-Chloropyrazole4-Methoxybenzyl imidateCSA1,2-DCEReflux92[4]
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSA1,2-DCEReflux56 (40 N1, 16 N2)[4]
3,5-Dimethyl-1H-pyrazole1-BromobutaneKOH[BMIM][BF₄]80>95[6]

Note: Yields are illustrative and can vary based on the specific substrates and reaction scale.

Factors Influencing Regioselectivity

The regioselectivity of pyrazole N-alkylation is a critical factor that can impact the yield of the desired isomer. The following diagram illustrates the key factors that govern the N1 versus N2 alkylation outcome.

Regioselectivity_Factors regioselectivity Regioselectivity (N1 vs. N2) steric_effects Steric Effects regioselectivity->steric_effects electronic_effects Electronic Effects regioselectivity->electronic_effects reaction_conditions Reaction Conditions regioselectivity->reaction_conditions sub_steric Bulkiness of pyrazole substituents Bulkiness of alkylating agent steric_effects->sub_steric sub_electronic Electron-donating/-withdrawing groups on the pyrazole ring electronic_effects->sub_electronic sub_conditions Choice of base Choice of solvent Counter-ion effects reaction_conditions->sub_conditions

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

References

Technical Support Center: Stability of Pyrazoleacetonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of pyrazoleacetonitrile compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazoleacetonitrile compound is showing significant degradation upon storage. What are the common causes?

A1: The stability of pharmaceutical compounds is influenced by various environmental factors. Degradation is often a result of one or more of the following, which can occur through reversible or irreversible processes:[1]

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions. The nitrile and pyrazole ring functionalities can be susceptible to hydrolysis.[1] Most drugs are generally stable in a pH range of 4 to 8.[2]

  • Oxidation: Degradation caused by exposure to oxygen or oxidizing agents. This can be a significant pathway, sometimes accelerated by exposure to light or the presence of metal ions.[1][3]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. It is crucial to store light-sensitive compounds in amber vials or protected from light.[1][4][5]

  • Thermal Degradation: High temperatures accelerate the rate of chemical reactions, including hydrolysis, oxidation, and reduction.[6] The intrinsic stability of the molecule and the presence of functional groups influence its susceptibility to heat.[7]

Q2: How can I systematically identify the degradation pathways for my specific compound?

A2: A forced degradation study (also known as stress testing) is the most effective way to identify potential degradation pathways and the resulting degradation products.[8][9] These studies involve subjecting the compound to stress conditions that are more severe than standard accelerated stability conditions to generate degradants in a shorter period.[9][10] The knowledge gained helps in developing stable formulations and establishing stability-indicating analytical methods.[10][11]

Common stress conditions include:

  • Acidic and Basic Hydrolysis: Exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.

  • Oxidation: Treating the compound with an oxidizing agent like hydrogen peroxide (H₂O₂).[12]

  • Thermal Stress: Heating the solid compound or a solution at a high temperature (e.g., >50 °C).[13]

  • Photolytic Stress: Exposing the compound to controlled light conditions, as specified by ICH guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).[13][14]

Q3: What are the recommended analytical techniques for monitoring the stability of my pyrazoleacetonitrile compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its high sensitivity and ability to separate, identify, and quantify the active pharmaceutical ingredient (API) from its degradation products.[15] A "stability-indicating method" is an HPLC method that is validated to resolve the drug substance from all potential impurities and degradants.[8][16]

Other powerful techniques often coupled with HPLC include:

  • Mass Spectrometry (MS): LC-MS is invaluable for the structural elucidation of degradation products by providing molecular weight and fragmentation information.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated degradation products.[15][19]

  • UV-Vis Spectroscopy: Can be used for quantification and to detect changes in chromophores resulting from degradation.[15]

Q4: My compound is highly susceptible to oxidation. What strategies can I employ to stabilize it?

A4: To mitigate oxidative degradation, consider the following strategies:

  • Use of Antioxidants: Add excipients with antioxidant properties (e.g., butylated hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite) to the formulation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[12]

  • Inert Atmosphere: During synthesis, purification, and packaging, replace oxygen with an inert gas like nitrogen or argon.

  • Packaging: Use packaging that provides a barrier to oxygen.

Q5: I have identified several degradation products. Is it always necessary to fully characterize them?

A5: According to regulatory guidance, degradation products that form under accelerated or long-term stability studies typically require identification and characterization.[13] However, degradants that are only formed under the harsh conditions of forced degradation and not observed under standard stability testing may not need full structural elucidation.[13] The primary goal of forced degradation is to develop and validate a stability-indicating analytical method that can effectively track the stability of the drug under recommended storage conditions.[8][11]

Quantitative Data Summary

Forced degradation studies aim to achieve a reasonable amount of degradation, typically in the range of 5-20%, to ensure that the analytical method is challenged without generating secondary, irrelevant degradants.[10][14] The table below presents hypothetical stability data for a novel pyrazoleacetonitrile compound, "Compound X," under various stress conditions.

Stress ConditionParametersDuration (hrs)Assay of Compound X (%)Total Degradation (%)
Acidic Hydrolysis 0.1 M HCl at 60 °C2489.510.5
Basic Hydrolysis 0.1 M NaOH at 60 °C885.214.8
Oxidation 3% H₂O₂ at 25 °C1282.117.9
Thermal (Solid) 80 °C4894.35.7
Photolytic (Solution) ICH Option 22491.88.2

Experimental Protocols

Protocol: Forced Degradation Study of a Pyrazoleacetonitrile Compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and conditions should be optimized for the specific compound.

1. Materials and Reagents:

  • Pyrazoleacetonitrile compound (API)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated stability chambers (thermal and photostability)

2. Stock Solution Preparation:

  • Prepare a stock solution of the API at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.

    • Incubate the mixture in a water bath at 60 °C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1.0 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.

    • Incubate at 60 °C.

    • Withdraw samples at time points and neutralize with 1.0 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at time points for analysis.

  • Thermal Degradation:

    • Place a known quantity of the solid API in a petri dish.

    • Expose it to a dry heat of 80 °C in an oven.

    • Sample the solid at time points, dissolve in the appropriate solvent, and analyze.

  • Photolytic Degradation:

    • Prepare a solution of the API (e.g., 0.1 mg/mL) in a suitable solvent.

    • Expose the solution in a transparent container to light conditions as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample in a container wrapped in aluminum foil to protect it from light.

    • Analyze both samples after the exposure period.

4. Analysis:

  • Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC-UV method.

  • If necessary, use LC-MS to identify the mass of the degradation products formed.

Visualized Workflows and Pathways

The following diagrams illustrate key processes and concepts in stability testing.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Characterization cluster_outcome 4. Outcome prep Prepare API Stock Solution (e.g., 1 mg/mL) hydrolysis Hydrolysis (Acid & Base) prep->hydrolysis oxidation Oxidation (e.g., H₂O₂) prep->oxidation thermal Thermal (e.g., 80°C) prep->thermal photo Photolytic (ICH Light) prep->photo hplc HPLC Analysis (Quantify API & Degradants) hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Identify Degradant Structures) hplc->lcms If unknown peaks are detected pathway Identify Degradation Pathways hplc->pathway method Validate Stability- Indicating Method pathway->method Degradation_Pathways cluster_stressors Stress Factors cluster_pathways Degradation Pathways compound Pyrazoleacetonitrile Compound (Stable) hydrolysis Hydrolysis compound->hydrolysis oxidation Oxidation compound->oxidation photolysis Photolysis compound->photolysis water Water (pH) water->hydrolysis oxygen Oxygen / Peroxides oxygen->oxidation light Light (UV/Vis) light->photolysis degraded Degradation Products (Loss of Potency / Potential Toxicity) hydrolysis->degraded oxidation->degraded photolysis->degraded Stabilization_Strategy start Instability Observed in Pyrazoleacetonitrile Compound q1 What is the primary degradation pathway? start->q1 hydrolysis Hydrolysis q1->hydrolysis  Water/pH sensitivity oxidation Oxidation q1->oxidation  Oxygen sensitivity photolysis Photodegradation q1->photolysis  Light sensitivity sol_hydro Strategy: • Adjust pH to range of max stability • Use non-aqueous solvent system • Lyophilize to solid form hydrolysis->sol_hydro sol_oxy Strategy: • Add antioxidants (e.g., BHT) • Use inert atmosphere (N₂/Ar) • Add chelating agents (e.g., EDTA) oxidation->sol_oxy sol_photo Strategy: • Use light-resistant packaging (amber glass) • Add UV-absorbing excipients • Store in the dark photolysis->sol_photo

References

Preventing dimer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in pyrazole synthesis, with a focus on preventing the formation of unwanted isomers and dimers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in pyrazole synthesis, and how can I identify them?

A1: The most common side reaction, particularly in the widely used Knorr synthesis, is the formation of regioisomers . This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two or more isomeric products with different substituent placements on the pyrazole ring.[1][2] Another potential side reaction is dimerization , which is more specific to certain substrates, such as the oxidative coupling of 5-aminopyrazoles to form fused heterocyclic systems like pyrazolo[3,4-b]pyridazines or pyrazolo[3,4-e]pyrazines.[3][4]

You can identify these byproducts using a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): The presence of multiple spots can indicate a mixture of products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of duplicate sets of peaks for the desired product in ¹H and ¹³C NMR spectra is a strong indicator of regioisomer formation. Two-dimensional NMR techniques like NOESY can help in the definitive structural assignment of the isomers.[6]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are essential for determining the molecular weights of the components in your reaction mixture and helping to elucidate the structures of byproducts.[5]

Q2: What is the difference between a regioisomer and a dimer in the context of pyrazole synthesis?

A2: Regioisomers are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms. In pyrazole synthesis, this typically refers to the different possible orientations of substituents on the pyrazole ring that can arise from the reaction of unsymmetrical starting materials. For example, in the Knorr synthesis, a substituted hydrazine can attack one of two different carbonyl groups on an unsymmetrical 1,3-dicarbonyl compound, leading to two different regioisomeric pyrazoles.[1][7]

A dimer , on the other hand, is a molecule composed of two identical smaller molecules (monomers) linked together. In pyrazole chemistry, dimerization is a specific type of side reaction where two pyrazole molecules react with each other to form a larger molecule. A notable example is the oxidative dimerization of 5-aminopyrazoles, which can lead to the formation of pyrazole-fused pyridazines or pyrazines through the coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds.[3][4]

Q3: How can I control regioselectivity in the Knorr pyrazole synthesis?

A3: Controlling regioselectivity in the Knorr synthesis is crucial for obtaining the desired product in high yield. Several factors can be manipulated to influence the outcome:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[8][9][10]

  • pH Control: The acidity or basicity of the reaction medium can determine which nitrogen atom of a substituted hydrazine acts as the nucleophile. Under acidic conditions, the more basic NH₂ group can be protonated, leading to the preferential attack of the less basic substituted nitrogen.[2][11]

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role. Bulky groups can hinder the approach to one carbonyl group, while electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to attack.[1][2]

  • Catalyst Selection: The choice of catalyst can also influence regioselectivity. For instance, in some cases, specific Lewis acids may preferentially coordinate to one of the carbonyl groups, directing the nucleophilic attack of the hydrazine.

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Mixtures

Symptoms:

  • NMR spectra show multiple sets of signals for the pyrazole product.

  • TLC analysis reveals multiple spots with similar polarities.

  • Difficulty in purifying the desired product by crystallization or column chromatography.

Troubleshooting Workflow:

start Regioisomer Formation Detected solvent Change Solvent start->solvent Try Fluorinated Alcohols (TFE, HFIP) ph Adjust pH solvent->ph If still a mixture end Desired Regioisomer Obtained solvent->end High Regioselectivity Achieved catalyst Modify Catalyst ph->catalyst If pH adjustment is ineffective ph->end Improved Isomer Ratio protecting_group Use Protecting Group Strategy catalyst->protecting_group For complex substrates catalyst->end Selective Isomer Formation protecting_group->end Single Isomer Formed start 5-Aminopyrazole oxidant Oxidant (e.g., Cu(II), Air) start->oxidant dimer1 Pyrazole-fused Pyridazine oxidant->dimer1 Specific Conditions dimer2 Pyrazole-fused Pyrazine oxidant->dimer2 Alternative Conditions prevention Prevention Strategies prevention->start Protects from Oxidation

References

Technical Support Center: Alternative Solvents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing alternative and green solvents for the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative solvents for pyrazole synthesis?

Using alternative solvents aligns with the principles of green chemistry, offering several benefits over traditional volatile organic compounds (VOCs). These advantages include:

  • Environmental friendliness: Many alternative solvents like water, deep eutectic solvents (DESs), and ionic liquids (ILs) are non-toxic, biodegradable, and have low vapor pressure, reducing air pollution.[1][2]

  • Enhanced reaction rates and yields: Microwave-assisted synthesis, often performed under solvent-free conditions or with green solvents, can significantly reduce reaction times from hours to minutes and improve product yields.[3][4][5][6]

  • Simplified work-up and product purification: In many cases, the use of alternative solvents facilitates easier separation of the product, sometimes requiring only simple filtration.[7][8]

  • Catalyst and solvent recyclability: Ionic liquids and deep eutectic solvents can often be recovered and reused for multiple reaction cycles, making the process more cost-effective and sustainable.[9][10]

Q2: Can water be used as a solvent for all types of pyrazole synthesis?

Water is a highly desirable green solvent for pyrazole synthesis; however, its application can be limited by the poor solubility of some organic substrates.[11][12][13] Despite this, numerous successful water-based syntheses have been reported, often for multicomponent reactions.[14][15] To overcome solubility issues, surfactants like cetyltrimethylammonium bromide (CTAB) can be used to create micelles, which act as microreactors.[11]

Q3: What are Deep Eutectic Solvents (DESs) and why are they useful in pyrazole synthesis?

Deep eutectic solvents are mixtures of a quaternary ammonium salt (like choline chloride) and a hydrogen bond donor (such as urea or glycerol).[16] They are considered green solvents due to their biodegradability, low toxicity, and low cost.[1][2] In pyrazole synthesis, DESs can act as both the solvent and a catalyst, promoting reactions and leading to high yields under mild conditions.[16][17] Their ability to dissolve a wide range of organic and inorganic compounds makes them a versatile alternative to traditional solvents.[1][2]

Q4: Are Ionic Liquids (ILs) a good choice for scaling up pyrazole synthesis?

Ionic liquids are salts with low melting points that are often touted as green solvents due to their negligible vapor pressure and high thermal stability.[8][9][10] They can be highly effective catalysts and solvents for pyrazole synthesis, sometimes allowing for reactions to proceed at room temperature.[8][9] A key advantage of ILs is their potential for recyclability, which is beneficial for industrial applications.[9][10] However, their viscosity and the potential cost of large quantities should be considered for large-scale production.

Q5: What are the key parameters to control in a microwave-assisted solvent-free pyrazole synthesis?

In microwave-assisted solvent-free synthesis, the key parameters to control are:

  • Microwave Power: The reaction efficiency is highly dependent on the microwave power, which directly influences the temperature of the reaction mixture.[6]

  • Reaction Time: Microwave irradiation drastically reduces reaction times, often to just a few minutes.[3][5][18]

  • Temperature: Precise temperature control is crucial as it can affect product formation and selectivity.[5][18]

Troubleshooting Guides

Issue 1: Low Yield in Water-Based Synthesis
Possible Cause Troubleshooting Step
Poor solubility of reactants. 1. Increase the reaction temperature. 2. Add a co-solvent like ethanol.[12] 3. Incorporate a phase-transfer catalyst or surfactant (e.g., CTAB) to enhance solubility.[11]
Inefficient catalysis. 1. Screen different catalysts. Heterogeneous catalysts can be beneficial for easy separation.[11] 2. Adjust the catalyst loading.
Incomplete reaction. 1. Increase the reaction time. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Issue 2: Difficulty in Product Isolation from Deep Eutectic Solvents (DES) or Ionic Liquids (ILs)
Possible Cause Troubleshooting Step
Product is soluble in the DES/IL. 1. Add a non-polar solvent (e.g., hexane, ethyl acetate) to precipitate the product. 2. Pour the reaction mixture onto crushed ice or into cold water to induce precipitation.[8]
Viscosity of the solvent hinders filtration. 1. Dilute the mixture with a suitable solvent to reduce viscosity before filtration. 2. For ILs, explore extraction of the product with a solvent in which the IL is immiscible.
Issue 3: Inconsistent Results in Microwave-Assisted Synthesis
Possible Cause Troubleshooting Step
Inaccurate temperature control. 1. Use a dedicated microwave synthesis reactor with accurate temperature and pressure sensors.[5] Domestic microwave ovens are not recommended due to lack of control.[5]
Non-uniform heating (hot spots). 1. Ensure efficient stirring of the reaction mixture. 2. For solvent-free reactions, consider using a solid support (e.g., silica, alumina) to improve heat distribution.
Decomposition of reactants or products. 1. Optimize the microwave power and irradiation time to avoid overheating.[6] 2. Perform the reaction in shorter time intervals with cooling periods in between.

Data Presentation: Comparison of Alternative Solvents

Solvent/ConditionTypical ReactantsCatalystTemp. (°C)TimeYield (%)Reference
Water 1,3-Dicarbonyl, HydrazineCeO2/CuO@GQDs@NH2Reflux15-30 min85-92[11]
Water α,β-Unsaturated carbonyl, Tosyl hydrazideNoneReflux1-2 h80-95[19]
Deep Eutectic Solvent (Choline chloride:Urea) Aldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateNone805-10 min92-98[17]
Deep Eutectic Solvent (Choline chloride:Glycerol) Chalcone, Phenyl hydrazineNone10030 min90-95[16]
Ionic Liquid ([C4mim][FeCl4]) 1,3-Diketone, HydrazineSelf-catalyzedRT10-15 min90-96[9]
Ionic Liquid ([EMIM]Ac) Aldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateSelf-catalyzedReflux10-35 min90-98[20]
Solvent-Free (Microwave) α,β-Unsaturated carbonyl, TosylhydrazoneK2CO31303-5 min85-95[3]
Solvent-Free (Microwave) Phenyl glycidyl ether, PyrazoleNone1201 min73[4]
Solvent-Free (Room Temp) Isocyanide, Dialkyl acetylenedicarboxylate, 1,2-DibenzoylhydrazineTBABRT24 h75-86[7]

Experimental Protocols

Protocol 1: Synthesis of Tetrasubstituted Pyrazoles in Water using a Surfactant

This protocol is adapted from a method described for an environmentally friendly aqueous synthesis.[11]

  • Preparation: To a round-bottom flask, add arylaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine or hydrazine hydrate (1 mmol).

  • Solvent and Catalyst: Add water (10 mL) and cetyltrimethylammonium bromide (CTAB) as a surfactant.

  • Reaction: Stir the mixture vigorously at the specified temperature (e.g., reflux).

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 3,5-Disubstituted-1H-Pyrazoles

This protocol is based on a method utilizing microwave activation under solvent-free conditions.[3]

  • Preparation: In a microwave-safe reaction vessel, mix the tosylhydrazone of an α,β-unsaturated carbonyl compound (1 mmol) with anhydrous potassium carbonate (2 mmol).

  • Reaction: Place the vessel in a dedicated microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 130 °C) and power for a short duration (e.g., 3-5 minutes).

  • Monitoring: The reaction is typically complete within the specified short time.

  • Work-up: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow_water start Start reactants Mix Reactants: - Aldehyde - Ethyl Acetoacetate - Hydrazine start->reactants solvent Add Aqueous Medium: - Water - Surfactant (CTAB) reactants->solvent reaction Heat & Stir (e.g., Reflux) solvent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool & Filter Precipitated Product monitoring->workup Complete purification Recrystallize (e.g., from Ethanol) workup->purification end End purification->end troubleshooting_logic start Low Yield in Aqueous Synthesis solubility Check Reactant Solubility start->solubility catalysis Evaluate Catalyst start->catalysis completion Check Reaction Completion start->completion add_cosolvent Add Co-solvent or Surfactant solubility->add_cosolvent Poor change_catalyst Screen Different Catalysts catalysis->change_catalyst Inefficient increase_time Increase Reaction Time completion->increase_time Incomplete

References

Technical Support Center: Purification of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities largely depend on the synthetic route. However, for common pyrazole syntheses, such as the Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, you can expect the following.[1]

  • Regioisomers: If an unsymmetrical dicarbonyl precursor is used, the formation of the regioisomeric pyrazole is a significant possibility.[1] In this case, you might have 2-(2-Methyl-2H-pyrazol-3-yl)acetonitrile.

  • Unreacted Starting Materials: Residual hydrazine or dicarbonyl compounds may remain in the crude product.[1]

  • Incomplete Cyclization Products: The reaction may not proceed to completion, resulting in pyrazoline intermediates.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., ethanol, toluene, acetonitrile).

  • Colored Impurities: Side reactions involving the hydrazine starting material can often produce colored impurities, leading to yellow or red reaction mixtures.[1]

Q2: How can I identify the specific impurities present in my sample?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your crude product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can help identify isomers and other byproducts by their unique chemical shifts and coupling constants.[2][3]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for determining the molecular weight of impurities and can help distinguish between isomers.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample and, with appropriate standards, can quantify the amount of each impurity.[4]

Q3: My purified product is a yellow oil/solid, but the literature reports a white solid. What causes the color?

A3: The yellow or reddish coloration is often due to trace impurities formed from side reactions involving the hydrazine reagent.[1] While these may be present in small amounts, they can be highly colored. Treatment with activated charcoal during recrystallization can often remove these colored impurities.

Q4: Can I use an acid-base extraction to purify my product?

A4: Yes, an acid wash can be an effective preliminary purification step. Pyrazoles are weakly basic and can be protonated by a strong acid.[5] Dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing with an aqueous acid solution (e.g., 1 M HCl) can remove non-basic impurities.[1] The pyrazole can then be recovered by neutralizing the aqueous layer and extracting it back into an organic solvent. However, the nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, so this should be performed cautiously.

Troubleshooting Guide

Issue 1: Multiple spots on TLC, with one very close to the product spot.

  • Symptom: Two or more spots are observed on the TLC plate, and the Rf values are very similar, making separation difficult.

  • Probable Cause: This often indicates the presence of a regioisomer, which has a similar polarity to the desired product.[1]

  • Solution:

    • Optimize TLC: Systematically screen different solvent systems (eluents) for TLC to achieve better separation (a larger ΔRf). Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or dichloromethane.[6]

    • Column Chromatography: Use flash column chromatography with the optimized eluent system. A longer column and a slower gradient of the eluting solvent can improve the separation of closely related isomers.[7][8][9]

Issue 2: NMR spectrum shows duplicate sets of peaks for the pyrazole ring.

  • Symptom: The ¹H or ¹³C NMR spectrum is overly complex, with more peaks than expected for the target molecule.

  • Probable Cause: This is a strong indication of a mixture of regioisomers. Each isomer will have its own distinct set of signals.

  • Solution: The primary solution is chromatographic separation, as described in Issue 1. Careful analysis of 2D NMR spectra (like COSY and HMBC) can help in assigning the peaks to the correct isomer structure.

Issue 3: Product fails to crystallize or oils out during recrystallization.

  • Symptom: During the cooling phase of recrystallization, the compound separates as an oil instead of forming solid crystals.

  • Probable Cause:

    • The presence of impurities is depressing the melting point and interfering with crystal lattice formation.

    • The chosen solvent is too good a solvent for the compound, even at low temperatures.

    • The solution is supersaturated.

  • Solution:

    • Purity Check: Ensure the material is reasonably pure before attempting recrystallization. An initial purification by column chromatography may be necessary.

    • Solvent System: If using a single solvent, try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the cooled solution to induce crystallization.[10] A common mixed solvent system is ethanol/water.[10]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.

    • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling out.[10]

Data Presentation

Table 1: Comparison of Purification Techniques

This table provides representative data for common purification methods for pyrazole derivatives. Actual results may vary based on the specific impurity profile and scale of the reaction.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Typical Yield (%)Key AdvantagesKey Disadvantages
Flash Chromatography 75%>98%60-85%Excellent for separating isomers and multiple impurities.[9]Can be time-consuming and uses larger volumes of solvent.
Recrystallization 90%>99%70-95%Highly effective for removing small amounts of impurities; yields highly pure material.[10][11]Not effective for separating compounds with similar solubility, like some regioisomers.[10]
Acid-Base Extraction 75%85-90%80-95%Good for removing non-basic impurities and as a preliminary cleanup step.[1]May not remove basic impurities; risk of product hydrolysis.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from regioisomers and other byproducts.[7]

  • TLC Analysis: Determine the optimal eluent system by testing various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) with your crude product on a TLC plate. The ideal system gives the target compound an Rf value of ~0.3 and good separation from impurities.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Gradually increase the polarity of the eluent if necessary to move the compounds down the column.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is best for purifying a product that is already relatively pure (>90%) to obtain a high-purity, crystalline solid.[12]

  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrazoles include ethanol, methanol, isopropanol, or mixed systems like ethanol/water or hexane/ethyl acetate.[10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (use a hot plate).

    • Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes, then perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

Diagram 1: Troubleshooting Workflow for Purification

This diagram outlines a logical workflow for troubleshooting common purification issues for this compound.

G start Crude Product Analysis (TLC, NMR, LCMS) issue_check Identify Primary Issue start->issue_check isomers Regioisomers or Closely Related Impurities issue_check->isomers Multiple spots (ΔRf < 0.2) color Colored Impurities issue_check->color Yellow/Brown color baseline Baseline Material (Polar Impurities) issue_check->baseline Polar spots on TLC purity_ok Purity >90% (Minor Impurities) issue_check->purity_ok Main spot is clean col_chrom Flash Column Chromatography (Optimized Eluent) isomers->col_chrom charcoal Recrystallization with Activated Charcoal color->charcoal acid_wash Aqueous Acid Wash (e.g., 1M HCl) baseline->acid_wash recryst Standard Recrystallization purity_ok->recryst final_product Pure Product (>99%) col_chrom->final_product charcoal->final_product acid_wash->recryst Further purification needed recryst->final_product

Caption: Troubleshooting workflow for purification.

References

Characterization of unexpected byproducts in pyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing and resolving issues related to unexpected byproducts in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles and what are their primary drawbacks?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] Other methods include reactions of α,β-unsaturated aldehydes and ketones with hydrazines.[4] The primary drawback, especially with unsymmetrical starting materials, is the formation of regioisomers, which can be difficult to separate.[1]

Q2: What are the typical unexpected byproducts in pyrazole synthesis?

A2: Common unexpected byproducts include:

  • Regioisomers: Formed when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1]

  • Pyrazoline intermediates: Resulting from incomplete cyclization or aromatization.[1][4]

  • Hydrazine-related impurities: Side reactions of the hydrazine starting material can lead to colored impurities.[1]

  • Di-addition products: Where two molecules of hydrazine react with one molecule of the dicarbonyl compound.

  • Pyrazolones: These are often formed when β-ketoesters are used as the 1,3-dicarbonyl component.

Q3: How can I quickly assess the purity of my crude pyrazole product?

A3: Thin-Layer Chromatography (TLC) is an effective initial step to quickly visualize the number of components in your reaction mixture.[1] A single spot suggests a relatively pure product, while multiple spots indicate the presence of byproducts or unreacted starting materials.

Q4: What are the most effective techniques for definitively identifying byproducts?

A4: A combination of spectroscopic and chromatographic methods is essential for structural elucidation. The most powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Troubleshooting Guides

Issue 1: Presence of Multiple Isomers (Regioisomers)
  • Symptoms:

    • NMR spectra exhibit duplicate sets of peaks for the desired product.

    • Multiple spots with similar Rf values are observed on TLC.

    • Broad melting point range for the isolated solid.

  • Possible Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl compound.

    • Use of a substituted hydrazine.

    • Reaction conditions (solvent, temperature, pH) favoring the formation of multiple isomers.

  • Solutions:

    • Solvent Selection: The choice of solvent can significantly influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of a single isomer compared to ethanol.[5] Aprotic dipolar solvents may also offer better results than polar protic solvents.[6]

    • Temperature Control: Lowering the reaction temperature may favor the formation of one isomer over another. Conversely, in some cases, higher temperatures might be necessary to overcome the activation energy for a specific pathway, but exceeding optimal temperatures can also lead to byproduct formation.[7][8][9]

    • pH Adjustment: The pH of the reaction medium can be critical. Acidic or basic conditions can selectively promote the formation of a specific regioisomer.[10][11]

    • Purification: If a mixture of isomers is unavoidable, separation can often be achieved by silica gel column chromatography. A systematic screening of solvent systems with TLC is recommended to find an optimal eluent for separation.

Issue 2: Incomplete Reaction or Presence of Intermediates
  • Symptoms:

    • TLC analysis shows the presence of starting materials and/or intermediate spots in addition to the product.

    • NMR of the crude product shows signals corresponding to pyrazoline intermediates.

  • Possible Causes:

    • Insufficient reaction time or temperature.

    • Inefficient cyclization or aromatization.

  • Solutions:

    • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

    • Increase Temperature: Gently increasing the reaction temperature can promote the final dehydration and aromatization steps.

    • Oxidizing Agent: In some cases, particularly for the synthesis of pyrazoles from pyrazolines, an in-situ oxidation step using an agent like bromine or simply heating in DMSO under an oxygen atmosphere can drive the reaction to completion.[4]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

1,3-Diketone Substrate (R1)SolventRegioisomeric Ratio (Desired:Undesired)Reference
CF3EtOH1:1.3[5]
CF3TFE85:15[5]
CF3HFIP97:3[5]
ArylEtOHLow regioselectivity
ArylTFEup to 99:1
ArylHFIPup to 99:1

Mandatory Visualization

Byproduct_Characterization_Workflow Crude_Product Crude Pyrazole Product TLC Initial Purity Check (TLC) Crude_Product->TLC Single_Spot Single Spot (Likely Pure) TLC->Single_Spot Multiple_Spots Multiple Spots (Impure) TLC->Multiple_Spots Purification Purification (Column Chromatography, Recrystallization) Multiple_Spots->Purification Structural_Elucidation Structural Elucidation of Byproducts Purification->Structural_Elucidation NMR NMR Spectroscopy (1H, 13C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (LC-MS, HRMS) Structural_Elucidation->MS GCMS GC-MS Structural_Elucidation->GCMS Identified_Byproduct Identified Byproduct Structure NMR->Identified_Byproduct MS->Identified_Byproduct GCMS->Identified_Byproduct

Caption: Workflow for the characterization of unexpected byproducts.

Troubleshooting_Logic_Flow Start Unexpected Results in Pyrazole Synthesis Identify_Issue Identify Primary Issue Start->Identify_Issue Isomers Multiple Isomers Detected Identify_Issue->Isomers Regioisomers? Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Intermediates? Modify_Solvent Modify Solvent (e.g., TFE, HFIP) Isomers->Modify_Solvent Adjust_Temp Adjust Temperature Isomers->Adjust_Temp Control_pH Control pH Isomers->Control_pH Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Add_Oxidant Consider Oxidizing Agent Incomplete_Reaction->Add_Oxidant Re_evaluate Re-evaluate Product Mixture Modify_Solvent->Re_evaluate Adjust_Temp->Re_evaluate Control_pH->Re_evaluate Increase_Time_Temp->Re_evaluate Add_Oxidant->Re_evaluate

Caption: Logical troubleshooting flow for common pyrazole synthesis issues.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy for Structural Elucidation
  • Sample Preparation:

    • Weigh 5-10 mg of the purified byproduct or crude mixture.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.[13]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.[13]

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • For complex structures, consider 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity.[12]

Protocol 2: GC-MS Analysis for Byproduct Identification and Quantification
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve the sample in a minimal amount of a volatile solvent like methanol and dilute to the mark with dichloromethane.[14]

    • If quantitative analysis is required, add a known concentration of a suitable internal standard.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[14]

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent non-polar capillary column.[13][14]

    • Injector Temperature: 250 °C.[13]

    • Injection Volume: 1 µL (split ratio of 20:1, adjustable).[14]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]

    • Oven Temperature Program: Initial temperature of 80°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[14]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.[13]

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) for each component.

    • Analyze the fragmentation patterns to deduce the structures of the byproducts.[12]

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST) for tentative identification.

    • Use retention times and comparison with authentic standards for definitive identification.

References

Validation & Comparative

1H NMR Analysis: A Comparative Guide to 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile and its Regioisomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile and its regioisomer, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. Due to the limited availability of publicly accessible, detailed experimental 1H NMR data for this compound, this guide will focus on a comparative discussion based on expected chemical shifts and the available data for its 4-substituted isomer. This analysis is crucial for researchers in synthetic chemistry and drug discovery for the unambiguous identification and characterization of these pyrazole derivatives.

Comparison of 1H NMR Data

The primary distinguishing features in the 1H NMR spectra of this compound and its regioisomer, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, are the chemical shifts and coupling patterns of the pyrazole ring protons. The substitution pattern on the pyrazole ring significantly influences the electronic environment of the remaining protons.

CompoundProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
This compound N-CH₃~ 3.8 - 4.0s3H-
CH₂CN~ 3.7 - 3.9s2H-
H-3 (pyrazole)~ 7.3 - 7.5d1H~ 2.0 - 3.0
H-4 (pyrazole)~ 6.1 - 6.3d1H~ 2.0 - 3.0
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile N-CH₃3.84s3H-
CH₂CN3.69s2H-
H-3 (pyrazole)7.46s1H-
H-5 (pyrazole)7.35s1H-

Note: The chemical shifts for this compound are estimations based on general principles of NMR spectroscopy and data from similar pyrazole derivatives. The data for 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is based on available experimental data.

Experimental Protocols

A general protocol for acquiring 1H NMR spectra of pyrazole derivatives is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified pyrazole compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • NMR Spectrometer Setup:

    • The 1H NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

    • Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

    • Processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals.

    • Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow for the 1H NMR analysis of a synthesized pyrazole compound.

experimental_workflow 1H NMR Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Sample Preparation & Acquisition cluster_analysis Data Processing & Analysis synthesis Synthesize Pyrazole Acetonitrile Derivative purification Purify Compound (e.g., Column Chromatography) synthesis->purification dissolve Dissolve in Deuterated Solvent with TMS purification->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Chemical Shift, Integration, Multiplicity) process->analyze compare Compare with Expected Structure / Isomers analyze->compare conclusion Structure Confirmation compare->conclusion

Navigating the Maze of Molecular Breakdowns: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of 1-methylpyrazole derivatives under mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides an objective comparison of the fragmentation behavior of these compounds under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and detailed methodologies.

The 1-methylpyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Mass spectrometry is an indispensable tool for the analysis of these molecules, and a thorough understanding of their fragmentation pathways is key to confident structural assignment and the identification of related substances. This guide delves into the characteristic fragmentation patterns of 1-methylpyrazole derivatives, comparing the effects of substituent position and the ionization technique employed.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This can be highly informative for structural elucidation, providing a detailed fingerprint of the molecule.

A key review of the gas chromatography-mass spectrometry (GC-MS) of pyrazole derivatives highlights the primary fragmentation pathways for 1-methylpyrazole and its nitro-substituted isomers under EI conditions.[1] The fragmentation is significantly influenced by the position of the substituent on the pyrazole ring.

Fragmentation of Unsubstituted 1-Methylpyrazole

The low-resolution mass spectrum of 1-methylpyrazole is characterized by several key fragmentation steps. A primary event is the loss of a hydrogen radical (H•), preferentially from the methyl group, leading to the formation of an ion at m/z 81.[1] Subsequent fragmentation involves the expulsion of hydrogen cyanide (HCN) and molecular nitrogen (N₂), leading to a variety of smaller fragment ions.

Influence of Nitro Substituents

The presence and position of a nitro (-NO₂) group dramatically alter the fragmentation cascade.

  • 1-Methyl-3-nitropyrazole: The fragmentation of this isomer involves the initial loss of a nitro group, followed by the loss of HCN to generate fragments at m/z 54, 53, and 52 with similar abundances.[1]

  • 1-Methyl-4-nitropyrazole: In contrast, the 4-nitro isomer shows a distinct fragmentation pattern. While it also undergoes the loss of the nitro group, the subsequent fragmentation of the resulting m/z 81 ion predominantly produces an abundant ion at m/z 52. A notable difference is the release of N₂ from the m/z 80 ion in the 4-nitro isomer, a process not observed in the 3-nitro isomer.[1]

  • 1-Methyl-5-nitropyrazole: This isomer exhibits a low abundance of the molecular ion. Its fragmentation is characterized by an ortho-effect, leading to the loss of a hydroxyl radical (•OH) from the molecular ion, followed by the sequential loss of nitric oxide (NO•) and HCN.[1]

The following table summarizes the key fragment ions observed in the EI mass spectra of nitro-substituted 1-methylpyrazole derivatives.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
1-Methyl-3-nitropyrazole 12797 ([M-NO]⁺), 81 ([M-NO₂]⁺), 54, 53, 52 (loss of HCN from m/z 81, 80, and 79 respectively)[1]
1-Methyl-4-nitropyrazole 127111 ([M-O]⁺), 97 ([M-NO]⁺), 81 ([M-NO₂]⁺), 52 (abundant, from m/z 81)[1]
1-Methyl-5-nitropyrazole 127 (low abundance)110 ([M-OH]⁺), 80 ([M-OH-NO]⁺), 53 ([M-OH-NO-HCN]⁺)[1]

Electrospray Ionization (ESI) Tandem Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented by collision-induced dissociation (CID). This allows for a more controlled fragmentation process compared to EI.

While detailed public data on the ESI-MS/MS fragmentation of a wide range of 1-methylpyrazole derivatives is less abundant, studies on related pyrazole compounds provide insights into the expected fragmentation pathways. For instance, a study on the ESI-MS/MS of protonated prazoles, a class of drugs containing a benzimidazole and a pyridine moiety linked by a methylsulfinyl group, reveals that fragmentation often occurs around the linker, with H-migrations and Smiles rearrangements being common.[2]

For simpler 1-methylpyrazole derivatives, the fragmentation of the protonated molecule is likely to involve cleavages of the pyrazole ring and the loss of small neutral molecules. For example, in the analysis of 3,4-dimethyl-1H-pyrazole by LC-MS/MS, the quantification was based on the transition of the protonated molecule at m/z 97.4 to fragment ions at m/z 56.2 and 70.2.[3]

The following diagram illustrates a generalized experimental workflow for the analysis of 1-methylpyrazole derivatives by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS/MS Analysis cluster_data_analysis Data Analysis sample 1-Methylpyrazole Derivative Sample dissolve Dissolve in appropriate solvent (e.g., Methanol/Water) sample->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject into LC system filter->inject column Chromatographic Separation (e.g., C18 column) inject->column esi Electrospray Ionization (ESI) Positive Ion Mode column->esi ms1 MS1: Full Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan (Fragment Ion Detection) cid->ms2 data Data Acquisition ms2->data interpretation Fragmentation Pattern Interpretation & Structural Elucidation data->interpretation

A generalized workflow for LC-MS/MS analysis of 1-methylpyrazole derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining comparable mass spectrometry data. Below are representative methodologies for GC-MS and LC-MS/MS analysis of 1-methylpyrazole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and thermally stable 1-methylpyrazole derivatives.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL. If necessary, filter the solution through a 0.22 µm syringe filter.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

    • Injector Temperature: 250 °C.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min, and finally ramp to 250 °C at 20 °C/min and hold for 5 minutes.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is well-suited for the analysis of a broader range of 1-methylpyrazole derivatives, including those that are less volatile or thermally labile.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.[5]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high percentage of mobile phase B.

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 1-5 µL.[3][6]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]

    • Spray Voltage: 3500-4500 V.[2][6]

    • Drying Gas Temperature: 180-300 °C.[2][6]

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Optimized for each compound to achieve sufficient fragmentation.

Comparison and Conclusion

The choice between EI-MS and ESI-MS/MS for the analysis of 1-methylpyrazole derivatives depends on the specific analytical goal.

  • EI-MS provides extensive, reproducible fragmentation patterns that are valuable for library matching and the initial structural elucidation of unknown volatile derivatives. The fragmentation is highly dependent on the substitution pattern, offering clues to the isomeric identity of the compound.

  • ESI-MS/MS offers a more controlled fragmentation process, which can be advantageous for elucidating the structure of more complex or fragile molecules. It is the preferred method for compounds that are not amenable to GC analysis and for quantitative studies requiring high sensitivity and selectivity.

The following diagram illustrates the logical relationship between the choice of ionization technique and the resulting fragmentation characteristics.

fragmentation_logic cluster_ionization Ionization Technique cluster_fragmentation Fragmentation Characteristics cluster_application Primary Application EI Electron Ionization (EI) (Hard Ionization) Extensive_Frag Extensive Fragmentation (Molecular ion may be weak or absent) EI->Extensive_Frag ESI Electrospray Ionization (ESI) (Soft Ionization) Controlled_Frag Controlled Fragmentation (MS/MS) (Abundant [M+H]⁺) ESI->Controlled_Frag EI_App Structural Elucidation of Volatile Compounds Library Matching Extensive_Frag->EI_App ESI_App Analysis of a Broad Range of Compounds Quantitative Analysis (LC-MS/MS) Controlled_Frag->ESI_App

Decision logic for choosing an ionization technique for 1-methylpyrazole analysis.

By understanding the fundamental principles of fragmentation for 1-methylpyrazole derivatives under different mass spectrometric conditions and by employing robust analytical protocols, researchers can confidently identify and characterize these important molecules, accelerating drug discovery and development efforts.

References

A Comparative Analysis of the Biological Activities of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The positional arrangement of substituents on the pyrazole ring can significantly influence the molecule's interaction with biological targets, leading to variations in efficacy and selectivity. This guide provides an objective comparison of the biological activities of different pyrazole isomers, supported by experimental data, to aid in the rational design of novel therapeutics.

Antimalarial Activity: A Head-to-Head Comparison of Hydroxypyrazole Carboxylate Isomers

A study focusing on the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite, provides a direct comparison of the biological activity of 5-hydroxy- and 3-hydroxy-1H-pyrazole-4-carboxylate isomers.

Quantitative Data Summary
Compound IDIsomer TypeStructurePfDHODH Inhibition (%) at 10 µMReference
1a 5-hydroxy-1H-pyrazole-4-carboxylate1-(naphthalen-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate~30%[1]
2a 3-hydroxy-1H-pyrazole-4-carboxylate1-(naphthalen-2-yl)-3-hydroxy-1H-pyrazole-4-carboxylate~30%[1]
1b 5-hydroxy-1H-pyrazole-4-carboxylate1-(2,4,6-trichlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylateNot specified as a top performer[1]
2b 3-hydroxy-1H-pyrazole-4-carboxylate1-(2,4,6-trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate~30%[1]
1c 5-hydroxy-1H-pyrazole-4-carboxylate1-(4-(trifluoromethyl)phenyl)-5-hydroxy-1H-pyrazole-4-carboxylateNot specified as a top performer[1]
2c 3-hydroxy-1H-pyrazole-4-carboxylate1-(4-(trifluoromethyl)phenyl)-3-hydroxy-1H-pyrazole-4-carboxylate~30%[1]
Reference Diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate-19%[1]

Note: The study highlights that both 5-hydroxy and 3-hydroxy pyrazole isomers with specific aryl substitutions exhibit comparable and moderate inhibitory activity against PfDHODH, and are slightly more potent than the reference compound.[1]

Experimental Protocol: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition Assay

The inhibitory activity of the pyrazole derivatives against PfDHODH was determined using a spectrophotometric assay that measures the reduction of ubiquinone.

  • Reagents and Materials: Recombinant PfDHODH, L-dihydroorotate, decylubiquinone, dithiothreitol (DTT), detergent (e.g., Triton X-100), buffer solution (e.g., Tris-HCl).

  • Assay Procedure:

    • The reaction mixture is prepared containing the buffer, DTT, detergent, and the test compound (dissolved in a suitable solvent like DMSO).

    • Recombinant PfDHODH enzyme is added to the mixture and pre-incubated.

    • The reaction is initiated by adding the substrates, L-dihydroorotate and decylubiquinone.

    • The reduction of decylubiquinone is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 275 nm) over time using a spectrophotometer.

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.

Anticancer Activity: An Insight into Substituted Pyrazole Derivatives

While direct comparative studies of pyrazole isomers against cancer cell lines are limited, the extensive research on pyrazole-based anticancer agents allows for an analysis of structure-activity relationships. The following table summarizes the cytotoxic activity of various substituted pyrazole derivatives against different cancer cell lines. It is important to note that these compounds were not necessarily tested in the same study, and thus direct comparison of IC50 values should be interpreted with caution.

Quantitative Data Summary
Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Biological Target/MechanismReference
1,3,5-Trisubstituted Pyrazole3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl)pyridineBreast (MCF7), Leukemia (K562)Not specified (Maximum cytotoxic effect)Induces apoptosis[2]
1,5-Diaryl Pyrazole3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileOvarian (IGROVI)0.04Not specified[3]
1,3,5-Trisubstituted Pyrazole1,3,5-triazine-based pyrazole hybridsHeLa, MCF-7, A5496.34 - 9.05EGFR tyrosine kinase inhibition
1,5-Diaryl PyrazolePyrazole-naphthalene derivativesBreast (MCF-7)2.78Tubulin polymerization inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach the exponential growth phase.

  • Cell Seeding: A known number of cells are seeded into each well of a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test pyrazole isomers for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with media alone are also included.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.[4][5]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.[4][5]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4][5]

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Many pyrazole-containing compounds, including the well-known drug celecoxib, exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. While direct comparisons of COX inhibition by pyrazole isomers are not abundant, the following table presents data for different pyrazole derivatives.

Quantitative Data Summary
Compound ClassSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
1,5-Diaryl PyrazoleCelecoxib~7.6~0.045~169
1,5-Diaryl PyrazoleThymo-1,5-disubstituted pyrazole hybrid (8b)>100.043>232
1,5-Diaryl PyrazoleThymo-1,5-disubstituted pyrazole hybrid (8g)>100.045>222
1,3,4,5-Tetrasubstituted Pyrazole1,3,4,5-tetrasubstituted pyrazole derivative (117a)Not specifiedNot specified (93.80% inhibition at 1mM)Not applicable
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of pyrazole isomers to inhibit COX-1 and COX-2 can be determined using commercially available assay kits or by setting up an in-house assay.

  • Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.

  • Inhibitor Incubation: The test compounds (pyrazole isomers) at various concentrations are pre-incubated with the COX enzyme for a specific time to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Detection of Prostaglandin Production: The activity of the COX enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced. This can be done using various methods, such as an enzyme immunoassay (EIA) or by detecting the oxygen consumption during the reaction.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined for both COX-1 and COX-2 to assess potency and selectivity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) catalyzes Inflammation Inflammation Prostaglandins (PGE2)->Inflammation mediates Pyrazole Isomers Pyrazole Isomers Pyrazole Isomers->COX-2 inhibit

Caption: COX-2 signaling pathway in inflammation.

MTT_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition Seed Cells Seed Cells Add Pyrazole Isomers Add Pyrazole Isomers Incubate Incubate Add Pyrazole Isomers->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate Add MTT Reagent->Incubate_MTT Add Solubilizer Add Solubilizer Incubate_MTT->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

Caption: Experimental workflow for the MTT assay.

CB1_Signaling Cannabinoid Ligand Cannabinoid Ligand CB1 Receptor CB1 Receptor G-protein (Gi/o) G-protein (Gi/o) CB1 Receptor->G-protein (Gi/o) couples to Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase inhibits MAPK Pathway MAPK Pathway G-protein (Gi/o)->MAPK Pathway activates Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels modulates cAMP cAMP Adenylate Cyclase->cAMP produces Neuronal Activity Neuronal Activity cAMP->Neuronal Activity modulates MAPK Pathway->Neuronal Activity modulates Ion Channels->Neuronal Activity regulates Pyrazole Antagonist Pyrazole Antagonist Pyrazole Antagonist->CB1 Receptor blocks

Caption: Cannabinoid receptor CB1 signaling pathway.

References

A Comparative Guide to 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile and 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, pyrazole derivatives stand out as crucial building blocks in the development of novel therapeutics and functional materials. Among these, the positional isomers 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile and 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile represent key intermediates for further chemical elaboration. This guide provides a comprehensive comparison of these two isomers, focusing on their chemical properties, synthesis, and potential applications, supported by available experimental data to aid researchers in selecting the appropriate building block for their specific needs.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the acetonitrile substituent from the 5- to the 4-position on the pyrazole ring results in distinct physicochemical properties. While comprehensive experimental data for this compound remains limited in publicly accessible literature, we can draw comparisons based on available data for the 4-yl isomer and related pyrazole derivatives.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
Molecular Formula C₆H₇N₃C₆H₇N₃[1]
Molecular Weight 121.14 g/mol 121.14 g/mol [1]
CAS Number Not explicitly found754159-15-4[1]
Computed XLogP3 Data not available0.2[1]
Computed Hydrogen Bond Donor Count 00[1]
Computed Hydrogen Bond Acceptor Count 33[1]
Computed Rotatable Bond Count 11[1]

It is important to note that many of the listed properties for the 4-yl isomer are computationally derived and should be confirmed by experimental data where possible. The lack of a specific CAS Registry Number for the 5-yl isomer in common databases highlights its comparatively lesser-explored nature.

Synthesis and Reactivity: Navigating Isomeric Selectivity

The synthesis of N-methylated pyrazoles often presents the challenge of controlling regioselectivity. The choice of synthetic route can dictate the final position of the substituents on the pyrazole ring.

Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
Synthesis of this compound

The synthesis of 5-substituted-1-methylpyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with methylhydrazine, where the desired substituent is at one of the carbonyl carbons. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. For instance, a general one-pot regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been reported, which involves the reaction of N-monosubstituted hydrazones with nitroolefins.

Experimental Workflow: General Synthesis of 1,5-Disubstituted Pyrazoles

reagents β-Ketoester or β-Diketone + Methylhydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Heat product 1,5-Disubstituted Pyrazole cyclization->product

Caption: General workflow for the synthesis of 1,5-disubstituted pyrazoles.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification of these isomers. While a full dataset for the 5-yl isomer is not available, commercial suppliers of the 4-yl isomer indicate the availability of ¹H NMR, IR, and MS data.[2]

Logical Relationship: Isomer Differentiation by NMR

isomers Pyrazolylacetonitrile Isomers nmr ¹H NMR Spectroscopy isomers->nmr protons4yl 4-yl Isomer: - Two distinct pyrazole ring protons (H-3 and H-5) - Methylene protons - Methyl protons nmr->protons4yl protons5yl 5-yl Isomer: - Two distinct pyrazole ring protons (H-3 and H-4) - Methylene protons - Methyl protons nmr->protons5yl coupling Different coupling patterns and chemical shifts for ring protons protons4yl->coupling protons5yl->coupling

Caption: Differentiation of isomers using ¹H NMR spectroscopy.

The key to distinguishing the two isomers via ¹H NMR would be the chemical shifts and coupling patterns of the pyrazole ring protons. In the 4-yl isomer, one would expect to see two singlets (or narrow doublets if coupled to the methyl group) for the H-3 and H-5 protons. In contrast, the 5-yl isomer would exhibit two doublets for the H-3 and H-4 protons, with a characteristic coupling constant.

Biological Activity and Potential Applications

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[3] The specific biological activities of these two acetonitrile derivatives are not extensively documented in the public domain. However, their role as synthetic intermediates suggests their utility in constructing more complex molecules with potential therapeutic applications. Pyrazole-containing compounds have been investigated for a wide range of biological activities, including as anti-inflammatory agents, anticancer agents, and antimicrobials. The positioning of the acetonitrile group can significantly influence the molecule's ability to interact with biological targets.

Signaling Pathway: Potential Role as Kinase Inhibitors

receptor Receptor Tyrosine Kinase substrate Substrate Protein phosphorylated_substrate Phosphorylated Substrate receptor->phosphorylated_substrate Phosphorylation atp ATP atp->receptor Binds to active site pyrazole Pyrazole Derivative (Kinase Inhibitor) pyrazole->receptor Competitively Binds no_response Inhibition of Cellular Response pyrazole->no_response cellular_response Cellular Response (e.g., Proliferation) phosphorylated_substrate->cellular_response

Caption: Hypothesized mechanism of pyrazole derivatives as kinase inhibitors.

The acetonitrile moiety can serve as a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for amide bond formation and other coupling reactions.

Conclusion

This compound and 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile are two valuable, yet distinct, building blocks for chemical synthesis. While the 4-yl isomer is more readily available and characterized, the 5-yl isomer presents an opportunity for the exploration of novel chemical space. The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired substitution pattern of the final target molecule. Further research into the synthesis, characterization, and biological evaluation of the 5-yl isomer is warranted to fully unlock its potential in drug discovery and materials science. Researchers are encouraged to consult specialized chemical suppliers and the patent literature for more detailed synthetic procedures and characterization data.

References

The Structural Dance of Potency: A Comparative Guide to the Structure-Activity Relationship of Pyrazoleacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of pyrazoleacetonitrile derivatives, a class of compounds that has garnered significant interest for its therapeutic potential, particularly in oncology and kinase inhibition. By examining how subtle changes in their chemical architecture influence their efficacy, we can illuminate the path toward designing more potent and selective therapeutic agents.

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] The addition of an acetonitrile moiety to this versatile core creates the pyrazoleacetonitrile scaffold, which has been explored for its potential as an anticancer and anti-inflammatory agent. This guide provides a comparative analysis of the SAR of pyrazoleacetonitrile and closely related cyano-pyrazole derivatives, drawing upon available experimental data to elucidate the key structural features that govern their biological activity.

Kinase Inhibition: A Key Target

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and proliferation.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Comparative Inhibitory Activity of Pyrazole Derivatives

The following table summarizes the inhibitory activity of a series of pyrazole derivatives against various cancer cell lines. While not all compounds are strictly pyrazoleacetonitriles, the inclusion of 4-cyano-pyrazoles provides valuable insights into the SAR of this closely related structural class.

CompoundModificationsTarget Cell LineIC50 (µM)Reference
Compound 1 1,5-Diphenyl-3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carbonitrileEstrogen-dependent tumorsHigh anti-estrogenic activity[3]
Compound 2 1,5-Diphenyl-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carbonitrileEstrogen-dependent tumorsLow anti-estrogenic activity[3]
Compound 3 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROVI (ovarian)0.04[3]
Compound 4 Pyrazole benzothiazole hybrid with electron-withdrawing groups on A or B ringsHT29, PC3, A549, U87MG3.17 - 6.77[4]
Compound 5 Dimethoxy-containing 1,4-dihydroindenopyrazole-oxindole conjugate with chlorine at 6-positionHeLa, A549, MDA-MB2311.33 - 4.33[4]
Compound 6 Pyrazole derivative with modificationsHepG213.85[4]
Compound 7 Pyrazole derivative with modificationsHepG215.98[4]
Compound 8 Pyrazole ring-containing isolongifolanone derivativeMCF75.21[4]
Compound 9 Pyrazole derivative targeting CDK2-0.199[4]
Compound 10 4-(Pyrazol-3-yl)-pyrimidineJNK30.63[5]

Key SAR Observations for Anticancer Activity:

  • Substitution at Position 3: The nature of the heterocyclic ring system attached to the 3-position of the pyrazole core significantly impacts activity. For instance, a 5-mercapto-1,3,4-oxadiazole moiety (Compound 3) resulted in potent cytotoxicity against the IGROVI ovarian tumor cell line with a GI50 value of 40 nM.[3] In contrast, different substitutions at this position in other 4-cyano-1,5-diphenylpyrazoles led to varying degrees of anti-estrogenic activity.[3]

  • Aromatic Substituents: The presence and nature of substituents on the phenyl rings play a crucial role. Electron-withdrawing groups on the aryl rings of pyrazole benzothiazole hybrids (Compound 4) were shown to enhance growth inhibition.[4] Similarly, dimethoxy-containing indenopyrazole-oxindole conjugates with a chlorine substituent (Compound 5) exhibited strong antitumor activity.[4]

  • Kinase Selectivity: Pyrazole-based compounds can be designed to selectively inhibit specific kinases. For example, a 4-(pyrazol-3-yl)-pyrimidine derivative (Compound 10) was found to be a potent inhibitor of JNK3 kinase with an IC50 of 0.63 μM.[5] Another series of pyrazole derivatives showed significant inhibition against CDK2.[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are crucial.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A decrease in ATP levels indicates kinase activity, and the inhibition of this process by a test compound is quantified.

General Protocol:

  • Prepare a reaction mixture containing the kinase, a specific substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the mixture to allow the enzymatic reaction to proceed.

  • Stop the reaction and measure the remaining ATP concentration using a detection reagent (e.g., a luciferase/luciferin-based system).

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of a compound to kill cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In live cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazoleacetonitrile derivative for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for a few hours.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a simplified signaling pathway that may be targeted by pyrazoleacetonitrile kinase inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Pyrazoleacetonitrile Synthesis start->synthesis purification Purification & Characterization synthesis->purification kinase_assay Kinase Inhibition Assay purification->kinase_assay cytotoxicity_assay Cytotoxicity Assay purification->cytotoxicity_assay ic50 IC50 Determination kinase_assay->ic50 cytotoxicity_assay->ic50 sar SAR Analysis ic50->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

A typical workflow for the discovery and optimization of pyrazoleacetonitrile inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor Pyrazoleacetonitrile Kinase Inhibitor inhibitor->raf Inhibits

Simplified MAPK/ERK signaling pathway, a potential target for pyrazoleacetonitrile kinase inhibitors.

Conclusion

The pyrazoleacetonitrile scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationship studies, though often focused on the broader class of cyano-pyrazoles, highlight the critical importance of substitutions at various positions on the pyrazole and adjacent phenyl rings. The data strongly suggests that careful tuning of these substituents can lead to highly potent and selective kinase inhibitors.

Future research should focus on building more comprehensive SAR libraries specifically for pyrazoleacetonitrile derivatives to delineate the precise structural requirements for inhibiting a wider range of kinases and overcoming drug resistance. The detailed experimental protocols and visual aids provided in this guide are intended to support these efforts and facilitate the rational design of the next generation of pyrazole-based therapeutics.

References

In Vitro Efficacy of Pyrazole-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro performance of pyrazole derivatives, with a focus on analogs of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile. Due to a lack of publicly available data on this specific compound, this guide draws upon experimental findings for structurally related pyrazole derivatives to offer insights into their potential therapeutic applications, particularly in oncology.

This guide summarizes key quantitative data from in vitro studies, details the experimental protocols used to obtain this data, and visualizes the primary signaling pathways implicated in the mechanism of action of pyrazole-based inhibitors.

Comparative Analysis of In Vitro Antiproliferative Activity

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A MCF-7 (Breast)8.0Doxorubicin5.9
A549 (Lung)9.8Doxorubicin-
HeLa (Cervical)5.8Doxorubicin8.1
Compound B K562 (Leukemia)0.021ABT-751-
A549 (Lung)0.69ABT-751-
Compound C HCT-116 (Colon)1.51Doxorubicin12.46
Compound D HepG2 (Liver)2.0Cisplatin5.5

Table 1: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives. This table summarizes the IC50 values of various pyrazole derivatives against different human cancer cell lines, with common anticancer agents included for comparison.

Kinase Inhibitory Activity of Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival. The following table presents the in vitro inhibitory activity of representative pyrazole compounds against key kinase targets.

Compound IDKinase TargetIC50 (nM)
Compound E CDK2127
CDK965
Compound F EGFR-
VEGFR-2-
Compound G Akt11.3
Compound H Bcr-Abl14.2

Table 2: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives. This table showcases the IC50 values of selected pyrazole compounds against various protein kinase targets implicated in cancer signaling pathways.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key in vitro experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This is crucial for determining if a compound induces cell cycle arrest.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases, Bax, and Bcl-2.[1][2]

Procedure:

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a typical experimental workflow for their in vitro evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Interpretation synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle kinase_assay Kinase Inhibition Assay (IC50) mtt_assay->kinase_assay apoptosis Apoptosis Assay (Western Blot) cell_cycle->apoptosis data_analysis Data Analysis and SAR Studies apoptosis->data_analysis kinase_assay->data_analysis

Figure 1: A typical experimental workflow for the in vitro evaluation of novel pyrazole derivatives.

cdk_pathway Simplified CDK/Rb Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb (Inactive) CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates Pyrazole_Inhibitor Pyrazole CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 Pyrazole_Inhibitor->CyclinE_CDK2

Figure 2: Simplified representation of the Cyclin-Dependent Kinase (CDK)/Rb signaling pathway and its inhibition by pyrazole derivatives.

jak_stat_pathway Simplified JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Promotes Pyrazole_Inhibitor Pyrazole JAK Inhibitor Pyrazole_Inhibitor->JAK

Figure 3: Simplified representation of the Janus Kinase (JAK)/STAT signaling pathway and its inhibition by pyrazole derivatives.

References

A Comparative Guide to the X-ray Crystallography of 1,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific three-dimensional arrangement of substituents on the pyrazole ring, as determined by single-crystal X-ray crystallography, is pivotal for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] This guide provides a comparative analysis of the crystallographic data of several 1,5-disubstituted pyrazoles, offering insights into their solid-state conformations and intermolecular interactions.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of 1,5-disubstituted pyrazole derivatives, providing a basis for comparing the structural impact of different substituents.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazoleMonoclinicP2₁/n8.8768(3)16.959(2)17.5220(1)90344.824[2]
5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydeMonoclinicP2₁/c21.9524(15)6.2511(4)24.1521(16)106.3069(9)3181.0(4)8[3]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateMonoclinicP2₁/c9.5408(16)9.5827(16)11.580(2)105.838(3)1018.5(3)4[4]
1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamideMonoclinicP2₁/c9.3725(6)20.0436(12)15.3281(11)102.896(6)2806.9(3)4[5][6]

Table 1: Unit Cell Parameters of Selected 1,5-Disubstituted Pyrazoles.

CompoundDihedral Angle 1Dihedral Angle 2Ref.
1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazolePyrazole ring and 2-chlorobenzene ring: 71.30(9)°Pyrazole ring and one phenyl ring: 62.28(9)°, and the other phenyl ring: 69.48(9)°[2]
5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydePyrazoline ring and dimethylamino-substituted phenyl ring: 82.44(5)°Pyrazoline ring and methyl-substituted phenyl ring: 4.52(5)°[3]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylatePhenyl ring and pyrazole ring: 60.83(5)°-[4]

Table 2: Selected Dihedral Angles in 1,5-Disubstituted Pyrazoles.

Experimental Protocols

The determination of the crystal structures for the pyrazole derivatives discussed herein generally follows a standard set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined below.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown from a solution of the purified pyrazole derivative.[7] Common techniques include slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.[7] The choice of solvent is crucial and often requires screening of various options to obtain crystals of adequate size and quality.[7]

2. Data Collection: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[1] The crystal is then placed in a diffractometer and cooled to a low temperature, typically around 100-172 K, to minimize thermal vibrations.[1][7] X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1] A series of diffraction images are recorded as the crystal is rotated.[1]

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group.[1] The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[1][7] This model is subsequently refined using full-matrix least-squares procedures, which minimize the difference between the observed and calculated structure factors.[1][7]

4. Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.[1][7] This data is then analyzed to understand the molecular conformation, crystal packing, and any significant intermolecular interactions such as hydrogen bonds or π-π stacking.[8]

Visualizations

Caption: General structure of 1,5-disubstituted pyrazoles.

G Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis Synthesis Synthesis of Pyrazole Derivative Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement DataAnalysis Data Analysis Refinement->DataAnalysis

Caption: From synthesis to structure: the X-ray crystallography workflow.

G Impact of Substituents on Crystal Packing cluster_substituents Substituent Properties cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing Motif Size Steric Bulk VDW Van der Waals Size->VDW PiStack π-π Stacking Size->PiStack Polarity Polarity & H-bonding HBond Hydrogen Bonding Polarity->HBond Packing Molecular Arrangement VDW->Packing HBond->Packing PiStack->Packing

References

A Comparative Guide to Pyrazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prominent pyrazole synthesis methodologies, supported by experimental data, to inform strategic decisions in chemical research and pharmaceutical development.

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities.[1][2] The efficient construction of this heterocyclic scaffold is, therefore, a critical focus for synthetic chemists. This guide provides a comparative overview of several key methods for pyrazole synthesis, evaluating them on parameters such as yield, reaction time, and procedural complexity. The information presented is intended to assist researchers in selecting the most appropriate synthetic route for their specific applications.

Comparative Performance of Pyrazole Synthesis Methods

The following table summarizes the quantitative data associated with various pyrazole synthesis methods, offering a clear comparison of their efficiency and reaction conditions.

Synthesis MethodKey ReactantsCatalyst/ConditionsReaction TimeYield (%)
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, HydrazineAcid catalyst (e.g., acetic acid)1 - 2 hours72 - 95%
Pechmann Pyrazole Synthesis Diazo compound, AlkyneTypically uncatalyzed, thermalSeveral hours41 - 87%
Microwave-Assisted Synthesis 1,3-Dicarbonyl/Chalcone, HydrazineOften solvent-free or with minimal solvent2 - 30 minutes81 - 98%
One-Pot Multicomponent Reaction Aldehyde, 1,3-Dicarbonyl, Hydrazine, MalononitrileVarious catalysts (e.g., SnCl2, triethanolamine)10 minutes - 5 hours80 - 98%

Methodological Overview and Experimental Protocols

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a classical and widely used method for preparing pyrazoles.[3][4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[5] The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles.[6]

Experimental Protocol: To a solution of a 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, a hydrazine derivative (1-1.2 equivalents) is added.[7] A catalytic amount of acid (e.g., a few drops of glacial acetic acid) is then introduced.[7] The reaction mixture is heated to reflux for 1-2 hours.[8][9] After completion, the mixture is cooled, and the product is typically isolated by filtration or extraction after solvent evaporation. Recrystallization from a suitable solvent like ethanol is often performed for purification.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Acid Catalyst Hydrazine Hydrazine Hydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Knorr Pyrazole Synthesis Workflow
Pechmann Pyrazole Synthesis

The Pechmann synthesis offers an alternative route to pyrazoles through the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[10][11] This method is particularly useful for accessing specific substitution patterns that may be difficult to obtain via the Knorr synthesis.

Experimental Protocol: A solution of the diazo compound in a suitable solvent is added to the alkyne. The reaction is often carried out at room temperature or with gentle heating. The progress of the reaction is monitored by techniques such as TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired pyrazole.

Pechmann_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Diazo Compound Diazo Compound 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Diazo Compound->1,3-Dipolar Cycloaddition Alkyne Alkyne Alkyne->1,3-Dipolar Cycloaddition Pyrazole Pyrazole 1,3-Dipolar Cycloaddition->Pyrazole

Pechmann Pyrazole Synthesis Workflow
Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields.[12][13] In pyrazole synthesis, microwave-assisted methods offer a green and efficient alternative to conventional heating.[14][15] Reactions are typically completed in minutes rather than hours, and can often be performed under solvent-free conditions.[16]

Experimental Protocol: The reactants, such as a chalcone or a 1,3-dicarbonyl compound and a hydrazine, are mixed in a microwave-safe vessel, sometimes with a small amount of a high-boiling solvent like ethanol or in the absence of a solvent.[8][17] The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for a short duration (typically 2-30 minutes).[14][18] After cooling, the product is isolated by simple work-up procedures, such as trituration with a solvent and filtration.

Microwave_Synthesis Reactants Reactants Microwave Irradiation Microwave Irradiation Reactants->Microwave Irradiation Rapid Heating Rapid Heating Microwave Irradiation->Rapid Heating Short Reaction Time Short Reaction Time Microwave Irradiation->Short Reaction Time High Yield High Yield Rapid Heating->High Yield Short Reaction Time->High Yield

Advantages of Microwave-Assisted Synthesis
One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) have gained significant attention in green chemistry as they offer high atom economy and operational simplicity by combining multiple reaction steps into a single procedure.[19][20] For pyrazole synthesis, MCRs can involve the reaction of an aldehyde, a 1,3-dicarbonyl compound, a hydrazine, and often a nitrile-containing component like malononitrile.[21]

Experimental Protocol: A mixture of the aldehyde (1 equivalent), 1,3-dicarbonyl compound (1 equivalent), hydrazine derivative (1 equivalent), and malononitrile (1 equivalent) is taken in a suitable solvent (often aqueous or ethanolic media).[21] A catalyst, such as triethanolamine or a Lewis acid, is added.[21] The reaction mixture is then stirred at room temperature or heated for a specified time. The product often precipitates from the reaction mixture and can be isolated by simple filtration.

MCR_Synthesis Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->One-Pot Reaction Hydrazine Hydrazine Hydrazine->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Pyrazole Product Pyrazole Product One-Pot Reaction->Pyrazole Product High Atom Economy

One-Pot Multicomponent Reaction for Pyrazole Synthesis

Conclusion

The choice of a synthetic method for pyrazole derivatives is a critical decision that impacts the efficiency, cost, and environmental footprint of the research. The classical Knorr synthesis remains a robust and versatile method. For specific substitution patterns, the Pechmann synthesis provides a valuable alternative. For rapid and high-yield synthesis, particularly in a high-throughput setting, microwave-assisted methods are highly advantageous.[8][9] Finally, for environmentally benign and atom-economical processes, one-pot multicomponent reactions represent the state-of-the-art in sustainable chemistry.[22] This guide provides the foundational data to enable an informed choice of methodology, empowering researchers to advance their work in drug discovery and materials science.

References

A Head-to-Head Comparison of Pyrazole-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. This guide provides a comprehensive, data-driven comparison of pyrazole-based inhibitors targeting two critical enzyme families: Cyclooxygenases (COX) and Janus Kinases (JAKs). The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of these compounds.

Cyclooxygenase (COX) Inhibitors: A Tale of Two Isoforms

Cyclooxygenase enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[1] The therapeutic goal for many anti-inflammatory drugs is the selective inhibition of COX-2 to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1]

The pyrazole ring is a key structural feature in several selective COX-2 inhibitors. A classic example is Celecoxib, a widely used anti-inflammatory drug. In contrast, compounds like SC-560 demonstrate high selectivity for COX-1, making them valuable tools for research into the specific roles of this isoform.

Comparative Inhibitory Activity of Pyrazole-Based COX Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of several pyrazole-based compounds against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
SC-560 COX-10.009[2]~0.0014
COX-26.3[2]
Celecoxib COX-115[1][2]375[1]
COX-20.04[1][2]
SC-558 COX-110[1]>1900[1]
COX-20.0053[1]
Phenylbutazone COX-1 & COX-2Varies (Non-selective)[1]~1[1]
Compound 5f COX-21.50[3]9.56[3]
Compound 6f COX-21.15[3]8.31[3]
Compound 11 COX-20.043[4]-
Compound 12 COX-20.049[4]-
Compound 15 COX-20.049[4]-
PYZ31 COX-20.01987[5]-

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway of COX Inhibition

The diagram below illustrates the role of COX enzymes in the prostaglandin synthesis pathway and the mechanism of action of both non-selective and selective COX inhibitors.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic Functions) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory NonSelective Non-selective NSAIDs (e.g., Phenylbutazone) NonSelective->COX1 NonSelective->COX2 Selective Selective COX-2 Inhibitors (e.g., Celecoxib) Selective->COX2

Mechanism of COX Inhibition by NSAIDs.
Experimental Protocol: In Vitro COX Inhibition Assay

A standardized method is crucial for the comparative analysis of COX inhibitors. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay.[6][7][8]

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader (for colorimetric, fluorometric, or luminescence-based detection)

Procedure:

  • Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Incubation: Add various concentrations of the test compound, a reference inhibitor (e.g., Celecoxib), or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.

Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

COX_Assay_Workflow Start Start Prep Prepare Enzyme, Cofactors, and Inhibitor Solutions Start->Prep Incubate_Inhibitor Pre-incubate Enzyme with Inhibitor Prep->Incubate_Inhibitor Add_Substrate Initiate Reaction with Arachidonic Acid Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect Measure Prostaglandin Production Stop_Reaction->Detect Analyze Calculate % Inhibition and IC50 Value Detect->Analyze End End Analyze->End

Workflow for In Vitro COX Inhibition Assay.

Janus Kinase (JAK) Inhibitors: Targeting Cytokine Signaling

The Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that play a critical role in cytokine signaling.[9] The JAK-STAT signaling pathway is integral to immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[10] Pyrazole-based compounds have emerged as potent inhibitors of JAK enzymes, with Tofacitinib being a notable example approved for the treatment of rheumatoid arthritis.[11]

Comparative Inhibitory Activity of Pyrazole-Based JAK Inhibitors

The following table presents the IC50 values of several pyrazole-based inhibitors against different JAK isoforms. The data highlights the varying degrees of potency and selectivity among these compounds.

CompoundTargetIC50 (nM)
Tofacitinib JAK115.1[9]
JAK277.4[9]
JAK355.0[9]
Ruxolitinib JAK13.3[9]
JAK22.8[9]
Compound 3f JAK13.4[10]
JAK22.2[10]
JAK33.5[10]
Aminopyrazole Analogue JAK22.2[9]
JAK33.5[9]
Pyrazolone (TK4g) JAK212.61
JAK315.80
Pyrazolone (3h) JAK223.85
JAK318.90
Pyrazolone (TK4b) JAK2-
JAK3-

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway of JAK Inhibition

The JAK-STAT pathway is initiated by cytokine binding to its receptor, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression. JAK inhibitors block this cascade by inhibiting the kinase activity of JAKs.[12]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK

The JAK-STAT Signaling Pathway and Inhibition.
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

The following is a generalized protocol for an in vitro kinase assay to determine the IC50 of a test compound against a specific JAK isoform.[13][14][15]

Objective: To measure the dose-dependent inhibition of a specific recombinant JAK enzyme by a test compound and determine its IC50 value.

Materials:

  • Recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2)

  • Kinase Assay Buffer

  • Substrate (e.g., a peptide or protein)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compounds into the assay plate.

  • Enzyme/Substrate Addition: Add a mixture of the JAK enzyme and substrate to the wells containing the compounds. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Reaction Incubation: Incubate the plate for a desired reaction time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Development: Add the Kinase Detection Reagent to convert the generated ADP to ATP and develop a luminescent signal. Incubate for 30-60 minutes.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the control wells.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

JAK_Assay_Workflow Start Start Plate_Compound Plate Serial Dilutions of Test Compound Start->Plate_Compound Add_Enzyme_Substrate Add JAK Enzyme and Substrate Plate_Compound->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Terminate_Detect Stop Reaction and Detect ADP Incubate->Terminate_Detect Develop_Signal Develop Luminescent Signal Terminate_Detect->Develop_Signal Measure Measure Luminescence Develop_Signal->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze End End Analyze->End

References

A Comparative Guide to Validating the Purity of Synthesized 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and agrochemical research. The pyrazole scaffold is a "biologically privileged" structure found in numerous FDA-approved drugs. The purity of such intermediates is paramount, as even minor impurities can lead to undesirable side reactions, altered biological activity, and misleading structure-activity relationship (SAR) data, ultimately impacting the safety and efficacy of the final products. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized this compound, complete with experimental protocols and comparative data to assist researchers in selecting the most appropriate techniques for their needs.

Synthesis and Potential Impurities

A prevalent method for synthesizing N-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1] When using an unsymmetrical dicarbonyl precursor and a substituted hydrazine like methylhydrazine, a significant challenge is the potential formation of regioisomers, which can be difficult to separate.[1][2]

A plausible synthetic route to this compound involves the reaction of 4-cyano-3-oxobutanal (a β-ketonitrile, which is a type of 1,3-dicarbonyl equivalent) with methylhydrazine. This reaction can lead to two primary regioisomeric products.

Potential Impurities in the Synthesis of this compound:

  • Regioisomer: 2-(1-Methyl-1H-pyrazol-3-yl)acetonitrile is the most common and challenging impurity to separate due to its similar physical properties.

  • Unreacted Starting Materials: Residual 4-cyano-3-oxobutanal and methylhydrazine.

  • Incomplete Cyclization Products: Pyrazoline intermediates may be present if the final aromatization step is incomplete.[1]

  • Solvent Residues: Solvents used during the reaction and workup (e.g., ethanol, toluene, ethyl acetate).

  • By-products from Side Reactions: Hydrazine starting materials can sometimes lead to colored by-products.[1]

cluster_start Starting Materials cluster_products Reaction Products 4_cyano_3_oxobutanal 4-Cyano-3-oxobutanal reaction Condensation Reaction (e.g., in Ethanol) 4_cyano_3_oxobutanal->reaction methylhydrazine Methylhydrazine methylhydrazine->reaction target This compound (Desired Product) reaction->target isomer 2-(1-Methyl-1H-pyrazol-3-yl)acetonitrile (Regioisomeric Impurity) reaction->isomer

Figure 1: Synthesis of this compound.

Purity Validation Methodologies

A multi-pronged approach is often necessary for robust purity validation. Spectroscopic methods are ideal for assessing purity after chromatographic purification.[3]

Table 1: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity; quantitative; widely applicable; excellent for separating regioisomers.Requires a chromophore for UV detection; can be destructive.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High efficiency for volatile compounds; sensitive.Not suitable for non-volatile or thermally labile compounds.
Quantitative NMR (qNMR) Spectroscopy The integral of an NMR signal is directly proportional to the number of nuclei.Provides structural confirmation and purity in a single experiment; non-destructive; universal detection for protons.Lower sensitivity than chromatographic methods; requires a high-purity internal standard; peak overlap can be an issue.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity; provides molecular weight information; can be coupled with HPLC (LC-MS) or GC (GC-MS).Not inherently quantitative without calibration; ionization efficiency can vary.
Thin-Layer Chromatography (TLC) Differential migration of compounds on a solid support with a liquid mobile phase.Fast; simple; inexpensive; good for reaction monitoring.Not quantitative; lower resolution than HPLC.
Melting Point Analysis The temperature range over which a solid melts.Simple and fast indicator of purity.A sharp melting point does not guarantee purity (e.g., eutectic mixtures); not useful for oils or amorphous solids.

Comparison with Alternative Compounds (Bioisosteres)

In drug design, the pyrazole ring is often used as a bioisostere for other aromatic systems like benzene or other five-membered heterocycles such as imidazole, triazole, or thiazole. Bioisosteres are groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. The choice of a specific heterocycle can fine-tune properties like lipophilicity, metabolic stability, and hydrogen bonding capacity.

Table 2: Physicochemical Property Comparison of Pyrazole and its Bioisosteres

HeterocycleClogPHydrogen Bond Donor/AcceptorKey Features
Pyrazole 0.24BothLower lipophilicity than benzene; metabolically stable.[2]
Imidazole -0.08BothMore basic than pyrazole; can act as a ligand for metal ions.
1,2,3-Triazole 0.49Acceptor onlyOften used in "click chemistry"; metabolically very stable.
Thiazole 0.44Acceptor onlyFound in some natural products (e.g., thiamine).
Benzene 2.14NoneLipophilic; can be susceptible to oxidative metabolism.[2]

The use of a pyrazole, like in this compound, can offer advantages over a simple phenyl ring by reducing lipophilicity and introducing hydrogen bonding capabilities, which can improve pharmacokinetic properties.[2]

Data Presentation

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of synthesized compounds and is particularly effective at separating the target compound from its regioisomer.

Table 3: Example HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 220 nm
Expected Result A major peak for the desired product and baseline separation of any impurities, including the regioisomer. Purity is calculated by area percentage.
Quantitative NMR (qNMR)

qNMR allows for the determination of absolute purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.

Table 4: Illustrative qNMR Purity Calculation

ParameterValue
Analyte (this compound) Mass10.0 mg
Analyte Molecular Weight121.14 g/mol
Internal Standard (Maleic Acid) Mass5.0 mg
Internal Standard Molecular Weight116.07 g/mol
Internal Standard Purity99.9%
Integral of Analyte Signal (e.g., N-CH₃, 3H)5.80
Integral of Standard Signal (vinyl, 2H)2.00
Calculated Purity 97.5%

Formula for Purity Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons, MW = Molecular Weight, m = mass, P = Purity of standard.

Experimental Protocols

HPLC Purity Determination
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). Filter and degas both phases.

  • Standard Solution Preparation: Accurately weigh ~5 mg of a reference standard of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 0.5 mg/mL solution.

  • Sample Solution Preparation: Accurately weigh ~5 mg of the synthesized sample and prepare it in the same manner as the standard solution.

  • Chromatographic Analysis: Set up the HPLC system according to the parameters in Table 3. Inject the sample solution and record the chromatogram.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Quantitative ¹H-NMR Purity Determination
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and about 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in which both the sample and the standard are fully soluble.

  • NMR Data Acquisition:

    • Ensure the spectrometer is properly calibrated.

    • Acquire the ¹H NMR spectrum using a pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. A D1 of 30 seconds is generally sufficient.

    • Ensure a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the N-methyl protons) and a well-resolved signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculation: Use the formula provided with Table 4 to calculate the absolute purity of the sample.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting sample Synthesized This compound dissolve Dissolution in Appropriate Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc qnmr qNMR Analysis dissolve->qnmr ms MS Analysis dissolve->ms other Other Methods (GC, TLC, MP) dissolve->other integration Peak Integration & Area % Calculation hplc->integration quantification Quantification vs. Internal Standard qnmr->quantification mw_confirm Molecular Weight Confirmation ms->mw_confirm report Final Purity Report other->report integration->report quantification->report mw_confirm->report

Figure 2: Workflow for Purity Validation.

References

Navigating the Crossroads: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate off-target interactions of therapeutic candidates is paramount. The pyrazole scaffold, a cornerstone in modern medicinal chemistry, is present in a diverse array of approved drugs, from anti-inflammatory agents to kinase inhibitors. This guide provides an objective comparison of the cross-reactivity profiles of prominent pyrazole-based compounds, supported by experimental data and detailed methodologies to aid in the critical evaluation of drug selectivity and potential side effects.

The versatility of the pyrazole ring allows for tailored modifications that can significantly alter a compound's binding affinity and selectivity.[1] However, this structural flexibility also presents a challenge, as minor changes can lead to unexpected off-target binding, resulting in unforeseen physiological effects. This guide delves into the cross-reactivity of two main classes of pyrazole-based drugs: cyclooxygenase (COX) inhibitors used for inflammation and pain, and kinase inhibitors employed in oncology and other diseases.

Data Presentation: Comparative Cross-Reactivity Profiles

The following tables summarize the quantitative data on the cross-reactivity of selected pyrazole-based compounds. Table 1 focuses on the off-target effects of pyrazole-based kinase inhibitors, while Table 2 details the cross-reactivity of pyrazole-based COX inhibitors.

Table 1: Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

CompoundPrimary Target(s)Off-Target Kinases with Significant Inhibition (IC50/Kd in nM)
Pazopanib VEGFR1/2/3, PDGFRα/β, FGFR1/3, c-Kitc-Fms (CSF1R) (14.6), Lck (140), c-Src (230), GSK3β (380)[2][3]
Ruxolitinib JAK1/JAK2TYK2 (19), JAK3 (~430)[4]
AT9283 Aurora A/BJAK2, Abl (T315I) (IC50 ≈ 3 nM for all)[5]
Afuresertib Akt1/2/3- (Highly selective for Akt family)[6]

IC50/Kd values represent the concentration of the inhibitor required to achieve 50% inhibition or binding, respectively. Lower values indicate higher potency.

Table 2: Cross-Reactivity of Pyrazole-Based COX Inhibitors

CompoundPrimary TargetOff-Target Effects/Cross-Reactivity
Celecoxib COX-2PDK1 (IC50 in µM range), Carbonic Anhydrases (IC50 in low nM range), Sarcoplasmic/ER Ca2+ ATPase[7]
Deracoxib COX-2Primarily gastrointestinal, renal, and hepatic adverse effects in dogs, indicative of some COX-1 inhibition at higher doses.[4]
SC-560 COX-1Highly selective for COX-1 over COX-2 (approximately 1000-fold)[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches to assess cross-reactivity, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; PGG2 [label="PGG2", fillcolor="#F1F3F4", fontcolor="#202124"]; PGH2 [label="PGH2", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(PGE2, PGI2, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thromboxane [label="Thromboxane A2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Platelet [label="Platelet Aggregation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Stomach [label="Stomach Lining Protection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Celecoxib [label="Celecoxib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SC560 [label="SC-560", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AA -> {COX1, COX2} [label=" "]; COX1 -> PGG2; COX2 -> PGG2; PGG2 -> PGH2; PGH2 -> Prostaglandins; PGH2 -> Thromboxane; Prostaglandins -> Inflammation; Thromboxane -> Platelet; COX1 -> Stomach; Celecoxib -> COX2 [arrowhead=tee, color="#EA4335"]; SC560 -> COX1 [arrowhead=tee, color="#EA4335"]; } . Caption: Cyclooxygenase (COX) Pathway and Inhibition by Pyrazole-Based NSAIDs.

// Nodes Cytokine [label="Cytokine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_JAK [label="P-JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; P_STAT [label="P-STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="P-STAT Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Ruxolitinib [label="Ruxolitinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor; Receptor -> JAK; JAK -> P_JAK [label=" Autophosphorylation"]; P_JAK -> STAT [label=" Phosphorylates"]; STAT -> P_STAT; P_STAT -> Dimer; Dimer -> Nucleus; Nucleus -> Gene; Ruxolitinib -> P_JAK [arrowhead=tee, color="#EA4335"]; } . Caption: The JAK/STAT Signaling Pathway and Inhibition by Ruxolitinib.

Experimental Workflows

// Nodes Start [label="Start: Pyrazole Compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; KinasePanel [label="Immobilized Kinase Panel\n(~400 kinases)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation of Compound\nwith Kinase Panel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Unbound Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Quantify Bound Kinase\n(e.g., qPCR, Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nGenerate Inhibition Profile", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Cross-Reactivity Profile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Incubation; KinasePanel -> Incubation; Incubation -> Wash; Wash -> Detection; Detection -> Analysis; Analysis -> End; } . Caption: Experimental Workflow for Kinome Scanning.

// Nodes Start [label="Start: Intact Cells", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with Pyrazole Compound\nor Vehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heat Cells across a\nTemperature Gradient", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation to Separate\nSoluble and Precipitated Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze Soluble Fraction\n(e.g., Western Blot, Mass Spec)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Thermal Shift Curve\n(Indicates Target Engagement)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Heating; Heating -> Lysis; Lysis -> Centrifugation; Centrifugation -> Analysis; Analysis -> End; } . Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the general steps for determining the IC50 value of a pyrazole-based compound against a specific kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Pyrazole-based inhibitor

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in the kinase buffer. Include a vehicle control (e.g., DMSO).

  • Kinase Reaction:

    • In each well of the plate, add the kinase, the kinase-specific substrate, and the serially diluted inhibitor or vehicle.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the target engagement of a pyrazole-based compound in a cellular environment.

Materials:

  • Adherent or suspension cells expressing the target protein

  • Pyrazole-based compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for Western blotting or mass spectrometry

Procedure:

  • Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the pyrazole-based compound at various concentrations or a vehicle control for a specified duration (e.g., 1-4 hours).[10]

  • Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[10]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis:

    • Quantify the amount of soluble target protein at each temperature for both the compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.

Oral Provocation Test (OPT) for NSAID Hypersensitivity

This protocol is a generalized guideline and should only be performed by trained medical professionals in a clinical setting equipped to handle allergic reactions.

Prerequisites:

  • A detailed clinical history of the patient's reaction to NSAIDs.

  • The patient must be in a stable clinical condition and have abstained from antihistamines and other interfering medications for a specified period.

  • Informed consent from the patient.

Procedure:

  • Placebo Control: On the first day, administer a placebo at intervals to rule out psychogenic reactions. Monitor the patient for any adverse effects.

  • Drug Challenge: On a subsequent day, administer the challenge drug (e.g., a selective COX-2 inhibitor like celecoxib for a patient with a history of reaction to a non-selective NSAID).

    • Start with a low dose (e.g., 1/10th of the therapeutic dose).

    • If no reaction occurs after a specified observation period (e.g., 60-90 minutes), administer a higher dose.

    • Continue with incrementally increasing doses until the full therapeutic dose is reached.

  • Monitoring: Throughout the procedure, closely monitor the patient for any signs or symptoms of a hypersensitivity reaction, including cutaneous (urticaria, angioedema), respiratory (rhinorrhea, bronchospasm), or systemic (anaphylaxis) reactions. Objective measurements such as blood pressure, heart rate, and peak expiratory flow may be recorded.

  • Outcome:

    • Positive Challenge: The appearance of objective signs of a hypersensitivity reaction. The challenge is immediately stopped, and the patient is treated appropriately.

    • Negative Challenge: The patient tolerates the full therapeutic dose without any reaction. The patient is typically observed for a few more hours for any delayed reactions.

Conclusion

The pyrazole scaffold remains a privileged structure in drug discovery, offering a versatile platform for the development of potent and selective therapeutic agents. However, as this guide illustrates, a thorough understanding of the cross-reactivity profile of any pyrazole-based compound is crucial for predicting its safety and efficacy. The use of comprehensive screening methods like kinome scanning, coupled with target engagement assays such as CETSA, provides a robust framework for characterizing the selectivity of these compounds. For drugs like NSAIDs, where hypersensitivity is a concern, carefully controlled clinical procedures like oral provocation tests are essential. By integrating these experimental approaches, researchers and drug development professionals can make more informed decisions, ultimately leading to the development of safer and more effective pyrazole-based medicines.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, a compound requiring careful management due to its potential hazards. The following protocols are based on general best practices for hazardous chemical waste and should be supplemented by a thorough review of your institution's specific Environmental Health & Safety (EHS) guidelines.

Immediate Safety and Hazard Assessment

Table 1: Summary of Potential Hazards and Disposal Considerations

Hazard CategoryPotential EffectsDisposal Consideration
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Treat as toxic waste. Avoid generating dust or aerosols.
Skin Corrosion/Irritation Causes skin irritation.Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory tract irritation.Handle in a well-ventilated area, preferably within a chemical fume hood.
Environmental Potentially harmful to aquatic life.Do not dispose of down the drain or in general waste.

Given these potential hazards, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged into the sanitary sewer or placed in regular trash receptacles.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to the following procedural steps will ensure safe and compliant waste management.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container. Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should also be placed in this container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.

2. Container Selection and Labeling:

  • Container Choice: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," an accurate list of all constituents and their approximate concentrations, the date accumulation started, the principal investigator's name, and the laboratory location.

3. Storage:

  • Store the hazardous waste container in a designated, secure accumulation area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

4. Requesting Waste Pickup:

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves contacting the EHS department or using an online request system.

  • Provide a detailed inventory of the waste, including the chemical name and quantity.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste (Solid or Liquid) B Select Appropriate Hazardous Waste Container A->B C Label Container Correctly ('Hazardous Waste', Contents, etc.) B->C D Segregate Solid and Liquid Waste C->D E Place Waste in Labeled Container D->E F Store in Designated Secure Area E->F G Consult Institutional EHS Guidelines F->G H Request Waste Pickup from EHS G->H I Follow EHS Instructions for Pickup H->I

Disposal Workflow Diagram

Figure 2. Decision-Making for Disposal Start Waste Generated IsHazardous Is the compound potentially hazardous? Start->IsHazardous YesHazardous Treat as Hazardous Waste IsHazardous->YesHazardous Yes (Precautionary Principle) NoHazardous Consult EHS for Non-Hazardous Disposal IsHazardous->NoHazardous No (Requires Confirmation) Segregate Segregate Waste (Solid/Liquid) YesHazardous->Segregate Label Label Container Properly Segregate->Label Store Store Securely Label->Store Pickup Arrange EHS Pickup Store->Pickup End Disposal Complete Pickup->End

Disposal Decision-Making Diagram

By adhering to these procedures and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

Essential Safety and Operational Guide for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile was not located. The following guidance is based on the safety profiles of structurally similar compounds, including the isomeric 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile and other pyrazole and acetonitrile derivatives. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is structured to offer procedural, step-by-step guidance for safe operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for the structurally similar 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled[1]. Other related pyrazole derivatives are known to cause skin and eye irritation[2][3]. Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, as the compound is likely toxic upon dermal absorption.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.Protects against the inhalation of potentially toxic dust or vapors.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment: Don the required PPE as detailed in Table 1.

  • Weighing and Transfer: When weighing or transferring the solid, use techniques that minimize dust generation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

Logical Relationship: Handling Workflow

A Preparation: - Eyewash & Safety Shower Accessible B Engineering Controls: - Use Chemical Fume Hood A->B C Personal Protective Equipment: - Don Gloves, Goggles, Lab Coat B->C D Handling: - Minimize Dust - Avoid Contact C->D E Post-Handling: - Thorough Hand Washing D->E F Storage: - Tightly Sealed Container - Cool, Dry, Ventilated Area E->F

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

Step-by-Step Disposal Protocol

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container for hazardous chemical waste.

  • Labeling: The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the material in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Signaling Pathway: Disposal Decision Tree

Start Material to be Disposed IsContaminated Is the material contaminated with this compound? Start->IsContaminated HazardousWaste Collect in a Labeled Hazardous Waste Container IsContaminated->HazardousWaste Yes NonHazardous Dispose as Non-Hazardous Waste IsContaminated->NonHazardous No LicensedDisposal Dispose via Licensed Hazardous Waste Contractor HazardousWaste->LicensedDisposal

Caption: Decision-making process for the disposal of materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.